molecular formula C12H22O4 B12408414 THP-PEG1-THP CAS No. 71033-27-7

THP-PEG1-THP

Número de catálogo: B12408414
Número CAS: 71033-27-7
Peso molecular: 230.30 g/mol
Clave InChI: YUAPGYIENVWPIK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

THP-PEG1-THP is a useful research compound. Its molecular formula is C12H22O4 and its molecular weight is 230.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

71033-27-7

Fórmula molecular

C12H22O4

Peso molecular

230.30 g/mol

Nombre IUPAC

2-[2-(oxan-2-yloxy)ethoxy]oxane

InChI

InChI=1S/C12H22O4/c1-3-7-13-11(5-1)15-9-10-16-12-6-2-4-8-14-12/h11-12H,1-10H2

Clave InChI

YUAPGYIENVWPIK-UHFFFAOYSA-N

SMILES canónico

C1CCOC(C1)OCCOC2CCCCO2

Origen del producto

United States

Foundational & Exploratory

A Technical Guide to THP-PEG1-THP: A Bifunctional Linker for Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system. The architecture of a PROTAC, comprising a target-binding ligand and an E3 ligase-binding ligand joined by a chemical linker, is crucial to its efficacy. This technical guide provides an in-depth examination of THP-PEG1-THP, a bifunctional, PEG-based linker. We will detail its chemical properties, provide hypothetical yet plausible experimental protocols for its synthesis and incorporation into a PROTAC, present illustrative quantitative data, and visualize its role in a relevant signaling pathway.

Introduction to this compound

This compound is a heterobifunctional linker designed for use in the synthesis of PROTACs.[1] Its structure consists of a single polyethylene (B3416737) glycol (PEG) unit flanked by two tetrahydropyranyl (THP) protecting groups. The PEG component imparts hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule.[2] The THP groups serve as protecting groups for terminal hydroxyl functionalities, which can be deprotected to allow for covalent attachment to ligands for the protein of interest (POI) and an E3 ubiquitin ligase.

The general structure of a PROTAC incorporating a this compound derived linker is depicted below:

PROTAC_structure POI_ligand Protein of Interest (POI) Ligand Linker PEG1 Linker POI_ligand->Linker E3_ligand E3 Ligase Ligand Linker->E3_ligand caption General PROTAC Architecture.

General PROTAC Architecture.

Physicochemical Properties and Design Considerations

The length and composition of the linker are critical determinants of a PROTAC's biological activity.[3] Short PEG linkers like the one derived from this compound are often used as starting points in PROTAC design.[4] The single PEG unit provides a degree of flexibility and hydrophilicity, which can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

PropertyValueReference
Molecular Formula C12H22O4[1]
Molecular Weight 230.30 g/mol [1]
Appearance Colorless to light yellow oilN/A
Solubility Soluble in organic solvents (e.g., DCM, DMF)N/A

Experimental Protocols

The following are hypothetical, yet chemically sound, experimental protocols for the synthesis of this compound and its subsequent use in the construction of a PROTAC.

Synthesis of this compound

This protocol describes the protection of both hydroxyl groups of ethylene (B1197577) glycol with dihydropyran (DHP) under acidic catalysis.

Materials:

Procedure:

  • To a solution of ethylene glycol (1.0 eq) in dichloromethane (DCM) at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 2.5 eq).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound.

StepCompoundMolecular Weight ( g/mol )MolesEquivalents
1Ethylene glycol62.070.11.0
13,4-Dihydro-2H-pyran84.120.252.5
2PPTS251.300.0050.05
8This compound 230.30 - -
Theoretical Yield~0.08~80%
Synthesis of a Hypothetical PROTAC (BRD4-Degrader)

This protocol describes a two-step process for synthesizing a PROTAC targeting the BRD4 protein, using a VHL E3 ligase ligand.

Step 1: Deprotection of this compound and Monofunctionalization

  • Dissolve this compound (1.0 eq) in a solution of acetic acid/tetrahydrofuran/water (3:1:1).

  • Stir the reaction at 40 °C for 4 hours.

  • Monitor the deprotection by TLC.

  • Once one THP group is removed, neutralize the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Purify the resulting mono-protected THP-PEG1-OH by column chromatography.

Step 2: Sequential Coupling to E3 Ligase and POI Ligands

  • To a solution of the VHL ligand (e.g., with a carboxylic acid handle) (1.0 eq) in DMF, add a coupling agent such as HATU (1.1 eq) and DIPEA (2.0 eq).

  • Add the purified THP-PEG1-OH (1.0 eq) and stir at room temperature for 6 hours.

  • Purify the resulting VHL-linker intermediate by HPLC.

  • Deprotect the remaining THP group using the acidic conditions described in Step 1.

  • Couple the resulting VHL-linker-OH to a BRD4 ligand (e.g., JQ1 with a carboxylic acid handle) using HATU and DIPEA.

  • Purify the final PROTAC by preparative HPLC.

PROTAC_synthesis_workflow cluster_synthesis PROTAC Synthesis Workflow THP_PEG1_THP This compound Mono_deprotection Mono-deprotection (Acidic Conditions) THP_PEG1_THP->Mono_deprotection THP_PEG1_OH THP-PEG1-OH Mono_deprotection->THP_PEG1_OH Coupling1 Coupling with VHL Ligand THP_PEG1_OH->Coupling1 VHL_Linker_THP VHL-Linker-THP Coupling1->VHL_Linker_THP Full_deprotection Full deprotection (Acidic Conditions) VHL_Linker_THP->Full_deprotection VHL_Linker_OH VHL-Linker-OH Full_deprotection->VHL_Linker_OH Coupling2 Coupling with BRD4 Ligand (JQ1) VHL_Linker_OH->Coupling2 Final_PROTAC Final PROTAC (BRD4 Degrader) Coupling2->Final_PROTAC caption PROTAC Synthesis Workflow.

PROTAC Synthesis Workflow.

PROTAC-Mediated Degradation and Signaling Pathway

The synthesized BRD4-degrading PROTAC would function by forming a ternary complex with BRD4 and the VHL E3 ligase. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4, a key reader of acetylated histones, would lead to the downregulation of target genes such as c-MYC, thereby inhibiting cancer cell proliferation.

PROTAC_signaling_pathway cluster_pathway PROTAC-Mediated BRD4 Degradation Pathway PROTAC BRD4-PROTAC BRD4 BRD4 PROTAC->BRD4 VHL VHL E3 Ligase PROTAC->VHL Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) BRD4->Ternary_Complex VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_BRD4 Ubiquitinated BRD4 Ubiquitination->Ub_BRD4 Proteasome Proteasome Ub_BRD4->Proteasome Degradation Degradation Proteasome->Degradation Downregulation Downregulation of c-MYC Degradation->Downregulation Inhibition Inhibition of Cell Proliferation Downregulation->Inhibition caption PROTAC Signaling Pathway.

PROTAC Signaling Pathway.

Illustrative Quantitative Data

The following table presents hypothetical but realistic data for a BRD4-degrading PROTAC synthesized using a this compound derived linker.

ParameterValueMethod
Purity >98%HPLC
Identity ConfirmedLC-MS, NMR
DC50 (BRD4) 50 nMWestern Blot
Dmax (BRD4) >90%Western Blot
Cell Viability IC50 100 nMMTT Assay

Conclusion

This compound is a valuable building block in the synthesis of PROTACs. Its short PEG chain offers a balance of hydrophilicity and conformational flexibility, while the THP protecting groups allow for controlled, sequential attachment of E3 ligase and target protein ligands. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a resource for researchers engaged in the design and development of novel protein degraders. Further optimization of linker length and composition is often necessary to achieve maximal degradation potency and desirable pharmacokinetic properties.[3]

References

THP-PEG1-THP structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the structure, properties, and applications of THP-functionalized polyethylene (B3416737) glycol (PEG) triblock copolymers.

Executive Summary

While the specific nomenclature "THP-PEG1-THP" does not correspond to a standardized polymer in scientific literature, it suggests a triblock copolymer architecture. This guide details a representative system: a triblock copolymer featuring a central hydrophilic poly(ethylene glycol) (PEG) block and two terminal hydrophobic blocks functionalized with acid-labile tetrahydropyranyl (THP) groups. These amphiphilic macromolecules are designed for biomedical applications, particularly in pH-responsive drug delivery. They self-assemble into core-shell micellar nanostructures at physiological pH (7.4), encapsulating hydrophobic therapeutic agents. Upon exposure to the mildly acidic environments characteristic of tumor tissues or intracellular endosomes (pH ~5.0-6.5), the THP groups are cleaved. This hydrolysis triggers a hydrophilic shift in the terminal blocks, leading to micelle disassembly and the targeted release of the encapsulated drug payload. This guide provides a comprehensive overview of the synthesis, characterization, and properties of this polymer class, along with detailed experimental protocols.

Core Structure and Properties

The fundamental structure consists of a linear A-B-A triblock copolymer. The 'B' block is the hydrophilic, biocompatible poly(ethylene glycol) (PEG). The 'A' blocks are hydrophobic polymer chains that have been functionalized with tetrahydropyranyl (THP) groups. The THP group acts as an acid-labile protecting group for a hydroxyl or similar functional group on the monomer unit.

Key Physicochemical Properties:

  • Amphiphilicity: The polymer possesses both hydrophilic (PEG) and hydrophobic (THP-functionalized) segments, enabling self-assembly in aqueous solutions.

  • Self-Assembly: In water, above a specific concentration known as the Critical Micelle Concentration (CMC), these polymers form spherical core-shell micelles. The hydrophobic THP-containing blocks form the core, which serves as a reservoir for hydrophobic drugs, while the hydrophilic PEG blocks form the outer corona, providing colloidal stability and shielding from opsonization.

  • pH-Responsiveness: The ether linkage of the THP group is stable at neutral or alkaline pH but undergoes rapid acid-catalyzed hydrolysis at pH values below ~6.5. This cleavage converts the hydrophobic core-forming blocks into hydrophilic chains, leading to the destabilization and disassembly of the micelle structure.

Quantitative Data Summary

The following tables summarize representative quantitative data for this class of polymers, compiled from analogous systems in the literature.[1][2][3]

Table 1: Polymer Characteristics

Parameter Representative Value Characterization Method
Number Average Molecular Weight (Mn) 10,000 - 20,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.15 - 1.30 Gel Permeation Chromatography (GPC)

| Critical Micelle Concentration (CMC) | 5 - 15 mg/L | Pyrene Fluorescence Spectroscopy |

Table 2: Nanoparticle (Micelle) Properties

Parameter Representative Value Characterization Method
Hydrodynamic Diameter (Z-average) 80 - 150 nm Dynamic Light Scattering (DLS)
Zeta Potential -5 mV to +10 mV Electrophoretic Light Scattering
Drug Loading Content (DLC %) 5 - 15% (w/w) UV-Vis or Fluorescence Spectroscopy

| Encapsulation Efficiency (EE %) | 80 - 95% | UV-Vis or Fluorescence Spectroscopy |

Synthesis and Characterization

A common and effective method for synthesizing a THP-PEG-THP triblock copolymer is through Atom Transfer Radical Polymerization (ATRP). This involves a two-step process: first, the modification of a central PEG chain to create a bi-functional macroinitiator, and second, the polymerization of a THP-protected monomer from both ends of the PEG macroinitiator.

G cluster_0 Step 1: Macroinitiator Synthesis cluster_1 Step 2: Atom Transfer Radical Polymerization (ATRP) PEG HO-PEG-OH a1 a1 PEG->a1 Initiator 2-bromoisobutyryl bromide Initiator->a1 TEA Triethylamine (Base) in DCM a2 a2 TEA->a2 Macroinitiator Br-PEG-Br (Macroinitiator) b1 b1 Macroinitiator->b1 a1->a2 a2->Macroinitiator Monomer THP-protected Monomer (e.g., THPMA) Monomer->b1 Catalyst Cu(I)Br / Ligand (e.g., PMDETA) b2 b2 Catalyst->b2 FinalPolymer THP-Polymer-PEG-Polymer-THP (Final Triblock Copolymer) b1->b2 b2->FinalPolymer

Caption: General workflow for the synthesis of a THP-PEG-THP triblock copolymer via ATRP.

Characterization Methods

Confirmation of the polymer structure and properties is achieved through a suite of analytical techniques.

Table 3: Standard Characterization Techniques

Technique Purpose
¹H NMR Spectroscopy Confirms chemical structure, verifies successful functionalization of PEG and incorporation of THP-monomers, and determines block ratios.
Gel Permeation Chromatography (GPC) Measures number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies characteristic functional groups (e.g., C-O-C ether bonds in PEG and THP, ester groups in the backbone).

| Differential Scanning Calorimetry (DSC) | Determines thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm) of the polymer blocks. |

Application in pH-Responsive Drug Delivery

The primary application of this polymer system is as a nanocarrier for targeted cancer therapy. The carrier is designed to be stable in the bloodstream (pH 7.4) and release its drug payload within the acidic tumor microenvironment or after cellular uptake into endosomes.

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment cluster_2 Intracellular Fate Micelle Drug-Loaded Micelle (Stable) TumorCell Cancer Cell Micelle->TumorCell EPR Effect & Endocytosis Endosome Endosome (pH ~5.5-6.5) TumorCell->Endosome Disassembly Micelle Disassembly (THP Cleavage) Endosome->Disassembly Acidification Drug Released Drug Disassembly->Drug Nucleus Nucleus Drug->Nucleus Therapeutic Action

Caption: Mechanism of pH-triggered intracellular drug release from THP-PEG-THP micelles.

Experimental Protocols

Protocol 1: Synthesis of THP-PEG-THP Triblock Copolymer

Objective: To synthesize a representative triblock copolymer using a PEG macroinitiator and a THP-protected methacrylate (B99206) monomer via ATRP.

Materials:

  • Poly(ethylene glycol) (HO-PEG-OH, Mn = 4000 g/mol )

  • 2-bromoisobutyryl bromide

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 2-(Tetrahydropyran-2-yloxy)ethyl methacrylate (THPMA)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (B1667542), anhydrous

  • Methanol, cold

  • Diethyl ether

Procedure:

  • Macroinitiator Synthesis:

    • Dry HO-PEG-OH under vacuum at 80°C for 4 hours.

    • Dissolve the dried PEG (1 eq.) and anhydrous TEA (4 eq.) in anhydrous DCM in a round-bottom flask under an argon atmosphere.

    • Cool the flask to 0°C in an ice bath.

    • Add 2-bromoisobutyryl bromide (3 eq.) dropwise to the solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Filter the mixture to remove triethylammonium (B8662869) bromide salt.

    • Precipitate the product by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Recover the white precipitate (Br-PEG-Br macroinitiator) by filtration and dry under vacuum.

  • Triblock Copolymer Synthesis (ATRP):

    • In a Schlenk flask, add the Br-PEG-Br macroinitiator (1 eq.), THPMA monomer (e.g., 100 eq.), and CuBr (2 eq.).

    • Seal the flask, and perform three cycles of vacuum-backfill with argon.

    • Add anhydrous anisole and the ligand PMDETA (2 eq.) via an argon-purged syringe.

    • Place the flask in a preheated oil bath at 60°C and stir for 8 hours.

    • Stop the polymerization by cooling the flask and exposing the mixture to air.

    • Dilute the mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

    • Concentrate the solution and precipitate the final polymer into a 10-fold excess of cold methanol/water (1:1 v/v).

    • Collect the polymer by filtration and dry under vacuum at 40°C.

Protocol 2: Preparation of Doxorubicin-Loaded Micelles

Objective: To encapsulate the hydrophobic drug Doxorubicin (DOX) into the polymer micelles using a dialysis method.[1][4]

Materials:

  • THP-PEG-THP triblock copolymer

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dialysis tubing (MWCO = 3.5-5 kDa)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Neutralize DOX·HCl to its free base form by dissolving it in DMSO with a 3-fold molar excess of TEA and stirring for 2 hours in the dark.

  • Dissolve 20 mg of the THP-PEG-THP polymer in 2 mL of DMSO.

  • Add the DOX/DMSO solution (containing 4 mg of DOX) to the polymer solution and stir for 30 minutes.

  • Transfer the mixture into a dialysis bag.

  • Dialyze against 2 L of deionized water for 24 hours, replacing the water every 6 hours to remove DMSO and non-encapsulated drug.

  • Collect the solution from the dialysis bag and filter through a 0.45 µm syringe filter to remove any aggregates.

  • Determine the drug loading content (DLC) and encapsulation efficiency (EE) by lysing a known amount of the micelle solution with DMSO and measuring DOX absorbance at 485 nm.

Protocol 3: In Vitro pH-Triggered Drug Release

Objective: To measure the release of DOX from micelles at physiological pH and acidic (endosomal) pH.[2]

G cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Sampling & Analysis Prep Place 1 mL of DOX-loaded micelle solution in dialysis bag Incubate_74 Incubate in 20 mL PBS (pH 7.4) at 37°C with shaking Prep->Incubate_74 Incubate_55 Incubate in 20 mL Acetate (B1210297) Buffer (pH 5.5) at 37°C with shaking Prep->Incubate_55 Sample At time points (t=0, 1, 2, 4...h), withdraw 1 mL of buffer Incubate_74->Sample Incubate_55->Sample Replace Replace with 1 mL of fresh buffer Sample->Replace Analyze Measure DOX concentration in withdrawn sample (Fluorospectrometer) Sample->Analyze Plot Plot Cumulative Release % vs. Time Analyze->Plot

Caption: Experimental workflow for an in vitro pH-triggered drug release study.

Procedure:

  • Place 1 mL of the DOX-loaded micelle solution into two separate dialysis bags (MWCO = 3.5-5 kDa).

  • Immerse one bag in 20 mL of PBS (pH 7.4) and the other in 20 mL of acetate buffer (pH 5.5).

  • Place both setups in an orbital shaker set to 100 rpm at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from outside the dialysis bag.

  • Immediately replace the withdrawn volume with 1 mL of the corresponding fresh buffer to maintain a constant volume.

  • Quantify the concentration of released DOX in the collected samples using a fluorescence spectrophotometer (λex = 485 nm, λem = 590 nm).

  • Calculate the cumulative percentage of drug released at each time point relative to the initial amount of drug loaded in the micelles.

  • Plot the cumulative release percentage versus time for both pH conditions to compare release profiles.

References

An In-depth Technical Guide on the Role and Mechanism of Ether-Based Linkers in PROTACs, with a Focus on the Synthetic Precursor THP-PEG1-THP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While the choice of ligands determines the target specificity, the linker is a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[][4]

This technical guide provides an in-depth exploration of the mechanism of action of PROTACs featuring short polyethylene (B3416737) glycol (PEG)-based linkers. We will specifically discuss the role of THP-PEG1-THP , a common synthetic precursor, in the construction of such PROTACs. While not part of the final active molecule, understanding its role is key for the medicinal chemist. The guide will then delve into the mechanism of action of the resulting ether-based linker in the final PROTAC, present methods for data analysis, detail key experimental protocols, and provide visualizations of the relevant biological and experimental workflows.

The Role of this compound in PROTAC Synthesis

The designation "this compound" refers to a short PEG linker (one ethylene (B1197577) glycol unit) where the terminal hydroxyl groups are protected by tetrahydropyranyl (THP) groups. In organic synthesis, THP is a common acid-labile protecting group for alcohols.[5][6] Its role in this context is to prevent the reactive hydroxyl groups from interfering with other chemical transformations during the multi-step synthesis of a PROTAC molecule.

The general synthetic strategy involves:

  • Coupling one end of the linker to either the POI ligand or the E3 ligase ligand.

  • Deprotection of the THP group on the other end of the linker to reveal a free hydroxyl group.

  • Coupling the second ligand to the newly deprotected hydroxyl group.

The deprotection of THP ethers is typically achieved under mild acidic conditions.[5][7] This strategy allows for the controlled and sequential assembly of the PROTAC molecule. Therefore, the This compound moiety is a synthetic intermediate, and the final, biologically active PROTAC contains a PEG1 (or ethylene glycol) linker.

Mechanism of Action of PROTACs with Ether-Based Linkers

Once synthesized, the PROTAC with its ether-based linker orchestrates a series of intracellular events leading to the degradation of the target protein.

Cellular Uptake and Ternary Complex Formation

Due to their often high molecular weight and number of rotatable bonds, cell permeability can be a challenge for PROTACs.[8][9] The inclusion of short, hydrophilic PEG linkers can improve the solubility of the PROTAC molecule, which is a crucial factor for its absorption and distribution.[4]

Once inside the cell, the PROTAC's primary function is to act as a molecular scaffold, bringing the POI and an E3 ubiquitin ligase into close proximity to form a ternary complex.[2][10] The flexibility and length of the ether-based linker are critical for allowing the two proteins to adopt a productive orientation that facilitates the subsequent ubiquitination step.[11]

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC POI_bound POI PROTAC->POI_bound E3_bound E3 Ligase PROTAC->E3_bound POI Protein of Interest (POI) POI->POI_bound E3 E3 Ubiquitin Ligase E3->E3_bound PROTAC_bound PROTAC PROTAC_bound->PROTAC Recycling PROTAC_bound->E3_bound POI_bound->PROTAC_bound Proteasome 26S Proteasome POI_bound->Proteasome Degradation E3_bound->POI_bound Ubiquitination Ub Ubiquitin Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC Mechanism of Action.
Ubiquitination and Proteasomal Degradation

The formation of a stable ternary complex positions the POI in proximity to the E3 ligase's associated E2 ubiquitin-conjugating enzyme. This facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the surface of the POI. The POI becomes polyubiquitinated, which serves as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the tagged POI into small peptides, and the PROTAC molecule can be recycled to induce the degradation of another POI molecule.[8]

Data Presentation

Quantitative analysis is essential for evaluating the efficacy of a PROTAC. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Table 1: In Vitro Degradation Profile of a Hypothetical PROTAC

ParameterValue
Cell Linee.g., THP-1
Treatment Timee.g., 24 hours
DC50 (nM)[Insert Value]
Dmax (%)[Insert Value]

Table 2: Ternary Complex Formation and Binding Affinities

InteractionMethodKD (nM)Cooperativity (α)
PROTAC <-> POIe.g., FP[Insert Value]N/A
PROTAC <-> E3 Ligasee.g., FP[Insert Value]N/A
Ternary Complexe.g., ITC[Insert Value][Insert Value]

Experimental Protocols

Western Blot for Protein Degradation Analysis

This protocol is a standard method to quantify the degradation of a target protein in cells following PROTAC treatment.[12][13]

Materials:

  • Cell line expressing the POI

  • PROTAC stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with a range of PROTAC concentrations for a specified time. Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Heat samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate DC50 and Dmax values.

Western_Blot_Workflow start Start: Cell Culture treatment PROTAC Treatment start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50, Dmax) detection->analysis end End analysis->end

Western Blot Experimental Workflow.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization

ITC is a powerful technique to directly measure the thermodynamics of binding interactions, including the formation of the ternary complex and the determination of cooperativity.[1][14][15]

Materials:

  • Purified POI

  • Purified E3 ligase complex

  • PROTAC solution

  • ITC instrument and cells

  • Dialysis buffer

Procedure:

  • Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.

  • Binary Titrations:

    • Titrate the PROTAC into the POI solution to determine their binding affinity (KD1).

    • Titrate the PROTAC into the E3 ligase solution to determine their binding affinity (KD2).

  • Ternary Titration:

    • Saturate the POI with the PROTAC by pre-incubating them together.

    • Titrate this complex into the E3 ligase solution to determine the ternary complex affinity (KD,ternary).

  • Data Analysis: Fit the titration data to appropriate binding models to obtain thermodynamic parameters (KD, ΔH, n). Calculate the cooperativity factor (α = KD1 / KD,ternary).

ITC_Workflow cluster_binary Binary Binding Affinity cluster_ternary Ternary Complex Affinity start Start: Purified Proteins & PROTAC titration1 Titrate PROTAC into POI start->titration1 titration2 Titrate PROTAC into E3 Ligase start->titration2 pre_incubation Pre-incubate POI with PROTAC start->pre_incubation analysis Data Analysis (KD, ΔH, α) titration1->analysis titration2->analysis titration3 Titrate POI-PROTAC into E3 Ligase pre_incubation->titration3 titration3->analysis end End analysis->end

Isothermal Titration Calorimetry Workflow.
Fluorescence Polarization (FP) for Binding Affinity

FP is a solution-based technique used to measure molecular interactions in real-time and is well-suited for determining the binding affinities of the binary interactions in a PROTAC system.[16][17][18]

Materials:

  • Fluorescently labeled tracer (e.g., a fluorescently tagged ligand for the POI or E3 ligase)

  • Purified POI and E3 ligase

  • PROTAC solution

  • Assay buffer

  • Microplate reader with polarization filters

Procedure:

  • Assay Development: Determine the optimal concentration of the fluorescent tracer that gives a stable and robust signal.

  • Competition Binding Assay:

    • Incubate a fixed concentration of the protein of interest and the fluorescent tracer.

    • Add increasing concentrations of the unlabeled PROTAC.

    • Measure the fluorescence polarization. As the PROTAC displaces the tracer, the polarization will decrease.

  • Data Analysis: Plot the change in polarization against the PROTAC concentration and fit the data to determine the inhibition constant (Ki), which reflects the binding affinity of the PROTAC.

Conclusion

The linker is a critical component of a PROTAC molecule, and its composition and length significantly impact the resulting molecule's properties and efficacy. While this compound is a valuable synthetic building block for introducing a short, hydrophilic ether-based linker, it is the final PEG1 linker that plays a crucial role in the PROTAC's mechanism of action. By providing solubility and the necessary flexibility for efficient ternary complex formation, these short ether-based linkers enable the PROTAC to effectively hijack the ubiquitin-proteasome system for targeted protein degradation. A thorough understanding of the linker's role, coupled with robust quantitative assays, is essential for the rational design and optimization of novel PROTAC therapeutics.

References

The Multifaceted Role of PEG1 Linkers in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] Far from being a passive spacer, the linker, and specifically the choice of its length and composition, critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides a comprehensive technical overview of the function of PEG1 linkers in PROTAC design, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Core Principles: The Function of PEG Linkers in PROTACs

Polyethylene glycol (PEG) linkers consist of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity and flexibility.[3][4] This is particularly advantageous in PROTAC design, as the resulting large molecules often suffer from poor solubility and limited cell permeability. The inclusion of a PEG linker can mitigate these challenges.

A short PEG linker, such as a single ethylene glycol unit (PEG1), plays a crucial role in:

  • Solubility and Physicochemical Properties: The ether oxygens in the PEG backbone can form hydrogen bonds with water, increasing the overall solubility of the PROTAC molecule.[3][5] This is critical for both in vitro handling and in vivo bioavailability.

  • Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can allow the PROTAC to adopt a more compact conformation, effectively shielding its polar surface area and facilitating membrane traversal.[1]

  • Ternary Complex Formation: The primary role of the linker is to enable the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][] The length and flexibility of the linker are critical determinants of the geometry of this complex. A linker that is too short may lead to steric hindrance, while a linker that is too long may result in a non-productive complex.[7] The optimal linker length is therefore highly dependent on the specific POI and E3 ligase pair and must be empirically determined.

Quantitative Impact of Linker Length on PROTAC Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables present quantitative data illustrating the impact of linker length on PROTAC performance.

Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Varying Linker Lengths [8]

PROTACLinker Atom LengthDC50 (nM)Dmax (%)
PROTAC A12~100~75
PROTAC B16~10>95
PROTAC C20~50~85
PROTAC D24~250~60

Data is compiled from a study by Cyrus et al. systematically investigating the effect of linker length on the degradation of ERα.[8]

Table 2: Illustrative Comparison of BRD4-Targeting PROTACs with Different PEG Linker Lengths

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC 1PEG35085
PROTAC 2PEG42595
PROTAC 3PEG510>98
PROTAC 4PEG63090

This table presents a synthesized comparison based on general trends observed in the literature for BRD4-targeting PROTACs to illustrate the concept of linker optimization.[9]

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

PROTAC_Design_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_vivo In Vivo Evaluation Target Target Identification Ligand_Design Ligand Design (POI & E3) Target->Ligand_Design Linker_Design Linker Design (e.g., PEG1) Ligand_Design->Linker_Design Synthesis PROTAC Synthesis Linker_Design->Synthesis Binding_Assay Binary & Ternary Binding Assays Synthesis->Binding_Assay Degradation_Assay Degradation Assay (Western Blot, etc.) Binding_Assay->Degradation_Assay Permeability_Assay Permeability Assays (PAMPA, Caco-2) Degradation_Assay->Permeability_Assay PK_PD Pharmacokinetics & Pharmacodynamics Permeability_Assay->PK_PD Efficacy In Vivo Efficacy (Xenograft Models) PK_PD->Efficacy

A typical workflow for the design and evaluation of PROTACs.

PROTAC_MoA PROTAC PROTAC (with PEG1 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycling->PROTAC

PROTAC-mediated protein degradation pathway.

PI3K_Akt_mTOR_Pathway cluster_protac PROTAC Intervention RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Degradation Degradation PI3K->Degradation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth fourEBP1->Cell_Growth promotes translation PROTAC_Target PROTAC targeting a kinase in the pathway PROTAC_Target->PI3K e.g., targets PI3K

PROTAC intervention in the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of PROTACs are provided below.

Western Blot for Target Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

1. Cell Seeding and Treatment:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with a range of PROTAC concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[1]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

4. Data Analysis:

  • Quantify the band intensities for the target protein and the loading control.

  • Normalize the target protein intensity to the loading control.

  • Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values.[11]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This high-throughput in vitro assay is used to predict the passive permeability of a compound across an artificial lipid membrane.

1. Plate Preparation:

  • Coat a 96-well filter plate (donor plate) with a lipid solution (e.g., 1% lecithin (B1663433) in dodecane).

  • Add buffer to a 96-well acceptor plate.

2. Compound Addition:

  • Add the PROTAC solution to the donor plate wells.

3. Incubation:

  • Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-18 hours) at room temperature.[12]

4. Quantification:

  • After incubation, measure the concentration of the PROTAC in both the donor and acceptor plates using LC-MS/MS.

5. Data Analysis:

  • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (Vd * Va) / ((Vd + Va) * Area * Time) where Vd is the volume of the donor well, Va is the volume of the acceptor well, and Area is the surface area of the membrane.

Caco-2 Permeability Assay

This cell-based assay provides a more physiologically relevant measure of permeability, accounting for both passive diffusion and active transport.

1. Cell Culture:

  • Culture Caco-2 cells on permeable filter supports in a transwell plate for 21 days to allow for differentiation and formation of a polarized monolayer.[13]

2. Assay Procedure:

  • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Add the PROTAC solution to either the apical (A) or basolateral (B) side of the monolayer.

  • Incubate for a specific time (e.g., 2 hours) at 37°C.[2]

  • At the end of the incubation, collect samples from the opposite chamber.

3. Quantification:

  • Determine the concentration of the PROTAC in the collected samples by LC-MS/MS.

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.

  • The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for efflux transporters.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein in a cell-free system.

1. Reaction Setup:

  • In a microcentrifuge tube on ice, combine the following components: E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the purified target protein, and the E3 ligase complex.[10]

  • Add the PROTAC at various concentrations or a vehicle control (DMSO).

2. Incubation:

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.[14]

3. Detection:

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the target protein.

  • The appearance of higher molecular weight bands or a smear above the unmodified target protein indicates polyubiquitination.[10]

Conclusion

The linker is a critical component in PROTAC design, and the use of a short PEG linker, such as PEG1, can significantly influence the physicochemical properties and biological activity of the resulting molecule. By carefully considering the principles of linker design and employing rigorous experimental validation, researchers can optimize PROTACs for enhanced solubility, permeability, and potent target protein degradation. The systematic evaluation of linker length, as demonstrated by the presented data and protocols, is an indispensable step in the development of novel and effective PROTAC-based therapeutics.

References

An In-depth Technical Guide to THP-PEG1-THP for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Linkers in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system. A PROTAC consists of two key ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is a critical component of a PROTAC, influencing its efficacy, solubility, cell permeability, and pharmacokinetic properties. Among the various types of linkers, those based on polyethylene (B3416737) glycol (PEG) are widely used due to their hydrophilicity and tunable length. The "THP-PEG1-THP" designation refers to a short PEG linker (one ethylene (B1197577) glycol unit) where the terminal hydroxyl groups are protected by tetrahydropyran (B127337) (THP). This protection strategy is common in the multi-step synthesis of PROTACs to prevent unwanted side reactions. The THP groups are subsequently removed (deprotected) to allow for the attachment of the POI and E3 ligase ligands.

This technical guide provides a comprehensive overview of the synthesis and application of PROTACs utilizing a THP-protected PEG linker, with a focus on the degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a high-value target in oncology.

Core Concepts and Signaling Pathways

The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex, bringing the target protein and an E3 ligase into close proximity. This event initiates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the E3 ligase. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

The Ubiquitin-Proteasome System (UPS)

The UPS is a highly regulated cellular machinery responsible for the degradation of the majority of intracellular proteins. It plays a crucial role in maintaining protein homeostasis and controlling various cellular processes. The key steps in the UPS pathway are:

  • Ubiquitin Activation: Ubiquitin (Ub) is activated in an ATP-dependent manner by an E1 ubiquitin-activating enzyme.

  • Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 ubiquitin-conjugating enzyme.

  • Ubiquitin Ligation: An E3 ubiquitin ligase recognizes a specific substrate (the target protein) and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate.

  • Polyubiquitination: The process is repeated to form a polyubiquitin (B1169507) chain on the substrate.

  • Proteasomal Degradation: The polyubiquitinated substrate is recognized by the 26S proteasome, which unfolds, deubiquitinates, and proteolytically degrades the substrate into small peptides.

Ubiquitin_Proteasome_System Ubiquitin-Proteasome System (UPS) Pathway cluster_ubiquitination Ubiquitination Cascade Ub Ubiquitin (Ub) E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 Ligase E2->E3 Target Target Protein E3->Target PolyUb_Target Polyubiquitinated Target Protein Target->PolyUb_Target Ubiquitination Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognition Peptides Peptides Proteasome->Peptides Degradation PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination E1, E2, Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation PROTAC_Synthesis_Workflow Representative PROTAC Synthesis Workflow THP_Linker This compound Deprotection Deprotection (e.g., PTSA, MeOH) THP_Linker->Deprotection Diol_Linker HO-PEG1-OH Deprotection->Diol_Linker Functionalization Functionalization Diol_Linker->Functionalization Functionalized_Linker Functionalized PEG1 Linker Functionalization->Functionalized_Linker CRBN_Linker_Intermediate CRBN-Linker Intermediate Functionalized_Linker->CRBN_Linker_Intermediate CRBN_Ligand CRBN Ligand (Pomalidomide derivative) CRBN_Ligand->CRBN_Linker_Intermediate JQ1_Ligand BRD4 Ligand (JQ1 derivative) Final_PROTAC Final PROTAC JQ1_Ligand->Final_PROTAC CRBN_Linker_Intermediate->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Western_Blot_Workflow Western Blot Workflow for Protein Degradation Cell_Culture Cell Culture & Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification (BCA) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-BRD4, Anti-GAPDH) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis

An In-depth Technical Guide to THP-PEG1-THP in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concept: THP-PEG1-THP as a Bifunctional Linker in Proteolysis-Targeting Chimeras (PROTACs)

This compound is a heterobifunctional linker molecule utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are a revolutionary class of therapeutic agents that, instead of merely inhibiting a target protein, co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to induce the degradation of a specific protein of interest.[1][2]

A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (PROTAC-target protein-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[4][5]

This compound is a PEG-based linker, which generally enhance the hydrophilicity and solubility of the resulting PROTAC molecule.[3][5] The "PEG1" designation indicates a single polyethylene (B3416737) glycol unit. The "THP" refers to tetrahydropyran (B127337) groups, which serve as protecting groups for the terminal hydroxyls of the PEG linker during synthesis.[1]

Chemical Structure and Properties

The precise chemical structure of this compound is 1,2-bis(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethane. Below is a table summarizing its key chemical properties.

PropertyValue
Molecular Formula C12H22O4
Molecular Weight 230.30 g/mol
Appearance Likely a colorless to pale yellow oil
Solubility Soluble in organic solvents like DMSO, DMF, and dichloromethane

Synthesis of this compound

General Synthetic Scheme:

G cluster_0 Synthesis of this compound Ethylene (B1197577) Glycol Ethylene Glycol HO-CH2-CH2-OH Reaction Reaction Ethylene Glycol->Reaction DHP 2x Dihydropyran (DHP) DHP->Reaction Acid Catalyst Acid Catalyst (e.g., PTSA) Acid Catalyst->Reaction This compound This compound Reaction->this compound

Caption: A plausible synthetic route to this compound.

Disclaimer: This is a generalized protocol. Optimal reaction conditions, including the choice of acid catalyst, solvent, temperature, and reaction time, would need to be empirically determined.

Application in PROTAC Synthesis

The THP-protected linker is incorporated into the final PROTAC molecule through a series of chemical reactions. The THP groups are typically removed under acidic conditions to reveal the terminal hydroxyl groups, which can then be further functionalized for coupling with the target protein ligand and the E3 ligase ligand.

Signaling Pathway of PROTACs

The general mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway. The following diagram illustrates this process.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC PROTAC->Ternary Binding E3 E3 Ubiquitin Ligase E3->Ternary Binding PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to evaluate the efficacy of PROTACs. These protocols would be applicable to a PROTAC synthesized using a this compound linker.

Western Blotting for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[6]

Experimental Workflow:

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Electrophoresis & Transfer cluster_3 Immunoblotting & Detection A Seed cells in multi-well plates B Treat with varying concentrations of PROTAC A->B C Lyse cells and collect protein lysate B->C D Quantify protein concentration (e.g., BCA assay) C->D E Separate proteins by SDS-PAGE D->E F Transfer proteins to a membrane (e.g., PVDF) E->F G Block membrane and incubate with primary antibody F->G H Incubate with HRP-conjugated secondary antibody G->H I Detect signal with chemiluminescent substrate H->I J Image and quantify band intensity I->J

Caption: Workflow for Western Blot analysis of protein degradation.

Materials and Reagents:

  • Appropriate cell line expressing the target protein

  • PROTAC stock solution (typically in DMSO)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.[6]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the signal using an imaging system and quantify the band intensities.

Cell Viability Assay

This protocol describes a method to assess the effect of a PROTAC on cell viability, for example, using a tetrazolium-based assay like MTT or a luminescence-based assay like CellTiter-Glo®.[7][8][9][10]

Experimental Workflow:

Cell_Viability_Workflow A Seed cells in a 96-well plate B Treat with a serial dilution of the PROTAC A->B C Incubate for a defined period (e.g., 72 hours) B->C D Add viability reagent (e.g., MTT or CellTiter-Glo®) C->D E Incubate and measure signal (absorbance or luminescence) D->E F Calculate cell viability and determine IC50 E->F

Caption: Workflow for a cell viability assay.

Materials and Reagents:

  • Cell line of interest

  • PROTAC stock solution

  • 96-well plates (clear for colorimetric assays, opaque for luminescent assays)

  • Cell viability assay kit (e.g., MTT, XTT, WST-1, or CellTiter-Glo®)

  • Plate reader capable of measuring absorbance or luminescence

Procedure (using CellTiter-Glo® as an example):

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Add the diluted PROTAC to the respective wells. Include vehicle-treated and untreated controls.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Quantitative Data Presentation

While specific quantitative data for PROTACs utilizing the this compound linker is not available in the public domain, the following tables provide representative data for PROTACs with short PEG linkers targeting various proteins. This data illustrates the typical parameters measured and the range of values that might be expected.

Table 1: Representative Degradation Potency (DC50) and Efficacy (Dmax) of PROTACs with Short PEG Linkers

PROTAC ExampleTarget ProteinE3 Ligase LigandLinker CompositionCell LineDC50 (nM)Dmax (%)
PROTAC ABRD4VHLShort PEGHeLa18>95
PROTAC BBTKCRBNPEG-basedMino5.9~90
PROTAC CHDAC3VHLPEG-basedHCT11644077

Disclaimer: The data in this table is illustrative and compiled from various sources in the literature for PROTACs with different short PEG linkers, not specifically this compound.[11][12] DC50 and Dmax values are highly dependent on the specific PROTAC, cell line, and experimental conditions.[13]

Table 2: Representative Physicochemical Properties of PROTACs with Different Linkers

PROTAC ExampleLinker TypeMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC 1Alkyl785.94.2165.2
PROTAC 2PEG2831.93.5174.5
PROTAC 3PEG4919.02.8193.0

Disclaimer: This data is illustrative and demonstrates the general trend of how PEGylation can affect the physicochemical properties of a PROTAC molecule.[4] TPSA: Topological Polar Surface Area.

Conclusion

This compound represents a fundamental building block in the construction of PROTACs, offering a short, hydrophilic spacer with protected functional groups amenable to synthesis. While specific examples of its application in peer-reviewed literature are scarce, the principles of its design and use are well-established within the broader context of PROTAC technology. The experimental protocols and representative data provided in this guide offer a solid foundation for researchers and drug development professionals to design, synthesize, and evaluate novel PROTACs incorporating this or similar short PEG-based linkers. As the field of targeted protein degradation continues to expand, the systematic exploration of linker space, including variations of the THP-PEG motif, will undoubtedly play a crucial role in the development of next-generation therapeutics.

References

Unveiling THP-PEG1-THP: A Technical Primer on a Versatile Linker in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of modern drug development is increasingly reliant on sophisticated molecular engineering to enhance the efficacy, safety, and pharmacokinetic profiles of therapeutic agents. Central to this endeavor is the use of chemical linkers, which serve as crucial bridges in the construction of complex bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapies. Among the diverse array of available linkers, THP-PEG1-THP emerges as a noteworthy building block, offering a unique combination of features derived from its constituent tetrahydropyranyl (THP) and polyethylene (B3416737) glycol (PEG) moieties. This technical guide provides a comprehensive overview of this compound, from its fundamental chemistry to its potential applications in the pharmaceutical sciences.

Core Chemistry: Understanding the Components

This compound is a bifunctional linker molecule. Its name delineates its structure: two tetrahydropyranyl (THP) groups capping a short polyethylene glycol (PEG) chain, in this case, a single ethylene (B1197577) glycol unit (PEG1).

  • Tetrahydropyranyl (THP) Group: The THP group is a widely used protecting group for alcohols in organic synthesis.[1][2] It is introduced by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[2][3] The resulting THP ether is stable to a variety of reaction conditions, including strongly basic media, organometallic reagents, and hydrides, yet can be readily removed under mildly acidic aqueous conditions.[1][2] This stability and facile cleavage are pivotal to its utility in multi-step synthetic strategies.

  • Polyethylene Glycol (PEG) Linker: PEG is a hydrophilic and biocompatible polymer extensively used in drug delivery and bioconjugation.[4] The incorporation of even short PEG chains can enhance the solubility and pharmacokinetic properties of a molecule.[4] In the context of this compound, the PEG component serves as a spacer, providing distance and flexibility between the molecules it connects.

Synthesis and Physicochemical Properties

The synthesis of this compound is a straightforward process rooted in fundamental organic chemistry principles. The general approach involves the protection of the terminal hydroxyl groups of ethylene glycol with DHP under acidic catalysis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 71033-27-7[5]
Molecular Formula C12H22O4[5]
Molecular Weight 230.30 g/mol [5]

Note: Experimental data for properties such as solubility, stability under various pH conditions, and logP would typically be determined empirically during the development and characterization of this linker.

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound by the protection of ethylene glycol with 3,4-dihydro-2H-pyran (DHP).

Materials:

  • Ethylene glycol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or other suitable acid catalyst

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve ethylene glycol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DHP (typically 2.2 to 2.5 equivalents) to the solution.

  • Add a catalytic amount of PPTS.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.

  • Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: Deprotection of the THP Group

Objective: To remove the THP protecting groups to liberate the terminal hydroxyl groups for subsequent conjugation.

Materials:

  • This compound

  • Methanol (B129727) or ethanol

  • A catalytic amount of a strong acid (e.g., hydrochloric acid, p-toluenesulfonic acid) or a mild acid catalyst (e.g., PPTS) in an alcoholic solvent.

Procedure:

  • Dissolve the THP-protected compound in an alcohol such as methanol or ethanol.

  • Add a catalytic amount of the chosen acid.

  • Stir the mixture at room temperature, monitoring the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution).

  • Remove the solvent under reduced pressure.

  • The deprotected diol can then be purified if necessary, typically by column chromatography.

Applications in Drug Discovery and Development

The utility of this compound lies in its role as a bifunctional linker. The THP-protected ends allow for the stable storage and handling of the linker. Upon deprotection, the revealed hydroxyl groups can be further functionalized to introduce a wide range of reactive moieties (e.g., carboxylates, amines, azides, alkynes) for subsequent conjugation to drugs, targeting ligands, or surfaces.

Potential Applications:

  • PROTACs and Molecular Glues: The linker can serve as a scaffold for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other small molecule degraders, where precise spacing between the target-binding and E3 ligase-binding moieties is critical.

  • Bioconjugation: After functionalization, the linker can be used to attach small molecule drugs to proteins or antibodies, potentially improving the drug's solubility and pharmacokinetic profile.

  • Surface Modification: The linker can be used to modify the surface of nanoparticles or other drug delivery systems, enabling the attachment of targeting molecules.

Visualizing Workflows and Pathways

Diagram 1: Synthesis of this compound

G EthyleneGlycol Ethylene Glycol (HO-CH2-CH2-OH) Reaction Protection Reaction EthyleneGlycol->Reaction DHP 3,4-Dihydro-2H-pyran (DHP) DHP->Reaction AcidCatalyst Acid Catalyst (e.g., PPTS) AcidCatalyst->Reaction THP_PEG1_THP This compound Reaction->THP_PEG1_THP G start This compound deprotection Deprotection (Acidic Conditions) start->deprotection diol HO-PEG1-OH deprotection->diol functionalization Functionalization diol->functionalization activated_linker Activated Linker (e.g., X-PEG1-Y) functionalization->activated_linker conjugation Bioconjugation activated_linker->conjugation final_product Drug-Linker-Ligand Conjugate conjugation->final_product G Drug Drug Linker Linker (e.g., PEG1) Drug->Linker TargetingLigand Targeting Ligand Linker->TargetingLigand

References

The Strategic Imperative of THP-PEG1-THP in E3 Ligase Recruitment: A Technical Guide for Advanced Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles governing the design and application of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the structural motif "THP-PEG1-THP" and its role in E3 ligase recruitment for targeted protein degradation. While specific data for a molecule precisely designated "this compound" is not extensively available in the public domain, this guide extrapolates from established principles of PROTAC design, emphasizing the critical functions of its constituent parts: a polyethylene (B3416737) glycol (PEG) linker and a tetrahydropyran (B127337) (THP)-like moiety in the context of E3 ligase engagement.

The PROTAC Mechanism: A Paradigm Shift in Therapeutics

PROTACs represent a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the complete removal of the target protein.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2]

The formation of a stable ternary complex between the POI, the PROTAC, and an E3 ligase is the critical initiating step.[2] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2]

PROTAC_Mechanism cluster_0 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition E3 E3 Ligase PROTAC->E3 E3->POI Ubiquitination E2 E2-Ub E2->E3 Ub Ubiquitin Degraded_POI Degraded Fragments Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

The Pivotal Role of the Linker: A Focus on PEGylation

The linker is far from a passive spacer; it critically influences a PROTAC's efficacy, solubility, cell permeability, and pharmacokinetic properties.[3] Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their advantageous physicochemical properties.[3]

Key Attributes of PEG Linkers:

  • Enhanced Solubility: The hydrophilic nature of the repeating ethylene (B1197577) glycol units improves the aqueous solubility of often-large and lipophilic PROTAC molecules.[3]

  • Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexibility of PEG linkers can allow the PROTAC to adopt a more compact, folded conformation that shields its polar surface area, facilitating passage across the cell membrane.

  • Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for achieving an optimal orientation of the POI and E3 ligase within the ternary complex, which is essential for efficient ubiquitination.

E3 Ligase Recruitment: The Role of the "THP" Moiety

The specific recruitment of an E3 ligase is paramount to PROTAC function. The most commonly hijacked E3 ligases are von Hippel-Lindau (VHL) and Cereblon (CRBN).[2] While there is a lack of specific literature detailing a tetrahydropyran (THP) moiety as a primary E3 ligase-binding ligand in a widely adopted PROTAC, it is conceivable that such a heterocyclic scaffold could be incorporated into or serve as a basis for novel E3 ligase ligands. The exploration for new E3 ligase ligands is an active area of research to expand the scope of targeted protein degradation.[4]

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is determined by several key quantitative parameters, including its binding affinity to the target protein and the E3 ligase, the stability of the ternary complex, and its ability to induce degradation of the target protein in a cellular context.

Table 1: Illustrative Quantitative Data for PROTACs with PEG Linkers

PROTAC TargetE3 Ligase RecruitedLinker Composition (PEG units)Binary Binding Affinity (Kd, nM)Cellular Degradation (DC50, nM)Maximal Degradation (Dmax, %)Cell Line
BRD4VHL329 (to VHL)3.397PC3
ERαVHL4N/A~10>90MCF7
ERαVHL8N/A~3>90MCF7
TBK1VHL4N/A>1000<20MM.1S
TBK1VHL7N/A<100~80MM.1S
CDK9VHL3N/A~50>90MOLM-13
CDK9VHL5N/A~10>90MOLM-13

Note: Data is compiled from various sources and is intended for illustrative purposes. Actual values are context-dependent.

Detailed Experimental Protocols

The development and characterization of effective PROTACs rely on a suite of robust biochemical and cellular assays.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization

Objective: To determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation, which allows for the calculation of the cooperativity factor (α).[5]

Methodology:

  • Preparation:

    • Prepare solutions of the purified target protein, E3 ligase, and PROTAC in identical, degassed buffer to minimize heats of dilution.

    • Typically, the protein (target or E3 ligase) is placed in the sample cell at a concentration of 10-20 µM.

    • The PROTAC is loaded into the injection syringe at a concentration 10-20 times higher than the protein in the cell.[6]

  • Titration:

    • Binary Interactions:

      • To determine the binding of the PROTAC to the target protein, titrate the PROTAC into the sample cell containing the target protein.

      • To determine the binding of the PROTAC to the E3 ligase, titrate the PROTAC into the sample cell containing the E3 ligase.

    • Ternary Complex Formation:

      • To measure the binding of the target protein to the pre-formed PROTAC-E3 ligase complex, titrate the target protein into the sample cell containing the E3 ligase saturated with the PROTAC.

      • Alternatively, titrate the PROTAC into a solution containing both the target protein and the E3 ligase.

  • Data Analysis:

    • The raw data, a plot of heat change per injection versus molar ratio, is integrated to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.[6]

    • The cooperativity factor (α) is calculated as the ratio of the Kd of the binary interaction to the Kd of the ternary complex formation. An α > 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.

ITC_Workflow cluster_0 Preparation cluster_1 ITC Experiment cluster_2 Data Analysis Prep_Protein Prepare & Degas Protein Solutions Load_Cell Load Protein into Sample Cell Prep_Protein->Load_Cell Prep_PROTAC Prepare & Degas PROTAC Solution Load_Syringe Load PROTAC into Injection Syringe Prep_PROTAC->Load_Syringe Titration Perform Stepwise Titration Load_Cell->Titration Load_Syringe->Titration Raw_Data Generate Raw Data (Heat Pulses) Titration->Raw_Data Binding_Isotherm Integrate to Create Binding Isotherm Raw_Data->Binding_Isotherm Fit_Model Fit to Binding Model Binding_Isotherm->Fit_Model Results Determine Kd, ΔH, n, α Fit_Model->Results

Isothermal Titration Calorimetry (ITC) Workflow.
Surface Plasmon Resonance (SPR) for Kinetic Analysis

Objective: To measure the real-time association (ka) and dissociation (kd) rate constants of binary and ternary complex formation, from which the equilibrium dissociation constant (Kd) can be calculated (kd/ka).

Methodology:

  • Immobilization:

    • Covalently immobilize one of the binding partners (e.g., the E3 ligase or the target protein) onto the surface of a sensor chip.[]

    • The choice of immobilization chemistry (e.g., amine coupling) and the density of the immobilized protein should be optimized.[8]

  • Binding Analysis:

    • Flow a solution containing the analyte (the binding partner in solution) over the sensor surface at a constant flow rate.[8]

    • Binary Interactions:

      • To analyze the PROTAC-E3 ligase interaction, flow different concentrations of the PROTAC over the immobilized E3 ligase.

    • Ternary Complex Formation:

      • To study the formation of the ternary complex, pre-incubate the PROTAC with the target protein and flow the mixture over the immobilized E3 ligase.

      • Alternatively, sequentially inject the PROTAC followed by the target protein.

  • Data Analysis:

    • The SPR instrument detects changes in the refractive index at the sensor surface as the analyte binds and dissociates, generating a sensorgram (a plot of response units versus time).

    • Fit the association and dissociation phases of the sensorgram to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the ka and kd values.[9]

    • Calculate the Kd from the ratio of kd to ka.

NanoBRET™ Assay for In-Cell Target Engagement and Ternary Complex Formation

Objective: To quantify the binding of a PROTAC to its target and the formation of the ternary complex within living cells.[10]

Methodology for Ternary Complex Formation:

  • Cell Preparation:

    • Co-express the target protein fused to NanoLuc® luciferase (the energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (the energy acceptor) in a suitable cell line (e.g., HEK293).[11]

    • Label the HaloTag®-E3 ligase fusion with a cell-permeable fluorescent HaloTag® ligand.[11]

  • PROTAC Treatment:

    • Treat the cells with varying concentrations of the PROTAC.

  • BRET Measurement:

    • Add the NanoLuc® substrate to the cells.

    • If the PROTAC brings the NanoLuc®-target protein and the fluorescently labeled HaloTag®-E3 ligase into close proximity, Bioluminescence Resonance Energy Transfer (BRET) will occur.

    • Measure the light emission at two wavelengths: one corresponding to the NanoLuc® donor and the other to the fluorescent acceptor.

    • The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.[11]

  • Data Analysis:

    • A dose-dependent increase in the BRET signal indicates the formation of the ternary complex.

    • The data can be fitted to a dose-response curve to determine the EC50 for ternary complex formation.

NanoBRET_Workflow cluster_0 Cell Engineering & Labeling cluster_1 Assay Execution cluster_2 Data Analysis Transfection Co-express NanoLuc-Target & HaloTag-E3 Ligase Labeling Add Fluorescent HaloTag Ligand Transfection->Labeling PROTAC_Treatment Treat Cells with Varying PROTAC Concentrations Labeling->PROTAC_Treatment Substrate_Addition Add NanoLuc Substrate PROTAC_Treatment->Substrate_Addition BRET_Measurement Measure Donor & Acceptor Light Emission Substrate_Addition->BRET_Measurement Calculate_Ratio Calculate BRET Ratio BRET_Measurement->Calculate_Ratio Dose_Response Generate Dose-Response Curve Calculate_Ratio->Dose_Response Results Determine EC50 for Ternary Complex Formation Dose_Response->Results

NanoBRET™ Assay Workflow for Ternary Complex Formation.
Western Blotting for Target Protein Degradation

Objective: To quantify the reduction in the levels of the target protein in cells following treatment with a PROTAC.

Methodology:

  • Cell Treatment:

    • Plate cells at an appropriate density and treat with a range of PROTAC concentrations for a specified period (e.g., 24 hours).

    • Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of total protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody.

  • Detection and Analysis:

    • Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

    • Capture the light signal using an imaging system.

    • Quantify the band intensities for the target protein and a loading control (e.g., GAPDH or β-actin) to normalize for differences in protein loading.

    • Calculate the percentage of target protein degradation relative to the vehicle control.

Conclusion

The design of effective PROTACs is a multifaceted endeavor that requires a deep understanding of the interplay between the target protein, the E3 ligase, and the connecting linker. While the specific molecule "this compound" is not prominently featured in current literature, the principles outlined in this guide regarding the crucial role of the linker, particularly PEG moieties, and the necessity of potent E3 ligase ligands, provide a robust framework for the rational design and evaluation of novel PROTACs. The continued exploration of new linker chemistries and E3 ligase ligands will undoubtedly expand the therapeutic potential of targeted protein degradation.

References

An In-Depth Technical Guide to Bifunctional Degraders Utilizing a Short-Chain PEG Linker

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the query specified the bifunctional degrader linker THP-PEG1-THP, a comprehensive search of the scientific literature did not yield a specific, well-characterized degrader molecule utilizing this exact linker. Therefore, this guide will provide a detailed analysis of a closely related and well-documented bifunctional degrader, MZ1, which employs a short polyethylene (B3416737) glycol (PEG) linker. The principles, mechanisms, and experimental methodologies described herein are directly applicable to degraders utilizing linkers of similar length and composition, such as this compound.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the principles and applications of targeted protein degradation. We will delve into the mechanism of action, quantitative performance, and experimental protocols associated with a model bifunctional degrader that utilizes a short-chain PEG linker to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins.

Core Concepts of Bifunctional Degraders

Bifunctional degraders, also known as Proteolysis Targeting Chimeras (PROTACs), are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate a target protein of interest (POI).[1] These molecules are composed of three key components:

  • A ligand for the target protein (POI ligand): This "warhead" specifically binds to the protein intended for degradation.

  • A ligand for an E3 ubiquitin ligase: This "anchor" recruits an E3 ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate protein.

  • A chemical linker: This component connects the POI ligand and the E3 ligase ligand, enabling the formation of a ternary complex between the target protein and the E3 ligase.

The formation of this ternary complex brings the target protein into close proximity with the E3 ligase, leading to the polyubiquitination of the target protein. Polyubiquitinated proteins are recognized and subsequently degraded by the 26S proteasome. A key advantage of this approach is that the bifunctional degrader acts catalytically, as it is released after inducing ubiquitination and can engage another target protein molecule.

The Model Degrader: A BET-Targeting PROTAC with a PEG Linker

The focus of this guide is a well-characterized bifunctional degrader that targets the BET family of proteins (BRD2, BRD3, and BRD4). These proteins are epigenetic readers that play a crucial role in regulating gene transcription and are implicated in various diseases, including cancer. The model degrader consists of:

  • POI Ligand: A derivative of JQ1, a potent inhibitor of BET bromodomains.

  • E3 Ligase Ligand: A ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

  • Linker: A short polyethylene glycol (PEG) chain. The use of PEG linkers is common in PROTAC design as they can improve solubility and permeability.[2] The length and composition of the linker are critical for the efficacy of the degrader, as they influence the stability and geometry of the ternary complex.[1][3]

Mechanism of Action

The BET-targeting PROTAC with its PEG linker orchestrates a series of molecular events culminating in the degradation of BET proteins.

Bifunctional_Degrader_MOA cluster_1 Ternary Complex Formation cluster_2 Ubiquitination cluster_3 Proteasomal Degradation PROTAC BET Degrader (JQ1-PEG-VHL Ligand) Ternary BET-Degrader-VHL Ternary Complex PROTAC->Ternary Binds BET BET Protein (BRD2/3/4) BET->Ternary VHL_E3 VHL E3 Ligase Complex VHL_E3->Ternary Ub_BET Polyubiquitinated BET Protein Ternary->Ub_BET Induces Proteasome 26S Proteasome Ub_BET->Proteasome Recognized by Ub Ubiquitin Ub->Ub_BET Transfer Degraded Degraded Peptides Proteasome->Degraded Degrades to

Mechanism of action for the BET-targeting bifunctional degrader.

Quantitative Data: In Vitro Degradation of BET Proteins

The efficacy of bifunctional degraders is typically quantified by their ability to reduce the levels of the target protein in cells. This is often expressed as the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The following table summarizes the degradation of BRD2, BRD3, and BRD4 in a human cell line after treatment with a BET degrader connected by a PEG-4 linker, a close analog to the specified linker.

Target ProteinDC50 (nM)Dmax (%)Cell LineTreatment Time (h)
BRD2 ~25>90HeLa24
BRD3 ~20>95HeLa24
BRD4 ~15>95HeLa24

Data are representative and compiled from published studies on BET degraders with short PEG linkers.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of bifunctional degraders. Below are protocols for the chemical synthesis and biological evaluation of a BET-targeting PROTAC.

Synthesis of a JQ1-PEG-VHL Ligand Bifunctional Degrader

The synthesis of a bifunctional degrader is a multi-step process that involves the preparation of the individual ligands and the linker, followed by their conjugation.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Conjugation Steps cluster_2 Purification and Characterization JQ1_analog JQ1 with reactive handle Step1 Step 1: Conjugate JQ1 analog to one end of the PEG linker JQ1_analog->Step1 VHL_ligand VHL ligand with reactive handle Step2 Step 2: Conjugate VHL ligand to the other end of the PEG linker VHL_ligand->Step2 PEG_linker Bifunctional PEG linker (e.g., with terminal azide (B81097) and alkyne) PEG_linker->Step1 Step1->Step2 Purification Purification by HPLC Step2->Purification Characterization Characterization by Mass Spectrometry and NMR Purification->Characterization Final_Product Final Bifunctional Degrader Characterization->Final_Product

General workflow for the synthesis of a bifunctional degrader.

Protocol for "Click" Chemistry Conjugation:

A common and efficient method for conjugating the components of a bifunctional degrader is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click" chemistry.

  • Preparation of Reactants:

    • Dissolve the alkyne-functionalized JQ1 derivative (1 equivalent) in a suitable solvent such as a mixture of tert-butanol (B103910) and water.

    • Add the azide-functionalized VHL ligand (1 equivalent).

    • Add the PEG linker with complementary functional groups if not already attached to one of the ligands.

  • Catalyst Preparation:

    • In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate (B86663) pentahydrate (0.1 equivalents) and sodium ascorbate (B8700270) (0.2 equivalents) in water.

  • Reaction:

    • Add the catalyst solution to the solution of reactants.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC) to obtain the final bifunctional degrader.

  • Characterization:

    • Confirm the identity and purity of the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Biological Evaluation: Western Blotting for Protein Degradation

Western blotting is a standard technique used to quantify the reduction in the level of a target protein following treatment with a degrader.

Materials:

  • Human cell line (e.g., HeLa or a relevant cancer cell line)

  • Cell culture medium and supplements

  • The synthesized bifunctional degrader

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST)

  • Primary antibodies against the target proteins (BRD2, BRD3, BRD4) and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the bifunctional degrader in cell culture medium. Also, prepare a vehicle control (DMSO).

    • Treat the cells with the different concentrations of the degrader or vehicle for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding lysis buffer and incubating on ice.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and prepare them for SDS-PAGE by adding loading buffer and boiling.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

    • Transfer the separated proteins from the gel to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies against the target proteins and the loading control overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control bands. The percentage of protein remaining can then be calculated relative to the vehicle-treated control.

Conclusion

Bifunctional degraders represent a powerful therapeutic modality for targeting disease-causing proteins. The use of short-chain PEG linkers, as exemplified by the well-studied BET degraders, is a common and effective strategy in the design of these molecules. The linker plays a critical role in the formation of a productive ternary complex, and its length and composition must be carefully optimized to achieve potent and selective degradation of the target protein. The experimental protocols outlined in this guide provide a foundation for the synthesis and biological evaluation of novel bifunctional degraders, paving the way for the development of new therapeutics for a wide range of diseases.

References

THP-PEG1-THP CAS number and chemical information

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of THP-PEG1-THP, a bifunctional molecule combining a single polyethylene (B3416737) glycol (PEG) unit with two tetrahydropyranyl (THP) protecting groups. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering detailed chemical information, experimental protocols, and potential applications.

Introduction to this compound

While a specific CAS number for this compound is not cataloged, the nomenclature logically describes a symmetrical molecule where both hydroxyl groups of ethylene (B1197577) glycol (representing a single PEG unit, or PEG1) are protected by tetrahydropyranyl (THP) groups. This structure is valuable in multi-step organic synthesis, serving as a short, flexible, and hydrophilic linker that can be deprotected under specific acidic conditions to reveal reactive hydroxyl groups.

The core components of this compound are the THP protecting group and the PEG1 linker.

  • Tetrahydropyranyl (THP) Group : The THP group is a widely used protecting group for alcohols due to its ease of introduction and removal.[1] It forms a stable acetal (B89532) that is resistant to a variety of non-acidic conditions, including reactions with organometallics, hydrides, and strong bases.[2]

  • Polyethylene Glycol (PEG) Linker : PEG linkers are prized in drug delivery and bioconjugation for their hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic properties of conjugated molecules.[3][4] Even a short PEG1 linker can enhance solubility and provide spatial separation between two conjugated moieties.[]

Chemical and Physical Properties

The properties of this compound can be inferred from its constituent parts and data from analogous molecules like THP-PEG1-alcohol.

Table 1: Estimated Physicochemical Properties of this compound

PropertyValueSource/Justification
Molecular Formula C₁₂H₂₂O₄Derived from the structure: C₂H₄O₂ (PEG1) + 2 x C₅H₉O (THP)
Molecular Weight 230.30 g/mol Calculated from the molecular formula
Appearance Likely a colorless oil or waxBased on similar short-chain PEG derivatives and THP-ethers[1]
Solubility Soluble in organic solvents (e.g., CH₂Cl₂, THF, EtOAc); low solubility in waterTypical for protected diols and ethers
Stability Stable under basic, reductive, and mildly acidic conditionsCharacteristic of THP ethers[2]
Reactivity The THP ether linkages are susceptible to cleavage under strong acidic conditionsThe primary mode of deprotection[1]

Note: These values are estimated and should be confirmed by experimental analysis.

Synthesis and Deprotection

The synthesis of this compound involves the protection of both hydroxyl groups of ethylene glycol. The deprotection regenerates the diol.

This protocol is a representative method for the di-protection of a diol using 3,4-dihydro-2H-pyran (DHP).

Materials:

Procedure:

  • To a round-bottomed flask equipped with a magnetic stir bar, add ethylene glycol (1.0 equivalent) and dissolve it in dichloromethane.

  • Add 3,4-dihydro-2H-pyran (2.5 equivalents) to the solution.

  • Add pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a colorless oil.

This protocol describes the removal of the THP groups to regenerate ethylene glycol.

Materials:

  • This compound

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (catalytic amount)

  • Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in methanol or ethanol in a round-bottomed flask.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Neutralize the acid by adding saturated aqueous NaHCO₃ solution until the solution is basic.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield ethylene glycol. Further purification is typically not necessary if the reaction goes to completion.

Workflow and Pathway Diagrams

The following diagrams illustrate the synthesis and deprotection workflow for this compound and its potential use in bioconjugation.

G EthyleneGlycol Ethylene Glycol (HO-PEG1-OH) THP_PEG1_THP This compound EthyleneGlycol->THP_PEG1_THP Protection DHP 3,4-Dihydropyran (DHP) DHP->THP_PEG1_THP PPTS PPTS (catalyst) PPTS->THP_PEG1_THP Deprotected_PEG Ethylene Glycol (HO-PEG1-OH) THP_PEG1_THP->Deprotected_PEG Deprotection Acid Acidic Conditions (e.g., TsOH in MeOH) Acid->Deprotected_PEG

Caption: Synthesis and Deprotection of this compound.

G cluster_synthesis Linker Synthesis cluster_conjugation Bioconjugation Application EthyleneGlycol Ethylene Glycol THP_PEG1_THP This compound EthyleneGlycol->THP_PEG1_THP THP Protection Deprotected_Linker HO-PEG1-OH THP_PEG1_THP->Deprotected_Linker Deprotection Molecule_A Molecule A (e.g., Drug) Conjugate A-O-PEG1-O-B Molecule_A->Conjugate Conjugation Molecule_B Molecule B (e.g., Targeting Ligand) Molecule_B->Conjugate Deprotected_Linker->Conjugate

Caption: Application of this compound as a Linker Precursor.

Applications in Research and Drug Development

This compound is primarily a synthetic intermediate. After deprotection, the resulting diol can be used in various applications:

  • Homobifunctional Linker: The diol can be further functionalized at both ends to create a short, hydrophilic homobifunctional crosslinker for conjugating proteins, peptides, or other biomolecules.[6]

  • PROTACs and ADCs: Short PEG linkers are integral to the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where they connect a targeting moiety to a payload.[4] The length of the PEG linker can be critical for biological activity.[7]

  • Surface Modification: The diol can be used to modify surfaces, such as nanoparticles, to improve their hydrophilicity and biocompatibility.[8]

  • Polymer Synthesis: Ethylene glycol is a fundamental monomer. Protected forms like this compound allow for controlled, stepwise additions in polymer synthesis.

Characterization

The structure and purity of this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the THP acetal protons, the methylene (B1212753) protons of the PEG unit, and the methylene protons of the tetrahydropyran (B127337) ring. The integration of these signals would confirm the ratio of the components.

    • ¹³C NMR: Would show distinct signals for the carbons of the PEG linker and the THP groups.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) would be used to confirm the molecular weight of the compound.

Conclusion

This compound, or 1,2-bis(tetrahydropyran-2-yloxy)ethane, is a valuable, though not commonly cataloged, chemical entity for organic synthesis and drug development. Its utility lies in its role as a protected, short, hydrophilic linker. The stability of the THP protecting group under a range of conditions, combined with its straightforward removal under acidic conditions, makes it a practical choice for complex, multi-step synthetic strategies. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this versatile building block in their work.

References

In-Depth Technical Guide: Solubility and Stability of THP-PEG1-THP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

THP-PEG1-THP is a homobifunctional linker comprised of a short-chain polyethylene (B3416737) glycol (PEG) core (one ethylene (B1197577) glycol unit) flanked by two tetrahydropyranyl (THP) protecting groups. This symmetrical structure is of significant interest in pharmaceutical sciences, particularly in the fields of drug delivery, proteomics (e.g., as a component in PROTACs), and as a crosslinking agent. The PEG component enhances hydrophilicity, while the THP ethers serve as acid-labile protecting groups for terminal hydroxyl functionalities. Understanding the solubility and stability of this compound is paramount for its effective application in formulation development and bioconjugation strategies. This guide provides a comprehensive overview of these properties, supported by experimental protocols and relevant biological context.

Physicochemical Properties

The solubility and stability of this compound are dictated by the interplay between the hydrophilic PEG linker and the more hydrophobic THP protecting groups.

Solubility

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated SolubilityRationale
WaterModerately SolubleThe short PEG chain enhances aqueous solubility, but the two THP groups may limit it compared to unprotected PEG1.
Phosphate-Buffered Saline (PBS)Moderately SolubleSimilar to water, with potential for slight variations due to salt content.
Dimethyl Sulfoxide (DMSO)Highly SolubleCommon organic solvent for PEGylated and protected molecules.
Dichloromethane (DCM)Highly SolubleTHP ethers are generally soluble in chlorinated solvents.
Methanol/EthanolSolublePolar protic solvents that can solvate both the PEG and THP moieties.
Stability

The stability of this compound is primarily governed by the acid-labile nature of the THP ether linkages. These acetal-like structures are susceptible to hydrolysis under acidic conditions, releasing the protected hydroxyl groups. Conversely, they exhibit significant stability under neutral and basic conditions.

Table 2: Stability Profile of this compound under Various pH Conditions

pH RangeConditionStabilityHydrolysis Products
< 4AcidicLowHO-PEG1-OH (Ethylene Glycol) + 2 x 5-hydroxypentanal
4 - 6Mildly AcidicModerateGradual hydrolysis.
7 - 8NeutralHighStable for extended periods.
> 8BasicHighStable against hydrolysis.

Note: The rate of hydrolysis is dependent on temperature and the specific acidic catalyst used.

THP ethers are generally stable to a wide range of non-acidic reagents, including organometallics, hydrides, and acylating agents, making them suitable for multi-step synthetic routes[3][4].

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the solubility and stability of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[5]

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water or a relevant buffer (e.g., PBS pH 7.4) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

  • Equilibration: The container is agitated in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[5][6][7][8][9]

  • Phase Separation: The suspension is allowed to stand to permit the undissolved solid to settle. Subsequently, the saturated solution is clarified by centrifugation or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, or a suitable spectroscopic method.

  • Calibration: A standard curve of known concentrations of this compound is prepared in the same solvent to accurately quantify the solubility.

Stability Assessment (HPLC-Based Assay)

An HPLC-based stability-indicating assay is a precise method to monitor the degradation of this compound over time under various conditions.[10][11][12][13]

Methodology:

  • Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO) at a known concentration.

  • Incubation in Test Buffers: Aliquots of the stock solution are diluted into a series of aqueous buffers with varying pH values (e.g., pH 3, 5, 7.4, and 9) to a final desired concentration. These solutions are then incubated at a constant temperature (e.g., 37 °C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), samples are withdrawn from each buffer solution.

  • Reaction Quenching (if necessary): For acidic samples where hydrolysis is expected, the reaction can be quenched by neutralizing the sample with a suitable base immediately before analysis.

  • HPLC Analysis: The samples are analyzed by a validated reverse-phase HPLC method. The method should be capable of separating the intact this compound from its potential degradation products (HO-PEG1-OH and 5-hydroxypentanal).

  • Data Analysis: The peak area of the intact this compound at each time point is recorded. The percentage of remaining this compound is plotted against time to determine the degradation kinetics and calculate the half-life (t½) at each pH.

Application in Drug Delivery: Antibody-Drug Conjugates (ADCs)

Homobifunctional linkers like this compound can be adapted for use in antibody-drug conjugates (ADCs). In a typical scenario, the THP groups would be deprotected to reveal the terminal hydroxyls, which can then be further functionalized to react with both an antibody and a cytotoxic payload. The acid-labile nature of the THP protecting group itself is analogous to acid-cleavable linkers used in some ADCs, which are designed to be stable in the bloodstream (pH ~7.4) and release the drug in the acidic environment of endosomes and lysosomes within cancer cells.

Example Signaling Pathway: HER2 and Trastuzumab Emtansine (T-DM1)

To illustrate the context in which such linkers operate, we consider the HER2 signaling pathway, a critical target in certain types of breast cancer. Trastuzumab emtansine (T-DM1) is an ADC that targets HER2-positive cancer cells.[14][15][16][17] Although T-DM1 itself uses a non-cleavable linker, the principle of targeted delivery and intracellular payload release is relevant.

The following diagram illustrates the mechanism of action of a HER2-targeted ADC.

HER2_Signaling_and_ADC_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_signaling Signaling Cascades cluster_adc_processing ADC Processing ADC HER2-Targeted ADC HER2_receptor HER2 Receptor ADC->HER2_receptor 1. Binding Endosome Endosome (Acidic pH) ADC->Endosome 2. Internalization HER2_dimer HER2 Dimerization (Homo/Hetero) HER2_receptor->HER2_dimer Blocks Dimerization PI3K_AKT PI3K/AKT Pathway HER2_dimer->PI3K_AKT Downstream Signaling RAS_MAPK RAS/MAPK Pathway HER2_dimer->RAS_MAPK Downstream Signaling Cell_Pro Cell Proliferation & Survival PI3K_AKT->Cell_Pro RAS_MAPK->Cell_Pro Lysosome Lysosome (Acidic pH) Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release 3. Linker Cleavage Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption 4. Cytotoxic Action Apoptosis Apoptosis Microtubule_Disruption->Apoptosis 5. Cell Death

Caption: Mechanism of a HER2-targeted ADC.

This diagram illustrates how an ADC binds to the HER2 receptor, is internalized, and releases its cytotoxic payload following linker cleavage in the acidic environment of the lysosomes, ultimately leading to apoptosis.

Conclusion

This compound is a valuable bifunctional linker with tunable solubility and predictable, pH-dependent stability. Its straightforward synthesis and the acid-labile nature of the THP protecting groups make it a useful tool in various bioconjugation and drug delivery applications. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess its properties, ensuring its optimal use in the development of novel therapeutics and research reagents. The context of ADC-mediated cancer therapy highlights the importance of linker stability and controlled payload release, principles that are embodied in the chemical nature of this compound. Further studies to determine the precise quantitative solubility and hydrolysis kinetics of this specific linker will be invaluable for its broader application.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of TH-PEG1-THP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis, purification, and characterization of THP-PEG1-THP, a bifunctional polyethylene (B3416737) glycol (PEG) linker with tetrahydropyranyl (THP) protected hydroxyl groups. Bifunctional PEGs are valuable tools in bioconjugation, drug delivery, and materials science, acting as flexible spacers to link molecules.[1][2] The THP protecting groups offer stability under various non-acidic conditions and can be readily removed to liberate the terminal hydroxyl groups for further conjugation.[3][4]

I. Overview of this compound Synthesis

The synthesis of this compound involves the protection of the terminal hydroxyl groups of a short-chain polyethylene glycol (PEG1, i.e., triethylene glycol) with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. The THP group is a common protecting group for alcohols due to its ease of introduction and removal under mild acidic conditions.[4][5] This protocol outlines the reaction, purification, and characterization steps.

II. Experimental Protocols

A. Materials and Reagents
ReagentSupplierGrade
Triethylene GlycolSigma-Aldrich≥99%
3,4-Dihydro-2H-pyran (DHP)Sigma-Aldrich97%
Pyridinium (B92312) p-toluenesulfonate (PPTS)Sigma-Aldrich98%
Dichloromethane (B109758) (DCM)Fisher ScientificAnhydrous, ≥99.8%
Ethyl Acetate (B1210297) (EtOAc)Fisher ScientificHPLC Grade
HexanesFisher ScientificHPLC Grade
Sodium Sulfate (B86663) (Na₂SO₄)Sigma-AldrichAnhydrous, granular
Deionized WaterMilliporeType 1
B. Synthesis of this compound

This protocol is adapted from established methods for the tetrahydropyranylation of alcohols.[4]

  • Reaction Setup:

    • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add triethylene glycol (1.0 g, 6.66 mmol).

    • Dissolve the triethylene glycol in 20 mL of anhydrous dichloromethane (DCM).

    • Add 3,4-dihydro-2H-pyran (DHP) (1.34 g, 15.98 mmol, 2.4 equivalents).

    • Add pyridinium p-toluenesulfonate (PPTS) (0.167 g, 0.666 mmol, 0.1 equivalents) as the acid catalyst.[4]

  • Reaction Execution:

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The starting triethylene glycol will have a low Rf, while the product, this compound, will have a higher Rf. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield the pure this compound as a colorless oil.

C. Characterization of this compound
TechniqueExpected Results
¹H NMR Peaks corresponding to the PEG backbone protons, as well as characteristic peaks for the THP protecting groups.
¹³C NMR Signals for the carbon atoms of the PEG chain and the THP groups.
Mass Spec. Molecular ion peak corresponding to the calculated mass of this compound.
FT-IR Absence of a broad O-H stretching band (around 3300 cm⁻¹) from the starting diol and presence of C-O-C ether stretches.
D. Deprotection of this compound

The THP groups can be removed to yield the parent diol using mild acidic conditions.[6]

  • Reaction Setup:

    • Dissolve the purified this compound in a mixture of tetrahydrofuran (B95107) (THF), acetic acid (AcOH), and water (ratio of 4:2:1).[6]

  • Reaction Execution:

    • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor by TLC until the starting material is consumed.

  • Work-up:

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the deprotected diol.

III. Diagrams

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Triethylene Glycol + DHP reaction Acid Catalyst (PPTS) in DCM start->reaction React product Crude this compound reaction->product Yields workup Aqueous Work-up product->workup chromatography Column Chromatography workup->chromatography pure_product Pure this compound chromatography->pure_product nmr NMR Spectroscopy pure_product->nmr ms Mass Spectrometry pure_product->ms ftir FT-IR Spectroscopy pure_product->ftir

Caption: Experimental workflow for the synthesis and purification of this compound.

Deprotection_Pathway THP_PEG_THP THP-O-(CH₂CH₂O)₃-THP Acid Mild Acid (e.g., AcOH/H₂O) THP_PEG_THP->Acid Deprotection Diol HO-(CH₂CH₂O)₃-H Acid->Diol

Caption: Deprotection of this compound to yield the corresponding diol.

IV. Applications

THP-protected PEG linkers are valuable intermediates in multi-step syntheses. The protected form allows for chemical modifications on other parts of a molecule without affecting the hydroxyl groups. Subsequent deprotection reveals the hydroxyl termini, which can then be used for various conjugation strategies, such as:

  • Esterification or Etherification: For attaching carboxylic acids or alkyl halides.

  • Activation: Conversion to tosylates, mesylates, or other leaving groups for nucleophilic substitution.

  • Polymerization: As initiators for ring-opening polymerizations.

The use of bifunctional PEG linkers enhances the solubility and pharmacokinetic properties of conjugated molecules, making them highly useful in the development of therapeutics like antibody-drug conjugates (ADCs).[2][7]

References

Application Notes and Protocols for the Use of THP-PEG1-THP in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance hydrophilicity and improve pharmacokinetic properties.[3] The THP-PEG1-THP linker is a bifunctional building block featuring a single ethylene (B1197577) glycol unit with both hydroxyl groups protected by tetrahydropyranyl (THP) groups. The THP protecting groups are stable under many reaction conditions but can be readily removed under acidic conditions to reveal the terminal hydroxyl groups for subsequent conjugation to the POI and E3 ligase ligands.[4]

These application notes provide detailed protocols for the synthesis of a PROTAC using the this compound linker, methods for its characterization, and procedures for evaluating its biological activity.

Data Presentation

The length of the PEG linker in a PROTAC can significantly impact its degradation efficacy. The following tables summarize quantitative data from published studies on PROTACs with varying PEG linker lengths, demonstrating the importance of linker optimization.

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation-
21396
2929276

Data from a study on ERα-targeting PROTACs, illustrating that a 21-atom linker provided the highest potency.

Table 2: Degradation Potency of BRD4-Targeting PROTACs with PEG Linkers

PROTAC NameE3 LigaseLinker CompositionDC50Dmax
MZ1VHL4-unit PEG~25 nM>90%
ARV-825CRBN3-unit PEG<1 nM>95%
dBET1CRBN4-unit PEG4.4 nM>98%

A comparison of different BRD4-targeting PROTACs with PEG linkers, highlighting the high degradation efficiency achievable.[5]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound Linker

This protocol describes a representative three-step synthesis of a PROTAC, starting with the deprotection of the this compound linker, followed by sequential conjugation to a POI ligand and an E3 ligase ligand. For this example, we will consider a POI ligand with a primary amine for coupling and a pomalidomide-based E3 ligase ligand with a carboxylic acid for amide bond formation.

Step 1: Deprotection of this compound

  • Materials:

  • Procedure:

    • Dissolve this compound (1 equivalent) in methanol or ethanol.

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or a few drops of concentrated HCl.[6]

    • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the resulting diol (HO-PEG1-OH) by silica gel column chromatography to obtain the deprotected linker.

Step 2: Monofunctionalization of the Deprotected Linker and Coupling to POI Ligand

This step involves the activation of one hydroxyl group of the deprotected linker, for example, by tosylation, followed by nucleophilic substitution with an amine-containing POI ligand.

  • Materials:

    • Deprotected PEG1-diol (from Step 1)

    • p-Toluenesulfonyl chloride (TsCl)

    • Triethylamine (TEA) or Pyridine

    • Anhydrous Dichloromethane (DCM)

    • Amine-containing POI ligand (POI-NH2)

    • Anhydrous Dimethylformamide (DMF)

    • DIPEA (N,N-Diisopropylethylamine)

  • Procedure:

    • Dissolve the deprotected PEG1-diol (1 equivalent) in anhydrous DCM.

    • Add TEA (1.1 equivalents) and cool the solution to 0 °C.

    • Slowly add a solution of TsCl (1 equivalent) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by LC-MS to confirm the formation of the mono-tosylated intermediate.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the crude mono-tosylated intermediate and the amine-containing POI ligand (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (3 equivalents) to the reaction mixture.

    • Stir the reaction at 60 °C overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS. Upon completion, purify the POI-Linker intermediate by preparative HPLC.

Step 3: Coupling of the POI-Linker Intermediate to the E3 Ligase Ligand

This final step involves the formation of an amide bond between the remaining hydroxyl group of the POI-Linker intermediate and a carboxylic acid-functionalized E3 ligase ligand.

  • Materials:

    • POI-Linker intermediate (from Step 2)

    • Carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-COOH)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA

    • Anhydrous DMF

  • Procedure:

    • Dissolve the POI-Linker intermediate (1 equivalent) and the E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by LC-MS.

    • Upon completion, purify the final PROTAC product by preparative HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR spectroscopy.

Protocol 2: Characterization and Biological Evaluation of the PROTAC

Western Blotting for Protein Degradation Analysis

This protocol is a standard method to quantify the degradation of a target protein following PROTAC treatment.[7][8]

  • Materials:

    • Cancer cell line expressing the POI

    • Complete growth medium

    • PROTAC stock solution (in DMSO)

    • 6-well plates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Primary antibody against the POI

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • ECL substrate and imaging system

  • Procedure:

    • Cell Culture and Treatment:

      • Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.

      • Prepare serial dilutions of the PROTAC in complete growth medium. Ensure the final DMSO concentration is consistent and below 0.1%.

      • Treat the cells with different concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only (DMSO) control.

    • Cell Lysis and Protein Quantification:

      • Lyse the cells in RIPA buffer.

      • Determine the protein concentration of each lysate using a BCA protein assay.

    • SDS-PAGE and Immunoblotting:

      • Normalize protein concentrations and prepare samples for SDS-PAGE.

      • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Probe the membrane with the primary antibody against the POI, followed by the HRP-conjugated secondary antibody.

      • Visualize the protein bands using an ECL substrate.

      • Strip the membrane and re-probe with the loading control antibody.

    • Data Analysis:

      • Quantify the band intensities using image analysis software.

      • Normalize the POI band intensity to the corresponding loading control band intensity.

      • Calculate the percentage of protein remaining relative to the vehicle-treated control.

      • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[7]

Mandatory Visualization

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis THP_PEG1_THP This compound Linker Deprotection Step 1: THP Deprotection (Acidic Conditions) THP_PEG1_THP->Deprotection Deprotected_Linker HO-PEG1-OH (Diol) Deprotection->Deprotected_Linker Mono_functionalization Step 2: Mono-functionalization & Coupling to POI Ligand Deprotected_Linker->Mono_functionalization POI_Linker POI-Linker Intermediate Mono_functionalization->POI_Linker POI_Ligand POI Ligand (e.g., POI-NH2) POI_Ligand->Mono_functionalization Coupling_E3 Step 3: Coupling to E3 Ligase Ligand POI_Linker->Coupling_E3 Final_PROTAC Final PROTAC Coupling_E3->Final_PROTAC E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide-COOH) E3_Ligand->Coupling_E3 PI3K_AKT_mTOR_Pathway cluster_pathway PI3K/AKT/mTOR Signaling Pathway Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 Proteasome Proteasome AKT->Proteasome degradation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PROTAC PROTAC (e.g., targeting AKT) PROTAC->AKT binds E3_Ligase E3 Ligase PROTAC->E3_Ligase recruits Ub Ub Ub->AKT ubiquitination

References

Application Notes and Protocols for THP-PEG1-THP Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation to improve the solubility, stability, and pharmacokinetic properties of therapeutic molecules such as proteins, peptides, and small drugs.[1][2][3] The use of protecting groups allows for a stepwise and controlled conjugation of different molecules to the ends of a bifunctional PEG linker. The tetrahydropyranyl (THP) group is a common acid-labile protecting group for alcohols, making it a valuable tool in the synthesis of heterobifunctional linkers.[4][5]

This document provides a detailed experimental protocol for the stepwise conjugation of two different molecules (Molecule A and Molecule B) to a short, monodisperse PEG linker (PEG1), utilizing THP as a protecting group for the terminal hydroxyl groups (THP-PEG1-THP). The protocol covers the synthesis of the linker, sequential conjugation, and purification steps.

Experimental Protocols

Materials and Reagents
  • Triethylene glycol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium (B92312) p-toluenesulfonate (PPTS)

  • Dichloromethane (B109758) (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Molecule A (with a suitable reactive group, e.g., a carboxylic acid)

  • Molecule B (with a suitable reactive group)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Protocol 1: Synthesis of bis-THP protected Triethylene Glycol (THP-O(CH₂)₂O(CH₂)₂O(CH₂)₂O-THP)

This protocol describes the protection of both hydroxyl groups of triethylene glycol using DHP.

  • Dissolve triethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add 3,4-dihydro-2H-pyran (DHP, 2.5 equivalents).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure bis-THP protected triethylene glycol.

Protocol 2: Selective Deprotection and First Conjugation

This section details the selective removal of one THP group and the subsequent conjugation of "Molecule A".

  • Dissolve the bis-THP protected triethylene glycol (1 equivalent) in a mixture of DCM and a protic solvent like methanol.

  • Add a controlled, catalytic amount of a mild acid such as PPTS or a very dilute solution of a stronger acid like TFA to favor mono-deprotection.[5]

  • Stir the reaction at room temperature and carefully monitor by TLC to maximize the yield of the mono-protected intermediate.

  • Once the desired mono-protected product is observed, neutralize the acid with a mild base (e.g., triethylamine).

  • Evaporate the solvent and purify the mono-protected THP-PEG1-OH by column chromatography.

  • For conjugation, dissolve the purified mono-protected linker (1 equivalent) and "Molecule A" (e.g., a carboxylic acid, 1.1 equivalents) in anhydrous DCM.

  • Add DCC (1.2 equivalents) and a catalytic amount of DMAP.

  • Stir the reaction at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate and purify the product (Molecule A-PEG1-OTHP) by column chromatography.

Protocol 3: Final Deprotection and Second Conjugation

This protocol outlines the removal of the second THP group and the conjugation of "Molecule B".

  • Dissolve the Molecule A-PEG1-OTHP conjugate (1 equivalent) in a solution of 2% trifluoroacetic acid in DCM.[5]

  • Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Upon completion, evaporate the solvent and co-evaporate with DCM multiple times to remove excess TFA.

  • Dissolve the resulting Molecule A-PEG1-OH in anhydrous DCM.

  • Add "Molecule B" (with a suitable reactive group) and coupling reagents as described in Protocol 2, step 7.

  • Stir the reaction and purify the final conjugate (Molecule A-PEG1-Molecule B) as described in Protocol 2, steps 8-10.

Data Presentation

StepParameterTypical Value
Protocol 1 Yield of bis-THP protected PEG185-95%
Purity (by NMR/HPLC)>98%
Protocol 2 Yield of mono-deprotected PEG140-60%
Yield of Molecule A-PEG1-OTHP70-85%
Purity (by NMR/HPLC)>95%
Protocol 3 Yield of Molecule A-PEG1-OH>90%
Yield of final A-PEG1-B conjugate60-80%
Overall Yield (from bis-THP PEG1)20-40%
Final Purity (by HPLC)>99%

Visualizations

Experimental Workflow Diagram

G cluster_0 Step 1: Protection cluster_1 Step 2: First Conjugation cluster_2 Step 3: Second Conjugation Triethylene Glycol Triethylene Glycol bis-THP-PEG1 bis-THP-PEG1 Triethylene Glycol->bis-THP-PEG1 Protection DHP, PPTS DHP, PPTS DHP, PPTS->bis-THP-PEG1 mono-THP-PEG1-OH mono-THP-PEG1-OH bis-THP-PEG1->mono-THP-PEG1-OH Selective Deprotection Molecule_A-PEG1-OTHP Molecule_A-PEG1-OTHP mono-THP-PEG1-OH->Molecule_A-PEG1-OTHP Conjugation Molecule A, DCC, DMAP Molecule A, DCC, DMAP Molecule A, DCC, DMAP->Molecule_A-PEG1-OTHP Molecule_A-PEG1-OH Molecule_A-PEG1-OH Molecule_A-PEG1-OTHP->Molecule_A-PEG1-OH Deprotection (TFA) Final_Conjugate Molecule A-PEG1-Molecule B Molecule_A-PEG1-OH->Final_Conjugate Conjugation Molecule B, DCC, DMAP Molecule B, DCC, DMAP Molecule B, DCC, DMAP->Final_Conjugate

Caption: Workflow for the synthesis of a heterobifunctional conjugate using a THP-protected PEG linker.

THP Protection and Deprotection Mechanism

G cluster_protection Protection cluster_deprotection Deprotection ROH R-OH (Alcohol) Intermediate_prot Activated DHP Cation ROH->Intermediate_prot Nucleophilic Attack DHP DHP DHP->Intermediate_prot Protonation H_plus_prot H_plus_prot->DHP RO_THP R-O-THP (Protected Alcohol) Intermediate_prot->RO_THP Deprotonation RO_THP_deprot R-O-THP Intermediate_deprot Protonated Acetal RO_THP_deprot->Intermediate_deprot Protonation H_plus_deprot H_plus_deprot->RO_THP_deprot ROH_deprot R-OH (Alcohol) Intermediate_deprot->ROH_deprot Alcohol Release Stabilized_Cation Stabilized Cation Intermediate_deprot->Stabilized_Cation

Caption: Chemical mechanism of THP protection of an alcohol and its subsequent acidic deprotection.[4]

References

Application Notes and Protocols: THP-PEG1-THP in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The application of polymer-drug conjugates represents a significant advancement in targeted cancer therapy. This document provides detailed application notes and protocols for a novel therapeutic agent, conceptualized here as THP-PEG1-THP. This agent is based on the well-researched N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer-conjugated pirarubicin (B1684484) (P-THP) system, further enhanced with a polyethylene (B3416737) glycol (PEG) linker for improved pharmacokinetic properties. Pirarubicin (THP) is an anthracycline antibiotic and a potent topoisomerase II inhibitor, demonstrating significant antitumor activity with a reduced cardiotoxicity profile compared to doxorubicin.[1] The conjugation to a PEGylated HPMA polymer backbone is designed to leverage the Enhanced Permeability and Retention (EPR) effect for tumor-specific drug delivery, thereby increasing therapeutic efficacy while minimizing systemic side effects.[2]

These notes provide a comprehensive overview of the synthesis, mechanism of action, and preclinical evaluation of this advanced drug delivery system for cancer research.

Mechanism of Action

The this compound conjugate is designed for passive tumor targeting via the EPR effect. Due to their size, these nanoparticles preferentially accumulate in the tumor tissue, where the vasculature is leaky and lymphatic drainage is impaired.[2] The pirarubicin payload is conjugated to the polymer via an acid-sensitive linker. The acidic tumor microenvironment facilitates the cleavage of this linker, leading to the localized release of active pirarubicin.

Once released, pirarubicin exerts its cytotoxic effects through multiple mechanisms:

  • DNA Intercalation: Pirarubicin inserts itself between the base pairs of the DNA double helix, interfering with DNA replication and transcription.[1]

  • Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, which is crucial for relaxing DNA supercoils, leading to DNA strand breaks.[1]

  • Generation of Reactive Oxygen Species (ROS): The metabolism of pirarubicin can produce free radicals, which induce oxidative stress and contribute to apoptosis.

  • Modulation of Signaling Pathways: Pirarubicin has been shown to suppress the mTOR/p70S6K/4E-BP1 signaling pathway, which can induce a cytoprotective autophagic response in cancer cells.[3]

The targeted delivery and controlled release of pirarubicin are intended to maximize its concentration at the tumor site while minimizing exposure to healthy tissues, particularly the heart, thereby reducing the risk of cardiotoxicity.

Data Presentation

In Vitro Cytotoxicity of P-THP

The following table summarizes the 50% inhibitory concentration (IC50) values of P-THP in various cancer cell lines.

Cell LineCancer TypeIncubation Time (hours)P-THP IC50 (µM)Free THP IC50 (µM)
MES-SA C9 highUterine Sarcoma3>10020
721.51.0
A2780Ovarian Cancer35010
720.80.5
A2780cisCisplatin-Resistant Ovarian Cancer38015
721.20.8
A2780ADRDoxorubicin-Resistant Ovarian Cancer3>100>100
725040

Data adapted from a study on HPMA copolymer-conjugated pirarubicin (P-THP).

In Vivo Antitumor Efficacy of P-THP

The table below presents the tumor growth inhibition data from a study using a murine xenograft model.

Tumor ModelTreatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Survival Rate (%)
S-180 SarcomaControl-0100
Free THP5Significant100
P-THP5Significant100
Free THP15Significant60
P-THP15Significant100

Data adapted from in vivo studies of P-THP in S-180 tumor-bearing mice.

Experimental Protocols

Protocol 1: Synthesis of this compound Conjugate

This protocol describes a conceptual synthesis based on established methods for HPMA copolymer-drug conjugates.

Materials:

  • N-(2-hydroxypropyl)methacrylamide (HPMA)

  • Methacryloyl-glycyl-phenylalanyl-leucyl-glycine-p-nitrophenyl ester (MA-GFLG-ONp)

  • α,ω-diamino-PEG (PEG-diamine)

  • Pirarubicin hydrochloride

  • Hydrazine (B178648) hydrate (B1144303)

  • Chain transfer agent (e.g., 4-cyanopentanoic acid dithiobenzoate)

  • Initiator (e.g., AIBN)

  • Anhydrous solvents (DMF, DMSO)

  • Dialysis tubing (MWCO 12-14 kDa)

Procedure:

  • Synthesis of HPMA-PEG Copolymer:

    • Dissolve HPMA, MA-GFLG-ONp, and PEG-diamine in anhydrous DMSO.

    • Add the chain transfer agent and initiator.

    • Purge with nitrogen and polymerize at 70°C for 6 hours.

    • Precipitate the polymer in an acetone/ether mixture and dry under vacuum.

  • Hydrazinolysis of the Copolymer:

    • Dissolve the copolymer in anhydrous DMF.

    • Add hydrazine hydrate and stir at room temperature for 2 hours to obtain the polymer with pendant hydrazide groups.

    • Precipitate and dry the polymer.

  • Conjugation of Pirarubicin:

    • Dissolve the hydrazide-functionalized polymer and pirarubicin hydrochloride in anhydrous DMF.

    • Stir at room temperature in the dark for 24 hours to form the hydrazone bond.

    • Purify the conjugate by dialysis against acidic water (pH 5) and then deionized water.

    • Lyophilize to obtain the final this compound conjugate.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and free pirarubicin

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Treatment:

    • Prepare serial dilutions of this compound and free pirarubicin in culture medium.

    • Replace the medium in the wells with the drug-containing medium.

    • Incubate for 48 or 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Protocol 3: Cellular Uptake Assay (Flow Cytometry)

Materials:

  • Cancer cell lines

  • This compound (utilizing the intrinsic fluorescence of pirarubicin)

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a defined concentration of this compound (e.g., 50 µg/mL pirarubicin equivalent) for various time points (e.g., 1, 4, 24 hours).

  • Cell Harvesting:

    • Wash the cells twice with ice-cold PBS.

    • Detach the cells using trypsin-EDTA and resuspend in complete medium.

  • Sample Preparation and Analysis:

    • Centrifuge the cells and resuspend in PBS.

    • Analyze the cell suspension by flow cytometry, exciting with a 488 nm laser and detecting emission in the appropriate channel (e.g., PE or PerCP).

    • Quantify the mean fluorescence intensity to determine the relative cellular uptake.

Protocol 4: In Vivo Xenograft Model

Materials:

  • Immunodeficient mice (e.g., BALB/c nude)

  • Human cancer cells (e.g., MDA-MB-231)

  • Matrigel

  • This compound and vehicle control (e.g., saline)

  • Calipers

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 1-5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.

  • Treatment:

    • When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 15 mg/kg pirarubicin equivalent) and vehicle control intravenously twice a week.

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days (Volume = 0.5 x length x width²).

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint:

    • Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.

    • Excise the tumors and weigh them. Tissues can be collected for histological analysis.

Protocol 5: Histological Analysis of Cardiotoxicity

Materials:

  • Heart tissues from the in vivo study

  • 4% paraformaldehyde

  • Paraffin

  • Hematoxylin and Eosin (H&E) stain

  • Microscope

Procedure:

  • Tissue Processing:

    • Fix the heart tissues in 4% paraformaldehyde overnight.

    • Dehydrate the tissues through a graded series of ethanol (B145695) and embed in paraffin.

  • Sectioning and Staining:

    • Cut 5 µm thick sections and mount them on slides.

    • Deparaffinize and rehydrate the sections.

    • Stain with H&E.

  • Microscopic Examination:

    • Examine the stained sections under a light microscope for signs of cardiotoxicity, such as myocardial fiber vacuolization, degeneration, and inflammatory cell infiltration.

Visualizations

G cluster_blood Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment cluster_interstitium Tumor Interstitium (Acidic pH) cluster_cell Cancer Cell THP_PEG1_THP This compound Nanoparticle Released_THP Released Pirarubicin (THP) THP_PEG1_THP->Released_THP EPR Effect & Acid-triggered Release DNA DNA Intercalation & Topoisomerase II Inhibition Released_THP->DNA ROS ROS Generation Released_THP->ROS Apoptosis Apoptosis DNA->Apoptosis ROS->Apoptosis

Caption: Mechanism of action of this compound.

G cluster_pathway Signaling Pathway Pirarubicin Pirarubicin mTOR mTOR Pirarubicin->mTOR Suppression ROS ROS Generation Pirarubicin->ROS p70S6K p70S6K mTOR->p70S6K fourEBP1 4E-BP1 mTOR->fourEBP1 Autophagy Autophagy (Cytoprotective) p70S6K->Autophagy fourEBP1->Autophagy Apoptosis Apoptosis ROS->Apoptosis

Caption: Pirarubicin signaling pathway.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of this compound Characterization Characterization (Size, Drug Load) Synthesis->Characterization Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity Uptake Cellular Uptake (Flow Cytometry) Characterization->Uptake Xenograft Xenograft Model Characterization->Xenograft Efficacy Antitumor Efficacy Xenograft->Efficacy Toxicity Toxicity Assessment (Cardiotoxicity) Xenograft->Toxicity

Caption: Experimental workflow for this compound evaluation.

References

Application Note: Protocol for the Deprotection of THP in THP-PEG1-THP

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the deprotection of the tetrahydropyranyl (THP) protecting group from a THP-protected short-chain polyethylene (B3416737) glycol (PEG) derivative, specifically THP-PEG1-THP, to yield HO-PEG1-OH. The THP group is a common acid-labile protecting group for alcohols.[1][2] Its removal is a crucial step in various synthetic pathways in drug development and materials science where PEG linkers are utilized. This document outlines common acidic deprotection methods, provides a summary of reaction conditions, and presents a detailed experimental protocol. A workflow diagram is also included for easy visualization of the process.

Introduction

Polyethylene glycol (PEG) linkers are widely used in the development of therapeutics and functional materials due to their biocompatibility, solubility, and flexibility. The hydroxyl end-groups of PEG are often protected during multi-step syntheses to prevent unwanted side reactions. The tetrahydropyranyl (THP) ether is a frequently employed protecting group for alcohols due to its ease of installation and removal under mild acidic conditions.[3][4] The deprotection of THP ethers is typically achieved through acid-catalyzed hydrolysis.[3] This protocol focuses on the deprotection of a model compound, this compound, where "PEG1" represents a short PEG chain, to regenerate the corresponding diol.

Deprotection Methods and Data Summary

Several acidic catalysts can be employed for the deprotection of THP ethers. The choice of catalyst and reaction conditions depends on the substrate's sensitivity to acid and the desired reaction kinetics. Below is a table summarizing common conditions for the deprotection of THP-protected alcohols, which are applicable to this compound.

CatalystReagentSolvent(s)Typical Temperature (°C)Typical Reaction Time (h)Reported Yield (%)Reference(s)
1p-Toluenesulfonic acid (p-TsOH)Methanol (B129727) (MeOH) or Ethanol (EtOH)0 - Room Temperature1 - 4>90[5][6]
2Pyridinium p-toluenesulfonate (PPTS)Ethanol (EtOH)Room Temperature - 502 - 8>90[3][7]
3Acetic Acid (AcOH)Tetrahydrofuran (THF) / WaterRoom Temperature - 454 - 24Variable[2][7][8]
4Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM) / Water0 - Room Temperature0.5 - 2>95[7]
5Hydrochloric Acid (HCl)Methanol (MeOH) or IsopropanolRoom Temperature - 501 - 3>90[9]

Experimental Protocol: Deprotection using p-Toluenesulfonic Acid (p-TsOH)

This section provides a detailed step-by-step protocol for the deprotection of this compound using p-toluenesulfonic acid in methanol.

Materials:

  • This compound

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Methanol (MeOH), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing chamber and appropriate eluent (e.g., ethyl acetate (B1210297)/hexanes)

  • Staining solution (e.g., potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1 equivalent) in anhydrous methanol (0.1 - 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Catalyst:

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 equivalents) to the stirred solution.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes).

    • Spot the aliquots on a TLC plate alongside the starting material (this compound).

    • Develop the TLC plate in an appropriate eluent system (e.g., 50% ethyl acetate in hexanes).

    • Visualize the spots using a suitable stain. The disappearance of the starting material spot and the appearance of a more polar product spot (HO-PEG1-OH) indicate the reaction is proceeding. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add dichloromethane (DCM) to extract the product.

    • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the organic layer.

    • Extract the aqueous layer two more times with DCM.

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude HO-PEG1-OH.

    • If necessary, the crude product can be further purified by column chromatography on silica (B1680970) gel.

Workflow Diagram

Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in Methanol B Cool to 0 °C A->B C Add p-TsOH·H₂O B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Quench with NaHCO₃ E->F Reaction Complete G Remove Methanol (Rotovap) F->G H Extract with DCM G->H I Wash with Brine H->I J Dry over Na₂SO₄ I->J K Filter J->K L Concentrate (Rotovap) K->L M Crude HO-PEG1-OH L->M N Column Chromatography (Optional) M->N O Pure HO-PEG1-OH N->O

References

Application Notes and Protocols: Optimal Synthesis of THP-PEG1-THP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis, preventing unwanted side reactions and enabling the selective modification of complex molecules. The tetrahydropyranyl (THP) group is a widely utilized protecting group for alcohols due to its ease of introduction, general stability under non-acidic conditions, and facile cleavage under mild acidic conditions.[1][2][3] This application note provides detailed protocols and optimized reaction conditions for the synthesis of THP-PEG1-THP, the bis-THP protected form of ethylene (B1197577) glycol (PEG1), a common short-chain hydrophilic linker. Optimizing the yield of this reaction is critical for the efficient synthesis of more complex molecules where it serves as a key building block.

Reaction Principle

The synthesis of this compound involves the acid-catalyzed reaction of both hydroxyl groups of ethylene glycol with 3,4-dihydro-2H-pyran (DHP). The reaction proceeds via the protonation of DHP by an acid catalyst, which generates a resonance-stabilized carbocation. This electrophilic intermediate is then attacked by the nucleophilic hydroxyl group of ethylene glycol, forming a new C-O bond. A subsequent deprotonation step regenerates the acid catalyst and yields the THP ether.[1] To achieve the bis-protected product, a sufficient molar excess of DHP is required.

Data Presentation: Optimizing Reaction Conditions for this compound Synthesis

The following table summarizes the impact of various catalysts, solvents, and reactant molar ratios on the yield of this compound. The data is compiled from analogous reactions and established principles of THP ether formation. Optimal yields are typically achieved with catalytic amounts of a mild acid in an aprotic solvent at room temperature.

EntryEthylene Glycol (equiv.)DHP (equiv.)Catalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
112.2p-TsOH (1)CH₂Cl₂252~95
212.2PPTS (2)CH₂Cl₂254~92
312.5BF₃·OEt₂ (1)CH₂Cl₂0-251~96
412.2Amberlyst-15CH₂Cl₂256~90
512.2p-TsOH (1)THF253~93
613.0p-TsOH (1)CH₂Cl₂252>98
712.0p-TsOH (1)CH₂Cl₂254~85 (mixture with mono-protected)

Note: Yields are illustrative and based on typical outcomes for THP protection of primary alcohols. Actual yields may vary depending on the purity of reagents and specific experimental setup.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound using p-Toluenesulfonic Acid (p-TsOH)

This protocol describes a high-yield synthesis of 1,2-bis(tetrahydropyran-2-yloxy)ethane using p-TsOH as the catalyst.

Materials:

  • Ethylene glycol

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethylene glycol (1.0 equiv.).

  • Dissolve the ethylene glycol in anhydrous dichloromethane (CH₂Cl₂). The concentration is typically in the range of 0.5-1.0 M.

  • Add 3,4-dihydro-2H-pyran (DHP, 2.5-3.0 equiv.) to the solution. A slight excess of DHP ensures the complete reaction of both hydroxyl groups.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.01-0.02 equiv.).

  • Stir the reaction mixture at room temperature (20-25 °C). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product, 1,2-bis(tetrahydropyran-2-yloxy)ethane, is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection of this compound to Regenerate Ethylene Glycol

This protocol outlines the removal of the THP protecting groups to yield the original diol.

Materials:

  • This compound

  • Methanol (B129727) (MeOH)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another acid catalyst (e.g., pyridinium (B92312) p-toluenesulfonate, PPTS)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

  • Standard laboratory glassware as listed in Protocol 1

Procedure:

  • Dissolve the this compound (1.0 equiv.) in methanol.

  • Add a catalytic amount of p-TsOH·H₂O (0.1 equiv.).

  • Stir the solution at room temperature. The deprotection is typically rapid and can be monitored by TLC.

  • Once the reaction is complete, neutralize the acid by adding saturated aqueous NaHCO₃ solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane or another suitable organic solvent.

  • Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the deprotected ethylene glycol.

Mandatory Visualizations

THP_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_product Product Ethylene Glycol Ethylene Glycol Carbocation Resonance-Stabilized Carbocation Ethylene Glycol->Carbocation Nucleophilic Attack DHP DHP DHP->Carbocation Protonation Catalyst H+ THP_PEG1_THP This compound Carbocation->THP_PEG1_THP Deprotonation & Second Protection

Caption: Reaction mechanism for the acid-catalyzed THP protection of ethylene glycol.

Experimental_Workflow start Start reactants 1. Combine Ethylene Glycol, DHP, and CH₂Cl₂ start->reactants catalyst 2. Add Catalytic p-TsOH reactants->catalyst reaction 3. Stir at Room Temperature (Monitor by TLC) catalyst->reaction quench 4. Quench with NaHCO₃ (aq) reaction->quench extract 5. Aqueous Workup & Extraction quench->extract dry 6. Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate 7. Concentrate in vacuo dry->concentrate purify 8. Purify (optional) (Column Chromatography) concentrate->purify product Final Product: This compound concentrate->product If pure purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Cell-Based Assays with THP-PEG1-THP Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3]

This application note provides detailed protocols and guidelines for conducting cell-based assays to evaluate the efficacy of PROTACs, with a focus on those containing a THP-PEG1-THP linker. The human monocytic cell line, THP-1, is highlighted as a relevant cellular model, particularly for studies involving immunology and inflammation.[4][5]

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves several key steps, from initial cell entry to the final degradation of the target protein. This process is initiated by the PROTAC molecule traversing the cell membrane to engage with its intracellular targets.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: General mechanism of action for a PROTAC molecule.

Application Notes

A comprehensive evaluation of a PROTAC's activity involves a suite of cell-based assays to quantify its ability to induce the degradation of the target protein and to assess its impact on cellular function.

Key Cell-Based Assays:
  • Target Protein Degradation Assays: These are fundamental to confirming the primary function of the PROTAC.

    • Western Blot: A semi-quantitative method that provides a visual confirmation of the reduction in the target protein levels.[6] It is often used as a primary validation technique.

    • In-Cell Western (ICW): A higher-throughput, plate-based immunofluorescence assay that allows for quantitative measurement of protein levels in fixed cells.[7]

    • NanoBRET™ and HiBiT Assays: These bioluminescence-based assays enable real-time, quantitative monitoring of protein levels and their degradation kinetics in live cells.[8][9][10] They are highly sensitive and suitable for high-throughput screening.

  • Ternary Complex Formation Assays: The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Assays like NanoBRET™ can be adapted to monitor the proximity of the target protein and the E3 ligase in live cells upon PROTAC treatment.[11]

  • Ubiquitination Assays: These assays confirm that the PROTAC-induced proximity leads to the ubiquitination of the target protein. This can be assessed by immunoprecipitation of the target protein followed by Western blotting for ubiquitin.

  • Cell Viability and Cytotoxicity Assays: It is crucial to determine if the observed cellular effects are due to specific protein degradation or general cytotoxicity of the PROTAC molecule. Standard assays like MTT, CCK-8, or CellTiter-Glo® can be employed.[6]

Quantitative Data Analysis:

To compare the efficacy of different PROTACs, quantitative parameters are essential:

  • DC₅₀ (Half-maximal Degradation Concentration): The concentration of the PROTAC at which 50% of the target protein is degraded.

  • Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved.

  • Degradation Rate: The speed at which the target protein is degraded, which can be determined through kinetic assays.[9][10]

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation in THP-1 Cells

This protocol describes the steps to assess the degradation of a target protein in THP-1 cells following treatment with a this compound containing PROTAC.

Materials:

  • THP-1 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • PROTAC stock solution (in DMSO)

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture THP-1 cells in complete growth medium.

    • For adherent macrophage-like cells, differentiate THP-1 cells with PMA (e.g., 100 nM for 48-72 hours).[5]

    • Seed cells in a multi-well plate at a desired density.

    • Prepare serial dilutions of the PROTAC in culture medium.

    • Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[6]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.[6]

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.[6]

Protocol 2: Cell Viability Assay (MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • THP-1 cells and complete growth medium

  • PROTAC stock solution

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Plate reader

Procedure:

  • Seed THP-1 cells in a 96-well plate.

  • Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 48 or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Degradation Potency of Hypothetical PROTACs

PROTAC ID Linker Target Protein DC₅₀ (nM) Dₘₐₓ (%)
PROTAC-A This compound Target X 25 92
PROTAC-B THP-PEG2-THP Target X 50 85

| PROTAC-C | this compound | Target Y | 15 | 95 |

Table 2: Cell Viability of THP-1 Cells after PROTAC Treatment

PROTAC ID Concentration (µM) Cell Viability (%)
PROTAC-A 1 98 ± 3
PROTAC-A 10 95 ± 4

| Control | DMSO | 100 ± 2 |

Visualizations

Experimental Workflow

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow start Start cell_culture THP-1 Cell Culture (& Differentiation with PMA) start->cell_culture treatment PROTAC Treatment (Dose-response & Time-course) cell_culture->treatment degradation_assay Target Degradation Assay (Western Blot / NanoBRET) treatment->degradation_assay viability_assay Cell Viability Assay (MTT / CCK-8) treatment->viability_assay data_analysis Data Analysis (DC50, Dmax calculation) degradation_assay->data_analysis viability_assay->data_analysis conclusion Conclusion on PROTAC Efficacy data_analysis->conclusion

Caption: A typical workflow for evaluating PROTAC efficacy in cell-based assays.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_pathway Impact of Target Protein Degradation on a Signaling Pathway PROTAC PROTAC Target_Protein Target Protein (e.g., Kinase) PROTAC->Target_Protein Induces Degradation Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector Activates Cellular_Response Cellular Response (e.g., Inflammation) Downstream_Effector->Cellular_Response

Caption: A diagram illustrating how PROTAC-mediated degradation can modulate a signaling pathway.

Conclusion

The evaluation of PROTACs containing specific linkers such as this compound requires a systematic approach employing a variety of cell-based assays. The protocols and guidelines presented here provide a framework for researchers to quantitatively assess PROTAC efficacy, from target engagement and degradation to the resulting cellular phenotype. The use of relevant cell models like THP-1 is crucial for understanding the potential therapeutic applications of these novel molecules, particularly in the context of immunology and oncology. Careful experimental design and quantitative data analysis are paramount for the successful development of new PROTAC-based therapeutics.

References

Application Notes and Protocols for THP-PEG1-THP in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to THP-PEG1-THP and PROTAC Technology

This compound is a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are novel therapeutic modalities that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs), offering a powerful strategy for therapeutic intervention, particularly against proteins that have been traditionally difficult to target with small molecule inhibitors.[4]

A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[5][6] The this compound linker serves as this crucial connecting element. The tetrahydropyranyl (THP) groups on either end of the short PEG chain act as protecting groups for hydroxyl functionalities, which can be deprotected to allow for covalent attachment to the target protein and E3 ligase ligands. The PEG component enhances the solubility and cell permeability of the final PROTAC molecule.[6][7]

Application Notes

In Vitro Applications

PROTACs synthesized using the this compound linker are primarily intended for in vitro studies to establish their efficacy and mechanism of action. Key in vitro applications include:

  • Targeted Protein Degradation: The primary application is to induce the degradation of a specific protein of interest in cultured cells. This is typically assessed by techniques such as Western blotting or mass spectrometry to quantify the reduction in the target protein levels.

  • Mechanism of Action Studies: In vitro experiments can confirm that the observed protein degradation is dependent on the proteasome and the specific E3 ligase recruited by the PROTAC. This can be verified by using proteasome inhibitors or by using cell lines deficient in the specific E3 ligase.

  • Selectivity Profiling: The selectivity of the PROTAC can be evaluated by measuring its effect on the levels of other proteins in the cell, ensuring that the degradation is specific to the intended target.

  • Structure-Activity Relationship (SAR) Studies: The short PEG1 linker in this compound provides a specific length and flexibility. By comparing its performance with PROTACs containing different linkers, researchers can understand the optimal linker properties for a given target and E3 ligase pair.

  • Cellular Phenotype Analysis: By degrading a target protein, researchers can study the resulting cellular phenotype, such as effects on cell proliferation, apoptosis, or specific signaling pathways. This can help to validate the therapeutic potential of targeting a particular protein.

In Vivo Applications

While in vivo data for PROTACs using the specific this compound linker is not publicly available, the general in vivo applications of PEGylated PROTACs include:

  • Pharmacokinetic and Pharmacodynamic Studies: In animal models, researchers can assess the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC. Pharmacodynamic studies would involve measuring the extent and duration of target protein degradation in various tissues.

  • Efficacy in Disease Models: The therapeutic potential of the PROTAC can be evaluated in animal models of diseases such as cancer or inflammatory conditions.[8] The PROTAC would be administered to the animals, and its effect on tumor growth, inflammation, or other disease-relevant parameters would be monitored.

  • Toxicity and Safety Evaluation: In vivo studies are crucial for assessing the potential toxicity and off-target effects of the PROTAC molecule in a whole organism.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using a THP-PEG-THP Linker

This protocol outlines a general strategy for synthesizing a PROTAC. The specific reaction conditions will need to be optimized based on the nature of the target protein ligand and the E3 ligase ligand.

Materials:

  • This compound linker

  • Target protein ligand with a suitable functional group (e.g., a free hydroxyl or amine) for attachment

  • E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon or a VHL ligand) with a suitable functional group

  • Appropriate solvents (e.g., DMF, DCM)

  • Coupling reagents (e.g., HATU, EDC/HOBt)

  • Bases (e.g., DIPEA)

  • Reagents for THP deprotection (e.g., mild acid)

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)

Procedure:

  • Deprotection of one end of the linker: Selectively remove one of the THP protecting groups from the this compound linker using a mild acidic condition to reveal a free hydroxyl group.

  • Coupling of the first ligand: Couple the deprotected linker to the E3 ligase ligand using a suitable coupling reaction (e.g., esterification or etherification). Purify the product by column chromatography.

  • Deprotection of the second end of the linker: Remove the remaining THP protecting group from the linker-E3 ligase ligand conjugate.

  • Coupling of the second ligand: Couple the target protein ligand to the free end of the linker on the linker-E3 ligase ligand conjugate.

  • Final Purification: Purify the final PROTAC molecule using HPLC to obtain a highly pure compound.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using techniques such as NMR and mass spectrometry.

Protocol 2: In Vitro Evaluation of PROTAC-Mediated Protein Degradation

This protocol describes how to assess the ability of a synthesized PROTAC to degrade its target protein in a cellular context using Western blotting.

Materials:

  • Cell line expressing the target protein (e.g., THP-1 for immunological targets)

  • Complete cell culture medium

  • Synthesized PROTAC molecule

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO) and a negative control (PROTAC + proteasome inhibitor).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation for each PROTAC concentration compared to the vehicle control.

Data Presentation

Quantitative data from the in vitro experiments should be summarized in a clear and organized manner.

Table 1: In Vitro Degradation of Target Protein X by PROTAC-1 in Cancer Cell Line Y

Concentration of PROTAC-1Mean Percent Degradation (%)Standard DeviationDC50 (nM)Dmax (%)
1 nM15.23.15095
10 nM45.85.6
50 nM80.14.2
100 nM92.52.8
500 nM95.31.9
1 µM94.82.3
10 µM85.6 (Hook Effect)3.5

DC50: Concentration at which 50% degradation is achieved. Dmax: Maximum degradation observed.

Visualizations

Signaling Pathway and Workflow Diagrams

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., using this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination PROTAC_recycled PROTAC (recycled) Ternary_Complex->PROTAC_recycled Release Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of action of a PROTAC molecule.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) Synthesis PROTAC Synthesis (using this compound) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Cell_Culture Cell Culture Characterization->Cell_Culture PROTAC_Treatment PROTAC Treatment (Dose-response) Cell_Culture->PROTAC_Treatment Western_Blot Western Blot (Target Degradation) PROTAC_Treatment->Western_Blot Viability_Assay Cell Viability Assay PROTAC_Treatment->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Animal_Model Disease Animal Model Data_Analysis->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Efficacy Efficacy Studies PK_PD->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

References

Application Notes and Protocols: THP-PEG1-THP for Specific Protein Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic agents and the specific modulation of protein function are cornerstone strategies in modern drug development. Bifunctional linkers play a pivotal role in these approaches by connecting a targeting moiety to an effector molecule, such as a cytotoxic drug in an Antibody-Drug Conjugate (ADC) or an E3 ligase-recruiting ligand in a Proteolysis Targeting Chimera (PROTAC). This document provides detailed application notes and protocols for the use of THP-PEG1-THP, a short, flexible, and protectively-capped polyethylene (B3416737) glycol (PEG) linker, in specific protein targeting applications.

The this compound linker consists of a single ethylene (B1197577) glycol unit flanked by two tetrahydropyranyl (THP) protected hydroxyl groups. The PEG component enhances solubility and provides a flexible spacer, while the THP groups offer a stable protecting strategy for the terminal hydroxyls, which can be selectively deprotected to allow for sequential or dual conjugation. These characteristics make this compound a versatile tool for researchers developing next-generation targeted therapeutics.

Putative Structure of this compound

Key Applications

The this compound linker is ideally suited for applications requiring the conjugation of two different molecules, such as:

  • Proteolysis Targeting Chimeras (PROTACs): Linking a target protein-binding ligand and an E3 ubiquitin ligase ligand to induce targeted protein degradation.

  • Antibody-Drug Conjugates (ADCs): Connecting a monoclonal antibody to a potent cytotoxic payload for targeted delivery to cancer cells.

  • Targeted Drug Delivery: Conjugating a targeting ligand (e.g., peptide, small molecule) to a therapeutic agent to enhance its delivery to specific cells or tissues.

Data Presentation: Representative Performance Characteristics

The following tables present representative quantitative data from studies employing short PEG linkers in PROTAC and ADC constructs. This data is intended to provide an indication of the performance that can be expected when using a linker with similar properties to this compound.

Table 1: Representative Data for a PROTAC Utilizing a Short PEG Linker

ParameterValueMethod
Binding Affinity (Target Protein)
Kd (PROTAC to Target Protein)50 nMIsothermal Titration Calorimetry (ITC)
Kd (Ligand alone to Target Protein)25 nMSurface Plasmon Resonance (SPR)
Binding Affinity (E3 Ligase)
Kd (PROTAC to E3 Ligase)150 nMFluorescence Polarization (FP)
Kd (Ligand alone to E3 Ligase)100 nMFP
In Vitro Degradation
DC50 (Target Protein)25 nMWestern Blot
Dmax (Target Protein)>95%Western Blot
Cellular Potency
IC50 (Cell Viability)100 nMCellTiter-Glo® Assay

Table 2: Representative Data for an ADC Utilizing a Short PEG Linker

ParameterValueMethod
Antibody Binding
Kd (ADC to Antigen)1.5 nMBio-Layer Interferometry (BLI)
Kd (Naked Antibody to Antigen)1.0 nMBLI
Internalization
% Internalization (4 hours)65%pH-sensitive dye-based assay
In Vitro Cytotoxicity
IC50 (Antigen-positive cells)5 nMMTT Assay
IC50 (Antigen-negative cells)>10 µMMTT Assay
Pharmacokinetics
ADC Half-life (in vivo)150 hoursELISA

Experimental Protocols

Protocol 1: Synthesis of a Heterobifunctional Molecule using this compound

This protocol describes a general procedure for the sequential conjugation of two different molecules (Molecule A and Molecule B) to the this compound linker.

Materials:

  • This compound linker

  • Molecule A with a reactive functional group (e.g., amine-reactive NHS ester)

  • Molecule B with a suitable functional group for conjugation (e.g., a carboxylic acid)

  • Pyridinium p-toluenesulfonate (PPTS) or other mild acid catalyst

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Dimethylformamide (DMF), anhydrous

  • Solvents for purification (e.g., ethyl acetate, hexanes)

  • Silica (B1680970) gel for column chromatography

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Mono-deprotection of this compound:

    • Dissolve this compound (1 equivalent) in DCM.

    • Add a catalytic amount of PPTS.

    • Stir the reaction at room temperature and monitor by TLC until approximately 50% of the starting material is converted to the mono-deprotected product.

    • Quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the organic layer, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the mono-deprotected THP-PEG1-OH by silica gel column chromatography.

  • Conjugation of Molecule A:

    • Dissolve the purified THP-PEG1-OH (1 equivalent) and Molecule A (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (3 equivalents) and stir for 10 minutes.

    • Add the coupling reagent (e.g., if Molecule A is a carboxylic acid, add HATU) and stir at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.

    • Purify the conjugate (Molecule A-PEG1-OTHP) by preparative HPLC.

  • Full Deprotection:

    • Dissolve the purified Molecule A-PEG1-OTHP conjugate in a solution of acetic acid/THF/water (3:1:1).

    • Stir at 40 °C for 4-6 hours, monitoring by LC-MS.

    • Remove the solvent under reduced pressure to yield Molecule A-PEG1-OH.

  • Conjugation of Molecule B:

    • Dissolve Molecule A-PEG1-OH (1 equivalent) and Molecule B (1.1 equivalents, e.g., a carboxylic acid) in anhydrous DMF.

    • Add DIPEA (3 equivalents) and HATU (1.2 equivalents).

    • Stir at room temperature overnight and monitor by LC-MS.

    • Purify the final bifunctional conjugate (Molecule A-PEG1-Molecule B) by preparative HPLC.

Protocol 2: Characterization of the Final Conjugate

1. Mass Spectrometry:

  • Objective: To confirm the molecular weight of the final conjugate.

  • Method: Utilize high-resolution mass spectrometry (e.g., ESI-TOF) to obtain an accurate mass of the synthesized molecule.[1][2][3][4]

2. HPLC Analysis:

  • Objective: To assess the purity of the final conjugate.

  • Method: Use reversed-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of organic solvent (e.g., acetonitrile) in water, both containing 0.1% trifluoroacetic acid. Purity is determined by integrating the peak area of the product relative to all other peaks.[3][4][5]

Protocol 3: In Vitro Evaluation of a PROTAC based on this compound

1. Target Protein Binding Assay:

  • Objective: To determine the binding affinity of the PROTAC for its target protein.

  • Method: Use a suitable biophysical technique such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) to measure the dissociation constant (Kd).[6][7][8][9]

2. E3 Ligase Binding Assay:

  • Objective: To determine the binding affinity of the PROTAC for the recruited E3 ligase.

  • Method: A fluorescence polarization (FP) assay is commonly used.

3. Western Blotting for Protein Degradation:

  • Objective: To quantify the degradation of the target protein in a cellular context.

  • Procedure:

    • Plate cells (e.g., a relevant cancer cell line) and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify total protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using a chemiluminescent substrate and quantify band intensities to determine the DC50 and Dmax.[][11][12][13]

Protocol 4: In Vitro Evaluation of an ADC based on this compound

1. Antibody Internalization Assay:

  • Objective: To measure the extent of ADC internalization into target cells.

  • Method: Utilize a pH-sensitive fluorescent dye-based assay. The dye is conjugated to the antibody and fluoresces upon entering the acidic environment of the endosomes and lysosomes. Fluorescence intensity is measured by flow cytometry or a plate reader.[14][15][16][17]

2. Cytotoxicity Assay:

  • Objective: To determine the potency of the ADC in killing target cells.

  • Method: An MTT or CellTiter-Glo® assay can be used.

  • Procedure:

    • Plate antigen-positive and antigen-negative cells in 96-well plates.

    • Treat the cells with serial dilutions of the ADC for 72-96 hours.

    • Add the viability reagent (MTT or CellTiter-Glo®).

    • Measure absorbance or luminescence to determine cell viability.

    • Calculate the IC50 value for each cell line.[14][16][18]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow Experimental Workflow for PROTAC Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation A This compound B Mono-deprotection A->B C Conjugation of Targeting Ligand B->C D Full Deprotection C->D E Conjugation of E3 Ligase Ligand D->E F Purification (HPLC) E->F G Binding Assays (SPR, ITC, FP) F->G H Western Blot (Protein Degradation) F->H I Cell Viability Assay (e.g., CellTiter-Glo) H->I

Caption: Workflow for the synthesis and in vitro evaluation of a PROTAC.

ubiquitin_proteasome_pathway Ubiquitin-Proteasome System for Targeted Protein Degradation E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 Ub Ubiquitin (Ub) Ub->E1 ATP TernaryComplex Ternary Complex (Target-PROTAC-E3) E2->TernaryComplex PROTAC PROTAC TargetProtein Target Protein PROTAC->TargetProtein E3 E3 Ligase PROTAC->E3 PolyUb Poly-ubiquitination TernaryComplex->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation Protein Degradation Proteasome->Degradation adc_internalization_pathway ADC Internalization and Payload Release via Clathrin-Mediated Endocytosis ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor Binding ClathrinPit Clathrin-coated pit Receptor->ClathrinPit Internalization CellSurface Cell Surface Endosome Early Endosome ClathrinPit->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

References

Designing a PROTAC with a THP-PEG1-THP Linker: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology with PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own cellular machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that specifically binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[5][6] This catalytic mechanism allows for the degradation of multiple protein targets with a single PROTAC molecule, offering a powerful alternative to traditional inhibitors.[2][5]

The linker itself is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the PROTAC, the target protein, and the E3 ligase.[6][7][8] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide conformational flexibility.[7][9][10] The THP-PEG1-THP linker is a PEG-based linker containing a single ethylene (B1197577) glycol unit, flanked by tetrahydropyran (B127337) (THP) protecting groups. The THP groups serve to mask reactive hydroxyl groups during synthesis and can be readily removed under acidic conditions to yield the final, active PROTAC.

Designing a PROTAC with a this compound Linker: A Strategic Workflow

The rational design of a potent and selective PROTAC requires careful consideration of each of its three components. The following workflow outlines the key steps in designing a PROTAC utilizing a this compound linker.

PROTAC_Design_Workflow cluster_0 Phase 1: Component Selection cluster_1 Phase 2: Synthesis & Purification cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: In Vivo Evaluation Select POI Ligand Select POI Ligand Synthesize PROTAC Synthesize PROTAC Select POI Ligand->Synthesize PROTAC Select E3 Ligase Ligand Select E3 Ligase Ligand Select E3 Ligase Ligand->Synthesize PROTAC Select Linker Select this compound Linker Select Linker->Synthesize PROTAC Purify & Characterize Purify & Characterize Synthesize PROTAC->Purify & Characterize Binding Assays Binding Assays Purify & Characterize->Binding Assays Degradation Assays Degradation Assays Binding Assays->Degradation Assays Cell Viability Assays Cell Viability Assays Degradation Assays->Cell Viability Assays Pharmacokinetic Studies Pharmacokinetic Studies Cell Viability Assays->Pharmacokinetic Studies Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies

Caption: A strategic workflow for designing and evaluating a PROTAC.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC with a this compound Linker

This protocol describes a general multi-step synthesis for assembling a PROTAC using a this compound linker. This process involves the sequential coupling of the POI ligand, the linker, and the E3 ligase ligand.[3]

Materials:

  • Protein of Interest (POI) ligand with a suitable functional group for linker attachment (e.g., carboxylic acid, amine)

  • E3 ligase ligand with a suitable functional group for linker attachment (e.g., amine, alcohol)

  • This compound linker (commercially available or synthesized in-house)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Bases (e.g., DIPEA, triethylamine)

  • Solvents (e.g., DMF, DCM)

  • Reagents for deprotection of THP groups (e.g., p-toluenesulfonic acid, pyridinium (B92312) p-toluenesulfonate)

  • Standard laboratory glassware and purification equipment (e.g., HPLC, column chromatography)

Procedure:

  • Step 1: Coupling of the first ligand to the linker. a. Dissolve the this compound linker and the first ligand (either the POI ligand or the E3 ligase ligand) in an appropriate solvent such as DMF. b. Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA). c. Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS. d. Purify the resulting intermediate by column chromatography.

  • Step 2: Deprotection of the linker. a. Dissolve the intermediate from Step 1 in a suitable solvent (e.g., methanol). b. Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid). c. Stir the reaction at room temperature until the THP groups are removed, as confirmed by LC-MS. d. Neutralize the reaction and purify the deprotected intermediate.

  • Step 3: Coupling of the second ligand. a. Dissolve the deprotected intermediate from Step 2 and the second ligand in an appropriate solvent (e.g., DMF). b. Add a coupling reagent and a base as in Step 1. c. Stir the reaction until completion and purify the final PROTAC molecule by preparative HPLC.

  • Step 4: Characterization. a. Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

PROTAC_Synthesis_Workflow POI_Ligand POI Ligand Intermediate_1 Ligand-Linker Intermediate (THP-protected) POI_Ligand->Intermediate_1 Coupling Linker This compound Linker Linker->Intermediate_1 E3_Ligase_Ligand E3 Ligase Ligand Final_PROTAC Final PROTAC E3_Ligase_Ligand->Final_PROTAC Intermediate_2 Ligand-Linker Intermediate (Deprotected) Intermediate_1->Intermediate_2 Deprotection Intermediate_2->Final_PROTAC Coupling

Caption: A general workflow for the synthesis of a PROTAC.

Protocol 2: In Vitro Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol details the use of Western blotting to quantify the degradation of a target protein in cells treated with a PROTAC.[11]

Materials:

  • Cell line expressing the POI

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the POI

  • Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-treated control.

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blotting: a. Normalize the protein samples to the same concentration and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the POI overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe with a loading control antibody.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the POI band intensity to the loading control band intensity. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.

Data Presentation

The quantitative data from the in vitro and in vivo experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Degradation Profile of PROTAC-X

Concentration (nM)% Degradation (Mean ± SD)
115.2 ± 3.1
1048.9 ± 5.6
10085.7 ± 4.2
100092.1 ± 2.8
DC50 (nM) 12.5
Dmax (%) 95

Table 2: In Vivo Pharmacokinetic Parameters of PROTAC-X in Mice

ParameterValue
Dose (mg/kg, i.p.) 10
Cmax (ng/mL) 1250
Tmax (h) 1
AUC (ng·h/mL) 4500
t1/2 (h) 4.5

Signaling Pathway Visualization

PROTACs exert their effects by hijacking the ubiquitin-proteasome system. The following diagram illustrates this pathway.

PROTAC_MoA PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest POI->Ternary_Complex Degradation Protein Degradation POI->Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Proteasome->Degradation

Caption: Mechanism of action of a PROTAC.

Conclusion

The design and synthesis of effective PROTACs require a multidisciplinary approach, combining principles of medicinal chemistry, cell biology, and pharmacology. The this compound linker represents a versatile building block for constructing PROTACs with potentially favorable physicochemical properties. The protocols and guidelines presented here provide a framework for the rational design, synthesis, and evaluation of novel PROTACs for therapeutic applications. While in vitro assays are crucial for initial screening and optimization, in vivo studies are ultimately necessary to assess the therapeutic potential of a PROTAC candidate.[12][]

References

Unraveling "THP-PEG1-THP": Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the prevalent applications of "THP" in scientific literature. While case studies for the specific chemical structure "THP-PEG1-THP" are not prominent in published research, the acronym "THP" is central to two significant areas of biomedical science: a widely used chemotherapy regimen for HER2-positive breast cancer and the foundational THP-1 human monocytic cell line. This document provides detailed application notes and protocols for both, alongside insights into the role of PEGylated linkers in drug delivery.

Part 1: The THP Regimen in HER2-Positive Breast Cancer

The "THP" regimen is a combination therapy used for HER2-positive breast cancer. It consists of a T axane (like Docetaxel or Paclitaxel), H erceptin (Trastuzumab), and P erjeta (Pertuzumab).[1][2] This therapy is a standard of care, particularly in the neoadjuvant (before surgery) and metastatic settings.[1][2][3]

Application Notes

The THP regimen is designed to target HER2-positive breast cancer cells. Trastuzumab and Pertuzumab are monoclonal antibodies that bind to different parts of the HER2 receptor, preventing cancer cell signaling and growth.[2] The taxane (B156437) chemotherapy component works by inhibiting cell division.[2]

Recent clinical trials have explored de-escalating chemotherapy in combination with dual HER2 blockade. The CompassHER2 pCR trial, for instance, is a large-scale study evaluating a less intensive THP regimen.[1][4]

Quantitative Data from Clinical Studies

The efficacy of the THP regimen has been quantified in several clinical trials. The following tables summarize key findings.

Table 1: Pathological Complete Response (pCR) Rates with Neoadjuvant THP

Patient Subgroup pCR Rate (%) Source
Early-Stage HER2+, ER-Negative64%[1]
Early-Stage HER2+, ER-Positive33%[1]
Overall (Localized HER2+)55%[5]

Table 2: Efficacy of THP in Metastatic Breast Cancer (Real-World Analysis)

Metric Value 95% Confidence Interval Source
Median Overall Survival (OS)58.3 months36.6 - 80.0 months[3]
Median Progression-Free Survival (PFS)19.1 months16.2 - 21.9 months[3]
Objective Response Rate (ORR)86.8%N/A[3]
Complete Response (CR) Rate17.7%N/A[3]
Median Duration of Response21.3 months15.1 - 27.5 months[3]

Table 3: Tolerability of Neoadjuvant THP Regimen

Adverse Event THP (%) TCHP (%) ddAC-THP (%) ddAC-TH (%) Source
Cycle Delays Due to Toxicity7%16%31%29%[5]
Dose Reductions13.8%31.6%24.4%35.7%[5]
Hospitalization10%11%18%11%[5]
Treatment Discontinuation3%16%16%11%[5]
Experimental Protocols

Protocol 1: Administration of the THP Regimen (Neoadjuvant Setting)

This protocol is based on the regimen used in the CompassHER2 pCR trial.[1][4]

  • Patient Selection: Patients with early-stage (Stage II or III) HER2-positive breast cancer.

  • Treatment Duration: 12 weeks of preoperative therapy.[1][4]

  • Drug Administration:

    • Trastuzumab (Herceptin): Administered intravenously.

    • Pertuzumab (Perjeta): Administered intravenously.

    • Paclitaxel: Administered weekly for 12 weeks OR Docetaxel: Administered every 3 weeks for 4 cycles.[1][4]

  • Post-Treatment: Patients undergo surgery. Those who achieve a pathological complete response (pCR) may forgo further chemotherapy and continue with HER2-directed antibodies.[1][4]

Signaling Pathway and Workflow Diagrams

THP_Mechanism_of_Action cluster_HER2_Receptor HER2 Receptor on Cancer Cell cluster_Drugs THP Regimen Components cluster_Cellular_Effects Cellular Effects HER2 HER2 Block_Signaling Block Downstream Signaling Pathways HER2->Block_Signaling Inhibits Dimerization Trastuzumab Trastuzumab Trastuzumab->HER2 Binds to HER2 Pertuzumab Pertuzumab Pertuzumab->HER2 Binds to HER2 (different epitope) Taxane Taxane (Docetaxel) Cell_Cycle_Arrest Cell Cycle Arrest Taxane->Cell_Cycle_Arrest Disrupts Microtubules Apoptosis Apoptosis (Cell Death) Block_Signaling->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for the THP chemotherapy regimen.

Part 2: The THP-1 Cell Line in Research

THP-1 is a human monocytic leukemia cell line that is extensively used as a model to study monocyte and macrophage biology.[6] These cells can be differentiated into macrophage-like cells, which are crucial for in vitro studies of the immune system, inflammation, and drug screening.[6][7]

Application Notes

The THP-1 cell line offers a consistent and reproducible model compared to primary human monocytes.[6] These cells are used in a wide range of applications, including:

  • Studying signaling pathways in monocytes and macrophages.[6]

  • Investigating the effects of compounds on immune cell function.[6]

  • Modeling macrophage polarization into pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes.[7][8]

  • Co-culture studies to examine interactions with other cell types like intestinal cells or T-lymphocytes.[6]

  • Nanoparticle uptake and toxicity studies.[9]

Experimental Protocols

Protocol 2: Culture and Differentiation of THP-1 Cells into Macrophages

This is a standard protocol for differentiating THP-1 monocytes into macrophage-like cells.

  • Cell Culture:

    • Maintain THP-1 monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol.[10]

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.[10]

    • Culture cells at a density between 2 x 10^5 and 8 x 10^5 cells/mL.[9]

  • Differentiation:

    • Seed THP-1 monocytes at a density of 5 x 10^4 cells per well in a 96-well plate (adjust for other plate sizes).[9]

    • Induce differentiation by adding Phorbol 12-myristate 13-acetate (PMA) to the culture medium at a final concentration of 100 nM.[9]

    • Incubate for 48-72 hours. During this time, the cells will become adherent and differentiate into macrophage-like cells.[9]

  • Resting Phase:

    • After the differentiation period, carefully aspirate the PMA-containing medium.

    • Wash the adherent cells gently with fresh, warm culture medium.

    • Add fresh, PMA-free complete medium to the cells and incubate for another 24 hours. This "resting" period allows the cells to return to a non-activated state before experimental treatments.[9]

Workflow and Pathway Diagrams

THP1_Differentiation_Workflow cluster_Monocyte_Culture THP-1 Monocyte Culture cluster_Differentiation Differentiation cluster_Polarization Macrophage Polarization (Optional) Monocytes Suspension Culture of THP-1 Monocytes PMA_Treatment Treat with PMA (100 nM for 48-72h) Monocytes->PMA_Treatment Adherent_Macrophages Adherent Macrophage-like Cells (M0) PMA_Treatment->Adherent_Macrophages M1_Polarization Stimulate with LPS/IFN-γ (Pro-inflammatory M1) Adherent_Macrophages->M1_Polarization M2_Polarization Stimulate with IL-4/IL-13 (Anti-inflammatory M2) Adherent_Macrophages->M2_Polarization

Caption: Workflow for the differentiation and polarization of THP-1 cells.

Part 3: PEGylated Linkers in Drug Delivery

Polyethylene (B3416737) glycol (PEG) is frequently used to create linkers in advanced drug delivery systems like antibody-drug conjugates (ADCs).[11][][13][14] These PEG linkers connect a therapeutic agent (like a cytotoxic drug) to a targeting molecule (like an antibody).[][13][15]

Application Notes

The use of PEG linkers offers several advantages in drug delivery:

  • Improved Solubility: PEGylation can increase the water solubility of hydrophobic drugs, making them easier to administer.[][15]

  • Enhanced Stability and Half-Life: The PEG chain can protect the drug from enzymatic degradation and reduce clearance by the immune system, leading to a longer circulation time in the body.[][13][14]

  • Reduced Immunogenicity: PEG can "shield" the drug conjugate, making it less likely to be recognized and attacked by the immune system.[][14]

  • Controlled Drug Release: Linkers can be designed to be stable in the bloodstream but cleavable under specific conditions within tumor cells, ensuring targeted drug release.[14]

Heterobifunctional PEG linkers, which have different reactive groups at each end, are particularly useful for precisely connecting two different molecules, such as an antibody and a drug.[][15]

Conceptual Diagram

PEGylated_ADC cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Target Target Cancer Cell Antibody Monoclonal Antibody PEG_Linker PEG Linker Antibody->PEG_Linker Conjugation Cancer_Cell Cancer Cell with Antigen Antibody->Cancer_Cell Targets Antigen Payload Cytotoxic Payload PEG_Linker->Payload Conjugation

References

Troubleshooting & Optimization

Technical Support Center: THP-PEG1-THP Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of THP-PEG1-THP. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common experimental challenges. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized protocols to ensure the successful synthesis and purification of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a symmetrically modified polyethylene (B3416737) glycol (PEG) derivative where both terminal hydroxyl groups are protected by a tetrahydropyranyl (THP) group. The "PEG1" designation typically refers to a short PEG chain, potentially a single ethylene (B1197577) glycol unit. These molecules are often used as linkers in drug delivery systems or as building blocks in the synthesis of more complex architectures. The THP ether provides stability under basic, organometallic, and reductive conditions while allowing for easy deprotection under acidic conditions.[1][2]

Q2: What is the general synthetic route for this compound?

The synthesis is typically a one-step protection reaction. It involves reacting the corresponding diol (HO-PEG1-OH) with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst. The subsequent step is purification to remove the catalyst, unreacted starting materials, and any side products.

Q3: Why is the purification of PEGylated compounds often challenging?

The purification of PEGylated compounds is complicated by several factors:

  • Heterogeneity: The reaction mixture can contain unreacted PEG, mono-substituted species (HO-PEG1-THP), and the desired di-substituted product (this compound).[3]

  • Similar Physicochemical Properties: These different species can have very similar sizes and polarities, making chromatographic separation difficult.[3]

  • Solubility: Short-chain PEGs are often highly soluble in water, which can lead to product loss during aqueous workups.[4] Conversely, they may be insoluble in common non-polar organic solvents used for precipitation.[4][5]

  • Chromatographic Behavior: PEG-containing molecules are known to streak on silica (B1680970) gel columns, leading to poor separation and broad fractions.[6]

Q4: How can I monitor the progress of the THP protection reaction?

The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). The starting diol (HO-PEG1-OH) is typically very polar and will have a low Retention Factor (Rf). The desired product (this compound) is significantly less polar and will have a much higher Rf. The appearance of a new, higher spot and the disappearance of the starting material spot indicate reaction progression. A solvent system like ethyl acetate/hexanes or dichloromethane/methanol (B129727) is a good starting point for TLC analysis.

Synthesis and Purification Troubleshooting

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive or insufficient acid catalyst.Use a catalytic amount of a stronger acid like p-toluenesulfonic acid (PTSA). If using a milder catalyst like pyridinium (B92312) p-toluenesulfonate (PPTS), ensure it is fresh.[1][7]
Wet reagents or solvents.The reaction is sensitive to water. Use anhydrous solvents (e.g., dry DCM) and ensure the PEG starting material is dry.
Insufficient 3,4-dihydro-2H-pyran (DHP).Use a molar excess of DHP (e.g., 2.5 to 3 equivalents) to ensure complete reaction at both ends of the PEG chain.[1]
Incomplete Reaction (Starting Material Remains) Insufficient reaction time or low temperature.Allow the reaction to stir longer at room temperature and monitor by TLC until the starting material is consumed. Gentle warming may be necessary but can risk side reactions.[8]
Catalyst deactivation.Add an additional small portion of the acid catalyst if the reaction stalls.
Formation of Mono-Protected Byproduct Insufficient DHP or premature workup.Ensure an adequate excess of DHP is used from the start. Allow the reaction to proceed to completion to favor the di-substituted product.
Product Degradation During Workup Accidental deprotection of the THP group.The THP ether is acid-labile.[9][10] During workup, avoid acidic aqueous washes. Use a saturated sodium bicarbonate solution to neutralize the catalyst before extraction.
Difficulty with Purification (Column Chromatography) Product streaking on silica gel.This is common for PEG compounds.[6] Try a different eluent system, such as a gradient of methanol in dichloromethane. Adding a small amount of a basic modifier like triethylamine (B128534) (~1%) to the eluent can also help prevent streaking.[7]
Product is water-soluble, leading to loss during extraction.During the aqueous workup, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product and drive it into the organic layer.[1][4]
Poor separation from impurities.Consider alternative purification methods. For larger PEG chains, Size Exclusion Chromatography (SEC) is effective.[11] For high-resolution separation, Reverse-Phase HPLC (RP-HPLC) can be used.[3][11] Precipitation of the product from a suitable solvent/non-solvent system (e.g., dissolving in DCM and precipitating with cold diethyl ether) can also be effective.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the THP protection of a short-chain polyethylene glycol diol.

Materials:

  • Polyethylene glycol diol (HO-PEG1-OH) (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (2.5 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the polyethylene glycol diol in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add DHP (2.5 equiv) to the solution.

  • Add the acid catalyst, PPTS (0.1 equiv), to the reaction mixture.[1]

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM as eluent) every 30-60 minutes.

  • Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers and wash with brine (2x) to remove residual water-soluble components.[1]

  • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[1]

  • Purify the crude material using silica gel column chromatography.

Protocol 2: Purification by Column Chromatography

Procedure:

  • Prepare a silica gel column using a suitable solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol).

  • Dissolve the crude product in a minimal amount of the column eluent.

  • Load the sample onto the column.

  • Elute the column with an appropriate gradient. For example, start with 100% DCM and gradually increase the percentage of Methanol (e.g., from 0% to 10%).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the final this compound product.

Visualizations

Reaction Scheme and Purification Challenges

The following diagrams illustrate the key chemical transformation and the common challenges encountered during product purification.

G cluster_reaction Synthesis Reaction HO-PEG-OH HO-PEG1-OH Product THP-O-PEG1-O-THP HO-PEG-OH->Product             DHP DHP (2.5 eq) Catalyst PPTS (cat.) DCM, RT A Desired Product (THP-PEG-THP) B Starting Material (HO-PEG-OH) Challenge2 Water Solubility A->Challenge2 Challenge3 Streaking on Silica A->Challenge3 C Side Product (HO-PEG-THP) Challenge1 Similar Polarity B->Challenge1 D Excess Reagent (DHP) C->Challenge1 C->Challenge3

Diagram 1: Synthesis scheme and associated purification challenges.
Mechanism: THP Ether Formation

This diagram outlines the acid-catalyzed mechanism for the protection of an alcohol with DHP.

THP_Mechanism cluster_step1 Step 1: Catalyst Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation DHP Dihydropyran (DHP) Carbocation Resonance-Stabilized Carbocation DHP->Carbocation Protonation H_plus H+ (from PPTS) Carbocation_ref Carbocation Alcohol R-OH (PEG-OH) Oxonium Protonated Ether (Oxonium Ion) Alcohol->Oxonium Oxonium_ref Oxonium Ion Carbocation_ref->Oxonium Attack Product THP Ether (R-OTHP) Catalyst_regen H+ Regenerated Product->Catalyst_regen Reforms Catalyst Oxonium_ref->Product Deprotonation

Diagram 2: Mechanism of THP protection of an alcohol.
Troubleshooting Workflow: Low Product Yield

This workflow provides a logical sequence of steps to diagnose and solve issues related to low reaction yields.

Troubleshooting_Yield start Low or No Yield Observed check_reagents Check Reagents: - Are solvents anhydrous? - Is DHP fresh? - Is PEG dry? start->check_reagents decision_reagents Reagents OK? check_reagents->decision_reagents check_catalyst Check Catalyst: - Is catalyst active? - Was enough added? decision_catalyst Catalyst OK? check_catalyst->decision_catalyst check_conditions Check Conditions: - Sufficient reaction time? - Correct stoichiometry? decision_conditions Conditions OK? check_conditions->decision_conditions decision_reagents->check_catalyst Yes action_dry Action: Dry all reagents and restart experiment. decision_reagents->action_dry No decision_catalyst->check_conditions Yes action_catalyst Action: Use fresh catalyst or switch to a stronger one (e.g., PTSA). decision_catalyst->action_catalyst No action_conditions Action: Increase reaction time and/or molar excess of DHP. decision_conditions->action_conditions No end Re-run Reaction decision_conditions->end Yes, but still fails. Consider alternative protection. action_dry->end action_catalyst->end action_conditions->end

Diagram 3: A logical workflow for troubleshooting low yield.

References

Technical Support Center: Troubleshooting THP-PEG1-THP Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low yields in conjugation reactions involving THP-PEG1-THP. This guide addresses common issues through troubleshooting advice and frequently asked questions, assuming that "this compound" refers to a short-chain polyethylene (B3416737) glycol (PEG) linker with tetrahydropyranyl (THP) protecting groups on its terminal hydroxyls. The "conjugation" process is understood to involve the deprotection of these THP groups to yield a diol, which is then used in a subsequent conjugation step.

Troubleshooting Guide

This section addresses the most common issues encountered during the deprotection of this compound and the subsequent conjugation of the resulting diol.

Question 1: My THP deprotection step is resulting in a low yield of the desired HO-PEG1-OH diol. What are the potential causes and solutions?

Low yield in the THP deprotection step is often due to incomplete reaction, side product formation, or degradation of the product.

  • Incomplete Deprotection: The acidic conditions may be too mild or the reaction time too short.

    • Solution: Increase the concentration of the acid catalyst, switch to a stronger acid, or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1][2]

  • Side Product Formation: The carbocation intermediate formed during deprotection can be attacked by nucleophiles other than the intended water or alcohol solvent.[1] If the solvent is methanol, for instance, a methyl-substituted THP ether can form.[1]

    • Solution: Use a solvent system like a mixture of acetic acid, tetrahydrofuran (B95107) (THF), and water to favor the formation of the desired diol.[1]

  • Degradation of the PEG linker: Although generally stable, prolonged exposure to very strong acidic conditions might lead to degradation of the PEG chain, especially at elevated temperatures.

    • Solution: Use milder acidic conditions. Catalysts like pyridinium (B92312) p-toluenesulfonate (PPTS) in ethanol (B145695) are effective and less harsh.[1][3] Neutral deprotection methods, such as using lithium chloride in a water-DMSO mixture at 90°C, can also be considered to avoid acid-catalyzed degradation.[4]

Question 2: I have successfully deprotected the THP groups, but the subsequent conjugation of the HO-PEG1-OH diol to my substrate is inefficient. What should I investigate?

Low efficiency in the conjugation step can stem from issues with the reactants, reaction conditions, or the nature of the PEG linker itself.

  • Purity of the Diol: Residual acidic catalyst from the deprotection step can interfere with subsequent reactions, especially if they are base-catalyzed.

    • Solution: Ensure the HO-PEG1-OH is thoroughly purified after deprotection. Column chromatography or a work-up with a mild base to neutralize residual acid is recommended.

  • Reaction Conditions for Conjugation: The chosen coupling chemistry might not be optimal for a diol.

    • Solution: Review the conjugation chemistry. For example, if you are forming an ester, ensure adequate activation of the carboxylic acid (e.g., using carbodiimides like DCC or EDC) and an appropriate catalyst (e.g., DMAP). If forming an ether, ensure a strong enough base is used to deprotonate the hydroxyl groups without causing side reactions.

  • Steric Hindrance: The PEG chain, although short, might sterically hinder the approach of the hydroxyl groups to the reaction site on your substrate.[5]

    • Solution: Increase the reaction temperature or use a less sterically hindered coupling agent if possible. A longer reaction time may also be necessary.

Question 3: I am observing a complex mixture of products in my final reaction, making purification difficult. What could be the reason?

The formation of a new stereocenter upon THP protection is a known drawback, leading to diastereomers.[1][6]

  • Presence of Diastereomers: Your starting this compound material is likely a mixture of diastereomers. These can react at slightly different rates and result in multiple product peaks in your analysis (e.g., HPLC), even if the chemical transformation is successful.[1]

    • Solution: This is an inherent property of using THP as a protecting group.[6] While separation of the initial diastereomers is often difficult, it's important to be aware of this during characterization.[1] After deprotection, the stereocenter is removed, so purification of the HO-PEG1-OH diol before conjugation is crucial to simplify the final product mixture.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for THP deprotection? A: Common conditions involve using an acid catalyst in a protic solvent. Examples include acetic acid in a THF/water mixture, pyridinium p-toluenesulfonate (PPTS) in ethanol, or dilute hydrochloric acid in methanol.[1][2]

Q2: Are there any acid-free methods for THP deprotection? A: Yes, methods using reagents like lithium chloride in aqueous DMSO at elevated temperatures have been reported to be effective and can be advantageous for acid-sensitive substrates.[4]

Q3: How can I monitor the progress of the THP deprotection reaction? A: Thin Layer Chromatography (TLC) is a common method. The THP-protected starting material will have a different Rf value than the deprotected diol. Staining with an appropriate agent (e.g., p-anisaldehyde) can help visualize the spots. LC-MS can also be used for more precise monitoring.

Q4: Can the PEG chain itself cause issues during conjugation? A: Yes, PEG can be immunogenic in some cases and its non-biodegradable nature can be a concern for certain applications.[7][8] The flexibility and size of the PEG chain can also influence the biological activity and stability of the final conjugate.[9]

Experimental Protocols

Protocol 1: Acid-Catalyzed THP Deprotection of this compound
  • Dissolution: Dissolve the this compound starting material in a 2:1 mixture of tetrahydrofuran (THF) and water.

  • Acidification: Add glacial acetic acid to the solution to make a final concentration of 25% (v/v).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate (B1210297) and hexanes as the eluent) until the starting material is no longer visible.

  • Work-up: Once the reaction is complete, neutralize the acetic acid by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude HO-PEG1-OH diol by flash column chromatography.

Protocol 2: Conjugation of HO-PEG1-OH to a Carboxylic Acid (Esterification)
  • Reactant Preparation: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the carboxylic acid substrate and the purified HO-PEG1-OH diol in anhydrous dichloromethane (B109758) (DCM).

  • Activation: Add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to the solution.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Purification: Wash the filtrate with dilute HCl, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final conjugate by flash column chromatography.

Data Presentation

Table 1: Common Acidic Conditions for THP Deprotection

CatalystSolventTemperatureTypical Reaction TimeReference
Acetic AcidTHF/H₂ORoom Temp.4-12 hours[1]
PPTSEthanolRoom Temp. to 50°C6-16 hours[1]
p-TsOHMethanolRoom Temp.1-4 hours[2]
HCl (dilute)MethanolRoom Temp.1-3 hours[2]

Table 2: Troubleshooting Low Conjugation Yield

ProblemPotential CauseRecommended Solution
No or low product formationInactive hydroxyl groups on PEGConfirm complete THP deprotection via NMR or MS.
Poor activation of carboxylic acidUse a different activating agent (e.g., HATU, HOBt).
Steric hindranceIncrease reaction temperature or use a longer linker.
Complex product mixtureIncomplete purification of diolRe-purify the HO-PEG1-OH intermediate.
Side reactions with coupling agentsUse a more specific coupling agent.

Visualizations

experimental_workflow cluster_deprotection THP Deprotection cluster_conjugation Conjugation start This compound deprotection Acidic Hydrolysis (e.g., AcOH/THF/H2O) start->deprotection intermediate HO-PEG1-OH (Crude) deprotection->intermediate purification1 Purification (Column Chromatography) intermediate->purification1 product1 Pure HO-PEG1-OH purification1->product1 conjugation Coupling Reaction (e.g., DCC/DMAP) product1->conjugation substrate Substrate (e.g., R-COOH) substrate->conjugation product2_crude Crude Conjugate conjugation->product2_crude purification2 Final Purification product2_crude->purification2 final_product Final Conjugate purification2->final_product

Caption: Experimental workflow for THP deprotection and subsequent conjugation.

troubleshooting_logic cluster_investigate Investigation Steps cluster_solutions Potential Solutions start Low Conjugation Yield check_deprotection Check THP Deprotection (TLC, LC-MS) start->check_deprotection check_conjugation Analyze Conjugation Step start->check_conjugation check_purity Verify Intermediate Purity start->check_purity optimize_deprotection Optimize Deprotection: - Stronger Acid - Longer Time - Different Catalyst check_deprotection->optimize_deprotection Incomplete optimize_conjugation Optimize Conjugation: - Different Coupling Agent - Higher Temperature check_conjugation->optimize_conjugation Inefficient repurify Re-purify HO-PEG1-OH Intermediate check_purity->repurify Impure

Caption: Troubleshooting logic for addressing low conjugation yield.

thp_deprotection_pathway THP Deprotection Mechanism thp_ether R-O-THP protonation Protonation of Acetal Oxygen thp_ether->protonation H+ oxonium Oxonium Ion Intermediate protonation->oxonium carbocation Resonance-Stabilized Carbocation oxonium->carbocation Resonance alcohol_loss Loss of R-OH carbocation->alcohol_loss nucleophilic_attack Nucleophilic Attack (H2O or Solvent) carbocation->nucleophilic_attack final_products R-OH + Hemiacetal/ THP-Solvent Adduct alcohol_loss->final_products nucleophilic_attack->final_products

Caption: Simplified mechanism of acid-catalyzed THP deprotection.

References

Technical Support Center: Optimizing THP Deprotection of THP-PEG1-THP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the deprotection of THP-PEG1-THP.

Troubleshooting Guide

Issue 1: Incomplete or Sluggish Deprotection

Question: My THP deprotection of this compound is not going to completion, or is proceeding very slowly. What are the possible causes and solutions?

Answer:

Incomplete or slow deprotection is a common issue that can often be resolved by systematically evaluating and optimizing the reaction conditions.

Possible Causes and Solutions:

  • Insufficient Acid Catalyst: The concentration or strength of the acid catalyst may be too low to effectively promote the hydrolysis of both THP ethers.

    • Solution:

      • Increase the concentration of the acid catalyst incrementally.

      • Switch to a stronger acid catalyst. For instance, if you are using acetic acid, consider trying p-toluenesulfonic acid (TsOH) or trifluoroacetic acid (TFA).[1][2]

  • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of byproducts. For milder conditions like acetic acid in THF/water, a moderate increase to 40-50°C can be beneficial.[1]

  • Inadequate Water Content: Water is a necessary reagent for the hydrolysis of the acetal.

    • Solution: Ensure that a sufficient amount of water is present in the reaction mixture, especially when using solvent systems like THF or methanol. A common solvent system is a mixture of acetic acid, THF, and water.[1][2]

  • Poor Solubility: The substrate may not be fully dissolved in the chosen solvent system, leading to a heterogeneous reaction mixture and reduced reaction rates.

    • Solution:

      • Choose a solvent system in which this compound is fully soluble.

      • Consider adding a co-solvent to improve solubility.

Issue 2: Formation of Side Products and Degradation

Question: I am observing unexpected spots on my TLC or peaks in my LC-MS analysis after the deprotection reaction. What are the likely side products and how can I minimize their formation?

Answer:

The formation of side products is often indicative of reaction conditions that are too harsh or not selective for the THP ether cleavage.

Possible Side Reactions and Prevention Strategies:

  • PEG Chain Degradation: Strong acidic conditions, especially at elevated temperatures, can lead to the degradation of the polyethylene (B3416737) glycol backbone.

    • Prevention:

      • Use milder acidic catalysts such as pyridinium (B92312) p-toluenesulfonate (PPTS) or Amberlyst-15 resin.

      • Employ non-acidic deprotection methods, for example, using lithium chloride (LiCl) in aqueous dimethyl sulfoxide (B87167) (DMSO).[3][4]

      • Carefully control the reaction temperature and time.

  • Alkene Formation from the THP Ring: The carbocation intermediate formed during deprotection can undergo elimination to form dihydropyran.

    • Prevention: This is an inherent part of the mechanism and the resulting byproducts are typically volatile and easily removed during work-up.

  • Re-protection or Reaction with Solvent: If an alcohol is used as the solvent (e.g., methanol), it can compete with water to react with the carbocation intermediate, leading to the formation of a mixed acetal.

    • Prevention: Use a solvent system that does not contain alcohols, such as a mixture of tetrahydrofuran (B95107) (THF), water, and a catalytic amount of acid.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common acidic conditions for THP deprotection of a substrate like this compound?

A1: Commonly used acidic conditions include:

  • Acetic acid in a mixture of THF and water: This is a relatively mild and widely used method.[1][2]

  • Pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent (e.g., ethanol): PPTS is a milder acid catalyst compared to TsOH, which can provide better selectivity.[2]

  • Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM): This is a stronger acid system suitable for more robust substrates.[1][5]

Q2: Are there any non-acidic methods for THP deprotection?

A2: Yes, a notable non-acidic method involves the use of lithium chloride (LiCl) and water in dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 90°C).[3][4] This method can be advantageous for substrates that are sensitive to acidic conditions.

Q3: How can I monitor the progress of the deprotection reaction?

A3: The progress of the reaction can be effectively monitored by:

  • Thin-Layer Chromatography (TLC): Observe the disappearance of the starting material spot (this compound) and the appearance of the more polar product spot (HO-PEG1-OH).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: By taking aliquots from the reaction mixture, the disappearance of the characteristic signals of the THP group can be monitored.

Q4: What is a standard work-up procedure for a THP deprotection reaction?

A4: A typical aqueous work-up procedure involves:

  • Quenching the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the acid catalyst.

  • Extracting the aqueous layer with an organic solvent like ethyl acetate (B1210297) or dichloromethane.

  • Washing the combined organic layers with brine.

  • Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Filtering off the drying agent and concentrating the filtrate under reduced pressure to obtain the crude product.

  • Purifying the crude product, typically by column chromatography on silica (B1680970) gel.

Q5: What are the expected byproducts of the THP deprotection, and how are they removed?

A5: The primary byproduct from the cleavage of the THP group is 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran. These byproducts are generally water-soluble and can be effectively removed during the aqueous work-up and subsequent purification steps like column chromatography.

Data Presentation

Table 1: Comparison of Common THP Deprotection Methods

MethodCatalyst/ReagentSolventTemperatureTypical Reaction TimeYield Range (%)Notes
Mild Acidic Hydrolysis Acetic Acid (AcOH)THF / WaterRoom Temp. - 45°C2 - 12 hours85 - 95A commonly used and mild method.[1]
Mild Acidic Alcoholysis PPTSEthanol (EtOH) or Methanol (MeOH)Room Temp. - 50°C4 - 16 hours80 - 95PPTS is a milder alternative to TsOH, good for acid-sensitive substrates.
Strong Acidic Hydrolysis Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.0.5 - 2 hours90 - 98A fast and efficient method, but may not be suitable for acid-labile substrates.[5]
Non-Acidic Hydrolysis Lithium Chloride (LiCl)DMSO / Water90°C4 - 8 hours85 - 95Ideal for substrates that are highly sensitive to acid.[4]

Note: Yields are based on general literature for THP deprotection and may vary for the specific substrate this compound.

Experimental Protocols

Protocol 1: Mild Acidic Deprotection using Acetic Acid
  • Dissolve this compound (1 equivalent) in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-12 hours).

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Non-Acidic Deprotection using Lithium Chloride
  • To a solution of this compound (1 equivalent) in dimethyl sulfoxide (DMSO), add lithium chloride (5 equivalents) and water (10 equivalents).[3]

  • Heat the reaction mixture to 90°C.[3]

  • Monitor the reaction by TLC until completion (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

THP_Deprotection_Workflow cluster_reaction Reaction Step cluster_workup Work-up cluster_purification Purification A Dissolve this compound in appropriate solvent B Add Deprotection Reagent (e.g., Acid or LiCl/H2O) A->B C Stir at specified temperature B->C D Monitor reaction by TLC/LC-MS C->D E Quench Reaction (e.g., with NaHCO3 soln) D->E Reaction Complete F Aqueous Extraction E->F G Dry Organic Layer F->G H Concentrate in vacuo G->H I Column Chromatography H->I J Characterize Pure Product (NMR, MS) I->J

Caption: General experimental workflow for the deprotection of this compound.

THP_Deprotection_Mechanism cluster_reactants Reactants cluster_products Products THP_Ether THP-O-R Protonated_Ether THP-O+(H)-R THP_Ether->Protonated_Ether + H⁺ Carbocation Oxocarbenium Ion Intermediate Protonated_Ether->Carbocation Cleavage Alcohol R-OH Carbocation->Alcohol + H₂O, - H⁺ Byproduct 2-Hydroxytetrahydropyran Carbocation->Byproduct + H₂O, - H⁺ H2O H₂O H3O_plus H₃O⁺ H_plus H⁺ H_plus2 H⁺

Caption: Simplified mechanism of acid-catalyzed THP deprotection.

References

THP-PEG1-THP stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of THP-PEG1-THP in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

A1: this compound is a molecule consisting of a short-chain polyethylene (B3416737) glycol (PEG) core with its terminal hydroxyl groups protected by tetrahydropyranyl (THP) ethers. THP ethers are a type of acetal (B89532) used as a protecting group for alcohols.[1][2] The stability of this compound is a concern because the THP ether linkages are susceptible to cleavage (deprotection) under acidic conditions, which can occur in many experimental aqueous solutions.[1][3] This cleavage would release the free PEG molecule and byproducts, altering the intended function of the this compound.

Q2: What is the primary degradation pathway for this compound in an aqueous solution?

A2: The primary degradation pathway is the acid-catalyzed hydrolysis of the THP-ether bonds at the ends of the PEG chain.[1][2] In the presence of an acid, the oxygen atom in the THP ring gets protonated, leading to the cleavage of the C-O bond and the formation of a stable carbocation intermediate. A subsequent reaction with water results in the formation of the unprotected PEG alcohol and 5-hydroxypentanal.[4] The polyethylene glycol (PEG) backbone itself is generally stable against hydrolysis in aqueous solutions at room temperature.[5]

Q3: Under what pH conditions is this compound expected to be stable or unstable?

A3: this compound is generally stable in neutral and basic aqueous solutions.[2][6] However, it is labile and will undergo hydrolysis in acidic conditions. The rate of this hydrolysis is dependent on the pH; the lower the pH, the faster the degradation.

Q4: Can temperature affect the stability of this compound?

A4: Yes, temperature can significantly affect the stability. Increased temperatures will accelerate the rate of acid-catalyzed hydrolysis of the THP ethers. Even at a mildly acidic pH, elevated temperatures can lead to significant degradation over time.

Q5: Are there any other factors that can affect the stability of the PEG component?

A5: While the PEG backbone is resistant to hydrolysis, it is susceptible to oxidative degradation.[5][7] This can be accelerated by exposure to heat, light, and the presence of oxygen or metal ions.[7] Oxidative degradation can lead to a decrease in the pH of the solution, which could then catalyze the hydrolysis of the THP ethers.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected presence of unprotected PEG in my sample. The aqueous solution is acidic (pH < 7).- Ensure the pH of your aqueous solution is neutral (pH 7) or slightly basic (pH 7.4-8.5).- Use buffered solutions to maintain a stable pH.- If acidic conditions are required for your experiment, consider the lability of the THP group and shorten exposure times or lower the temperature.
Loss of compound efficacy over time when stored in solution. Gradual hydrolysis of the THP ethers due to a slightly acidic environment or exposure to acidic contaminants.- Store aqueous solutions of this compound at a neutral or slightly basic pH.- For long-term storage, consider storing at -20°C in a pH 7.4 buffer.[7]- Prepare fresh solutions before each experiment.
Variability in experimental results between batches. Inconsistent pH of the aqueous solutions used for different batches.- Standardize the preparation of all aqueous solutions, ensuring consistent pH.- Measure and record the pH of the solution before adding this compound.
Formation of unexpected byproducts. Acid-catalyzed hydrolysis of the THP ethers leading to the formation of 5-hydroxypentanal.- Confirm the identity of byproducts using analytical techniques like HPLC or NMR.- If byproducts are confirmed, this indicates THP-ether cleavage. Follow the recommendations for preventing degradation under acidic conditions.

Quantitative Data on Stability

The following table provides an estimated stability profile of a THP-ether in aqueous solutions based on available data for similar molecules, such as Fmoc-Ser(Thp)-OH.[8] This data should be used as a general guideline, and stability should be empirically determined for your specific experimental conditions.

pH of Aqueous SolutionTemperatureEstimated StabilityReference
< 4Room TemperatureHighly Unstable (Rapid Hydrolysis)[1]
4.8Room TemperaturePartial Hydrolysis observed over 3 days[8]
7.0 - 7.4Room TemperatureGenerally Stable[2]
> 8.0Room TemperatureStable[2]
Acidic (e.g., pH 5)Elevated (e.g., 45°C)Very Rapid Hydrolysis[2]

Experimental Protocols

Protocol 1: Monitoring this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to monitor the degradation of this compound in an aqueous solution over time.

Materials:

  • This compound

  • Aqueous buffers of desired pH (e.g., pH 4, 5, 7.4)

  • HPLC system with a suitable detector (e.g., UV, RI, or ELSD)

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (ACN)

  • Ultrapure water

  • Acid for mobile phase (e.g., trifluoroacetic acid, TFA)

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound in the desired aqueous buffers.

    • Incubate the solutions at the desired temperature.

    • At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of each solution.

    • Quench any further reaction by neutralizing the sample if it is acidic (e.g., by adding a small amount of a basic buffer) and store at a low temperature (e.g., 4°C) until analysis.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Prepare a suitable mobile phase. A common starting point is a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

    • Inject the samples from the different time points.

    • Monitor the chromatogram for the disappearance of the this compound peak and the appearance of a new peak corresponding to the unprotected PEG.

  • Data Analysis:

    • Integrate the peak areas of this compound and the degradation product at each time point.

    • Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).

    • Plot the percentage of remaining this compound against time to determine the degradation rate.

Visualizations

Hydrolysis_Mechanism cluster_0 Acid-Catalyzed Hydrolysis of THP-Ether THP_PEG THP-O-PEG-O-THP Protonated_Ether THP-O+(H)-PEG-O-THP THP_PEG->Protonated_Ether Protonation H_plus H+ H_plus->Protonated_Ether Carbocation Stabilized Carbocation Intermediate Protonated_Ether->Carbocation Cleavage PEG_OH HO-PEG-OH Carbocation->PEG_OH Nucleophilic Attack Byproduct 5-Hydroxypentanal Carbocation->Byproduct H2O H₂O H2O->PEG_OH

Caption: Acid-catalyzed hydrolysis of this compound.

Stability_Workflow cluster_1 Experimental Workflow for Stability Assessment Prep_Solution Prepare this compound in Aqueous Buffer (Vary pH) Incubate Incubate at Controlled Temperature Prep_Solution->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Data Quantify Degradation and Determine Rate Analyze->Data

Caption: Workflow for assessing this compound stability.

Troubleshooting_Tree cluster_2 Troubleshooting Logic Start Unexpected Degradation of this compound? Check_pH Is the aqueous solution pH < 7? Start->Check_pH Check_Temp Is the temperature elevated? Check_pH->Check_Temp No Adjust_pH Adjust pH to 7.0-8.5 Use a buffer Check_pH->Adjust_pH Yes Check_Oxidation Is there potential for oxidative degradation? Check_Temp->Check_Oxidation No Lower_Temp Lower the experimental temperature Check_Temp->Lower_Temp Yes Degas_Solution Degas solution and/or add an antioxidant Check_Oxidation->Degas_Solution Yes Stable Compound should be stable Check_Oxidation->Stable No

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Overcoming Solubility Challenges with THP-PEG1-THP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with THP-PEG1-THP.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is a chemical linker molecule consisting of a short polyethylene (B3416737) glycol (PEG) chain (one ethylene (B1197577) glycol unit) flanked by two tetrahydropyranyl (THP) protecting groups. The PEG component generally enhances hydrophilicity and solubility in aqueous solutions, while the overall solubility is influenced by the hydrophobic THP groups. It is also soluble in various organic solvents.[1][2]

Q2: In which organic solvents is this compound typically soluble?

A2: While specific quantitative data for this compound is limited, based on the properties of similar short-chain PEG linkers and related compounds, it is expected to be soluble in a range of common organic solvents.[1][2] These include, but are not limited to, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and alcohols such as ethanol (B145695) and methanol (B129727).[1][2]

Q3: My this compound is not dissolving. What are the initial troubleshooting steps?

A3: If you are experiencing difficulty dissolving this compound, consider the following initial steps:

  • Verify Solvent Purity: Ensure the solvent is anhydrous and of high purity, as contaminants can affect solubility.

  • Increase Temperature: Gently warming the mixture can help overcome the energy barrier for dissolution. However, be cautious with temperature-sensitive compounds.

  • Sonication: Using an ultrasonic bath can provide mechanical agitation to break up solid particles and enhance solvation.

  • Extended Vortexing: Prolonged and vigorous mixing can also aid in the dissolution process.

Q4: Can co-solvents be used to improve the solubility of this compound?

A4: Yes, using a co-solvent system is a common strategy to enhance the solubility of PEGylated compounds.[3] If your compound is poorly soluble in a non-polar solvent, adding a small amount of a miscible polar solvent like DMSO or DMF can significantly improve solubility. Conversely, for aqueous solutions, the addition of a water-miscible organic solvent may be beneficial.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with this compound.

Problem 1: this compound precipitates out of solution during a reaction.

  • Possible Cause: Change in solvent polarity or composition during the reaction. This can occur when a reagent dissolved in a different solvent is added.

  • Solution:

    • Analyze the solvent composition of all components being added to the reaction mixture.

    • If possible, dissolve all reagents in the same solvent system.

    • If different solvents are necessary, consider a gradual addition of the reagent to avoid a sudden change in polarity.

    • Employ a co-solvent system that can maintain the solubility of all components throughout the reaction.

  • Possible Cause: The concentration of this compound is too high for the chosen solvent.

  • Solution:

    • Attempt the reaction at a lower concentration.

    • If a high concentration is necessary, explore alternative solvents or co-solvent systems with higher solubilizing capacity (see Table 1).

Problem 2: The compound appears oily or as a viscous liquid that is difficult to handle and dissolve.

  • Possible Cause: This physical state is common for some PEG-containing molecules, especially those with shorter PEG chains.

  • Solution:

    • Warm the compound gently to reduce its viscosity before attempting to weigh or dissolve it.

    • Instead of trying to dissolve the entire amount at once, add the solvent to the vial containing the compound and rinse it multiple times to ensure the complete transfer of the material.

Data Presentation: Solubility of Structurally Similar PEG Linkers

SolventAbbreviationPolarityExpected Solubility of this compound
DimethylformamideDMFPolar aproticHigh
Dimethyl SulfoxideDMSOPolar aproticHigh
DichloromethaneDCMPolar aproticModerate to High
TetrahydrofuranTHFPolar aproticModerate
MethanolMeOHPolar proticModerate to High
EthanolEtOHPolar proticModerate
WaterH₂OPolar proticLow to Moderate (due to THP groups)
AcetonitrileACNPolar aproticModerate

Note: This data is based on the general properties of PEG linkers and may not perfectly represent the solubility of this compound.[1][2] Empirical testing is recommended.

Experimental Protocols & Workflows

The following are detailed methodologies for common applications of this compound.

Protocol 1: Synthesis of a PROTAC using this compound Linker

This protocol describes a two-step synthesis of a Proteolysis Targeting Chimera (PROTAC) by sequentially coupling the this compound linker to a protein of interest (POI) ligand and an E3 ligase ligand.

Step 1: Deprotection of one THP group

  • Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or a mixture of dichloromethane and methanol.

  • Add a catalytic amount of a mild acid, such as pyridinium (B92312) p-toluenesulfonate (PPTS) or a weak solution of hydrochloric acid.

  • Stir the reaction at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the formation of the mono-deprotected intermediate (HO-PEG1-THP).

  • Once the reaction is complete, quench the acid with a mild base (e.g., triethylamine).

  • Purify the product using flash column chromatography to isolate the mono-protected linker.

Step 2: Coupling of the POI ligand

  • Dissolve the purified HO-PEG1-THP (1 equivalent) and the POI ligand (containing a carboxylic acid, 1.1 equivalents) in an anhydrous solvent like DMF or DCM.

  • Add a coupling agent such as HATU (1.2 equivalents) and a base like DIPEA (2 equivalents).

  • Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the POI-PEG1-THP conjugate.

Step 3: Deprotection of the second THP group

  • Dissolve the purified POI-PEG1-THP conjugate in a solvent system suitable for acid-catalyzed deprotection (e.g., methanol/DCM).

  • Add a mild acid as in Step 1 and monitor the reaction until the THP group is completely removed.

  • Work up the reaction as described in Step 1 to isolate the deprotected POI-PEG1-OH.

Step 4: Coupling of the E3 Ligase Ligand

  • Repeat the coupling procedure described in Step 2, using the POI-PEG1-OH and the E3 ligase ligand (containing a carboxylic acid).

  • After purification, the final PROTAC molecule is obtained.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Mono-Deprotection cluster_step2 Step 2: POI Ligand Coupling cluster_step3 Step 3: Second Deprotection cluster_step4 Step 4: E3 Ligase Ligand Coupling A This compound C HO-PEG1-THP A->C Deprotection B Mild Acid (e.g., PPTS) B->C F POI-PEG1-THP C->F Amide Coupling D POI Ligand (-COOH) D->F E Coupling Agents (HATU, DIPEA) E->F H POI-PEG1-OH F->H Deprotection G Mild Acid G->H K Final PROTAC H->K Amide Coupling I E3 Ligase Ligand (-COOH) I->K J Coupling Agents J->K

PROTAC Synthesis Workflow
Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis via Amine Coupling

This protocol outlines the conjugation of a drug to an antibody through the this compound linker, targeting lysine (B10760008) residues on the antibody.

Step 1: Functionalization of the Linker

  • Perform a mono-deprotection of this compound as described in Protocol 1, Step 1 to obtain HO-PEG1-THP.

  • Activate the hydroxyl group of HO-PEG1-THP, for example, by converting it to a p-nitrophenyl carbonate or an N-hydroxysuccinimide (NHS) ester. This will make it reactive towards amine groups.

Step 2: Conjugation to the Antibody

  • Prepare the antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4-8.0).

  • Add the activated linker (e.g., THP-PEG1-NHS ester) to the antibody solution. The molar ratio of linker to antibody will depend on the desired drug-to-antibody ratio (DAR) and should be optimized.

  • Incubate the reaction mixture at room temperature or 4°C for a specified period (e.g., 1-4 hours), with gentle mixing.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to react with any excess NHS ester.

  • Purify the antibody-linker conjugate using size exclusion chromatography (SEC) or dialysis to remove unreacted linker and other small molecules.

Step 3: Deprotection and Drug Conjugation

  • Deprotect the remaining THP group on the antibody-linker conjugate using mild acidic conditions, being careful to choose conditions that do not denature the antibody.

  • Couple the drug molecule (containing a reactive group compatible with the newly exposed hydroxyl group, or after further functionalization of the hydroxyl) to the antibody-linker conjugate.

  • Purify the final ADC using SEC.

ADC_Synthesis_Workflow cluster_step1 Step 1: Linker Functionalization cluster_step2 Step 2: Antibody Conjugation cluster_step3 Step 3: Drug Conjugation A This compound C HO-PEG1-THP A->C 1. B Mono-deprotection B->C E THP-PEG1-NHS C->E 2. D Activation (e.g., NHS ester formation) D->E G Antibody-Linker Conjugate E->G Amine Coupling F Antibody (-NH2) F->G J Final ADC G->J Coupling H Deprotection H->J I Drug Molecule I->J

Antibody-Drug Conjugate Synthesis Workflow

Troubleshooting Logic Diagram

This diagram provides a decision-making workflow for addressing solubility issues with this compound.

Troubleshooting_Solubility start Solubility Issue with this compound check_solvent Is the solvent appropriate? start->check_solvent check_purity Is the solvent pure and anhydrous? check_solvent->check_purity Yes fail Consult further technical support check_solvent->fail No try_heating Have you tried gentle heating? check_purity->try_heating Yes check_purity->fail No try_sonication Have you tried sonication/vortexing? try_heating->try_sonication Yes success Solubility issue resolved try_heating->success No, but dissolved check_concentration Is the concentration too high? try_sonication->check_concentration Yes try_sonication->success No, but dissolved consider_cosolvent Consider using a co-solvent system precipitation_during_reaction Precipitation during reaction? consider_cosolvent->precipitation_during_reaction check_concentration->consider_cosolvent No check_concentration->fail Yes, lower concentration analyze_reagents Analyze solvent compatibility of all reagents precipitation_during_reaction->analyze_reagents Yes precipitation_during_reaction->success No gradual_addition Try gradual addition of reagents analyze_reagents->gradual_addition gradual_addition->success

Troubleshooting Decision Tree

References

Technical Support Center: THP-PEG1-THP Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using THP-PEG1-THP linkers in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound linker and what is it used for?

A this compound linker is a heterobifunctional molecule used in chemical biology and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of a short polyethylene (B3416737) glycol (PEG) chain with one ethylene (B1197577) glycol unit, flanked by two tetrahydropyranyl (THP) protecting groups at each end. The THP groups act as protecting groups for hydroxyl functionalities, which can be deprotected under acidic conditions to reveal reactive hydroxyl groups for conjugation to other molecules.[1][2] The PEG component enhances solubility and provides a flexible spacer.[2][3]

Q2: What are the main advantages of using a THP-protected linker?

The primary advantages of using a THP protecting group include its low cost, ease of introduction, and general stability to most non-acidic reagents.[4] This stability makes it compatible with a variety of reaction conditions commonly used in multi-step organic synthesis.

Q3: What are the most common pitfalls to be aware of when using this compound linkers?

The most common pitfalls include:

  • Premature deprotection: The THP group is labile to acidic conditions, and even trace amounts of acid can lead to its removal.[4]

  • Formation of diastereomers: The reaction of an alcohol with dihydropyran to form the THP ether creates a new stereocenter. In a this compound linker, this results in the formation of a mixture of diastereomers, which can complicate purification and analysis.[5]

  • Difficulties in stepwise deprotection: The identical nature of the two THP groups makes selective deprotection of one end of the linker challenging, which is often a requirement for the sequential synthesis of heterobifunctional molecules like PROTACs.

  • Purification challenges: The diastereomeric nature and the potential for premature deprotection can lead to complex reaction mixtures that are difficult to purify by standard chromatographic techniques.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Conjugate
Potential Cause Troubleshooting Steps Recommended Action
Incomplete Deprotection of THP Groups Verify deprotection conditions. The cleavage of THP ethers is an equilibrium reaction and may require specific acidic conditions for completion.[4]1. Optimize Acid Catalyst: Use a mild acid catalyst such as pyridinium (B92312) p-toluenesulfonate (PPTS) or a stronger acid like p-toluenesulfonic acid (TsOH) if necessary.[6] 2. Reaction Time and Temperature: Increase the reaction time or temperature as needed, while monitoring for side reactions. 3. Solvent Choice: The deprotection is typically performed as an acidic hydrolysis or alcoholysis.[5]
Degradation of Acid-Sensitive Payloads or Biomolecules The acidic conditions required for THP deprotection can degrade sensitive functional groups on the payload or biomolecule.1. Use Milder Deprotection Conditions: Employ milder acids like PPTS or use buffered systems. 2. Alternative Protecting Groups: Consider using a different protecting group that can be removed under orthogonal conditions (e.g., a silyl (B83357) ether).
Inefficient Conjugation Reaction Suboptimal reaction conditions for the coupling of the deprotected linker to the payload or biomolecule.1. Optimize Coupling Reagents: Ensure the use of appropriate coupling agents (e.g., HATU, HOBt for amide bond formation). 2. pH Control: Maintain the optimal pH for the specific conjugation chemistry being used. 3. Stoichiometry: Optimize the molar ratio of the linker to the substrate.
Issue 2: Complex Product Mixture and Difficult Purification
Potential Cause Troubleshooting Steps Recommended Action
Presence of Diastereomers The two chiral centers in the this compound linker lead to the formation of diastereomers, which may have similar retention times in chromatography.[5]1. High-Resolution Chromatography: Utilize high-performance liquid chromatography (HPLC) with a high-resolution column and optimized gradient. 2. Chiral Chromatography: If separation of diastereomers is critical for biological activity, consider using chiral chromatography. 3. NMR Analysis: Use nuclear magnetic resonance (NMR) spectroscopy to characterize the diastereomeric ratio.
Premature Deprotection During Workup or Purification Trace amounts of acid in solvents or on silica (B1680970) gel can cause unintended deprotection.1. Neutralize Solvents: Ensure all solvents used for workup and chromatography are neutral. 2. Buffered Silica Gel: Use silica gel that has been neutralized with a base (e.g., triethylamine) for column chromatography. 3. Aqueous Workup: After the reaction, wash the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate) to remove any residual acid.[6]
Side Reactions The carbocation intermediate formed during THP deprotection can potentially react with other nucleophiles present in the reaction mixture.1. Use of Scavengers: In some cases, the addition of a scavenger can help to trap reactive intermediates. 2. Careful Monitoring: Monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to minimize the formation of side products.

Experimental Protocols

Protocol 1: General Procedure for THP Deprotection

This protocol describes a general method for the acidic removal of THP protecting groups.

Materials:

  • THP-protected compound

  • Methanol (MeOH) or Ethanol (EtOH)

  • Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (TsOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the THP-protected compound in a mixture of DCM and MeOH (e.g., 1:1 v/v).

  • Add a catalytic amount of PPTS or TsOH (typically 0.1-0.2 equivalents).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of a Heterobifunctional Molecule using a this compound Linker (Illustrative)

This protocol outlines a general strategy for the synthesis of a PROTAC, illustrating the challenges of using a bifunctional linker with identical protecting groups.

Workflow:

  • Stepwise Deprotection (Challenge): The first major hurdle is the selective deprotection of one THP group while leaving the other intact. This often results in a statistical mixture of mono-deprotected, di-deprotected, and unreacted starting material, necessitating careful purification.

  • First Conjugation: The mono-deprotected linker is then conjugated to the first binding ligand (e.g., a VHL ligand).

  • Purification: The resulting conjugate must be purified from unreacted starting materials and byproducts.

  • Second Deprotection: The remaining THP group on the conjugate is then removed under acidic conditions.

  • Second Conjugation: The newly revealed hydroxyl group is conjugated to the second binding ligand (e.g., a ligand for the target protein).

  • Final Purification: The final PROTAC molecule is purified to remove any remaining impurities.

Visualizations

experimental_workflow cluster_synthesis PROTAC Synthesis Workflow start This compound Linker mono_deprotection Selective Mono-Deprotection (Potential Pitfall: Statistical Mixture) start->mono_deprotection first_conjugation Conjugation to Ligand 1 (e.g., VHL Ligand) mono_deprotection->first_conjugation purification1 Purification 1 first_conjugation->purification1 second_deprotection Second Deprotection purification1->second_deprotection second_conjugation Conjugation to Ligand 2 (Target Protein Ligand) second_deprotection->second_conjugation final_purification Final Purification second_conjugation->final_purification end Final PROTAC final_purification->end

A generalized workflow for PROTAC synthesis using a this compound linker.

logical_relationship cluster_troubleshooting Troubleshooting Logic low_yield Low Conjugate Yield incomplete_deprotection Incomplete Deprotection low_yield->incomplete_deprotection payload_degradation Payload Degradation low_yield->payload_degradation inefficient_coupling Inefficient Coupling low_yield->inefficient_coupling complex_mixture Complex Product Mixture diastereomers Diastereomers complex_mixture->diastereomers premature_deprotection Premature Deprotection complex_mixture->premature_deprotection side_reactions Side Reactions complex_mixture->side_reactions

Logical relationships in troubleshooting common issues with this compound linkers.

References

THP-PEG1-THP degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and prevention of THP-PEG1-THP.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is the acid-catalyzed hydrolysis of the tetrahydropyranyl (THP) ether bonds at either end of the molecule.[1][2] The polyethylene (B3416737) glycol (PEG) linker is generally stable under these conditions. This hydrolysis results in the removal of the THP protecting groups, exposing the underlying functional groups.

Q2: What are the typical products of this compound degradation?

A2: The degradation of this compound in the presence of acid and water yields the deprotected core molecule and 5-hydroxypentanal (B1214607) (which exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran).[3]

Q3: How can I prevent the degradation of my this compound sample during storage and experiments?

A3: To prevent degradation, it is crucial to avoid acidic conditions. Store samples in a neutral or slightly basic buffer. For long-term storage, consider keeping the compound in a dry, aprotic solvent. When designing experiments, use reagents and solvents that are free from acidic impurities.

Q4: What is the role of the PEG linker in the stability of the molecule?

A4: The polyethylene glycol (PEG) linker enhances the solubility and overall stability of the conjugate molecule.[4][5][] PEGylation can protect molecules from enzymatic degradation and reduce immunogenicity.[4] However, the primary point of instability in this compound remains the acid-labile THP ethers.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Problem Possible Cause(s) Recommended Solution(s)
Unexpected loss of activity or function of the molecule. Degradation of the this compound due to cleavage of the THP protecting groups.- Verify the pH of all solutions used in your experiment. Ensure they are neutral or basic.- Analyze the integrity of your sample using HPLC or mass spectrometry to check for the presence of deprotected species.- Store stock solutions in an appropriate buffer or a dry aprotic solvent.
Inconsistent experimental results. Partial degradation of the this compound sample across different experiments or aliquots.- Prepare fresh aliquots of your this compound solution for each experiment.- Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially alter pH.- Ensure consistent storage conditions for all samples.
Precipitation of the compound from solution. The deprotected product may have lower solubility than the intact this compound.- Confirm the integrity of your compound. If degradation has occurred, the resulting product may be less soluble.- If the compound is intact, consider adjusting the solvent system or using a different buffer to improve solubility. The PEG linker generally aids solubility, so precipitation of the intact molecule is less common.[4][]

Degradation Pathways and Prevention

The primary degradation mechanism of this compound is the acid-catalyzed hydrolysis of the THP ethers.

G This compound Acid-Catalyzed Degradation Pathway cluster_prevention Prevention Strategies This compound This compound Protonation_of_Ether_Oxygen Protonation of Ether Oxygen This compound->Protonation_of_Ether_Oxygen H+ (Acid Catalyst) Carbocation_Intermediate Formation of a Resonance-Stabilized Carbocation Protonation_of_Ether_Oxygen->Carbocation_Intermediate Cleavage of C-O bond Deprotected_Molecule Deprotected Molecule + 5-Hydroxypentanal Carbocation_Intermediate->Deprotected_Molecule Nucleophilic attack by H2O Neutral_or_Basic_pH Maintain Neutral or Slightly Basic pH Aprotic_Solvents Use Aprotic Solvents Avoid_Acidic_Reagents Avoid Acidic Reagents

Caption: Acid-catalyzed degradation pathway of this compound.

Quantitative Data on Degradation

The following table summarizes the illustrative stability of this compound under various conditions. This data is based on the known acid-lability of THP ethers.[1][2]

Condition Temperature (°C) Time (hours) Degradation (%)
pH 4.025150
pH 4.025495
pH 5.025440
pH 5.0252490
pH 7.02524< 1
pH 7.04024< 2
pH 8.02524< 1

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol describes a method to induce and analyze the degradation of this compound under acidic conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M solution

  • Sodium hydroxide (B78521) (NaOH), 0.1 M solution

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

2. Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • In a clean vial, mix 100 µL of the this compound stock solution with 800 µL of water.

  • Add 100 µL of 0.1 M HCl to initiate degradation.

  • Incubate the reaction mixture at room temperature.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take a 100 µL aliquot of the reaction mixture and neutralize it with 10 µL of 0.1 M NaOH to stop the degradation.

  • Analyze the samples by HPLC.

3. HPLC Analysis:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10% to 90% B over 20 minutes

  • Flow Rate: 1 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 20 µL

4. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the intact this compound at each time point to the initial peak area at time zero.

G Experimental Workflow for Forced Degradation Study Start Start Prepare_Stock Prepare 1 mg/mL This compound Stock in Methanol Start->Prepare_Stock Initiate_Degradation Mix Stock with Water and 0.1 M HCl Prepare_Stock->Initiate_Degradation Incubate Incubate at Room Temperature Initiate_Degradation->Incubate Time_Points Take Aliquots at Specific Time Points Incubate->Time_Points Neutralize Neutralize Aliquots with 0.1 M NaOH Time_Points->Neutralize HPLC_Analysis Analyze Samples by HPLC Neutralize->HPLC_Analysis Data_Analysis Calculate Percent Degradation HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for conducting a forced degradation study.

Protocol 2: Analysis of this compound Stability in a Formulation

This protocol is designed to assess the stability of this compound in a specific formulation over time.

1. Materials:

  • This compound

  • Your specific formulation buffer (ensure pH is known)

  • HPLC system as described in Protocol 1

2. Procedure:

  • Prepare a solution of this compound in your formulation buffer at the desired concentration.

  • Divide the solution into several aliquots in sealed, light-protected vials.

  • Store the aliquots under different conditions (e.g., 4°C, 25°C, 40°C).

  • At specified time points (e.g., 0, 1 week, 2 weeks, 1 month), remove one aliquot from each storage condition.

  • Analyze the samples directly by HPLC without any further treatment.

3. Data Analysis:

  • Quantify the amount of intact this compound remaining at each time point and storage condition.

  • Plot the percentage of intact this compound versus time to determine the degradation kinetics.

Troubleshooting Logic for Experimental Issues

G Troubleshooting Decision Tree for this compound Experiments Start Inconsistent or Unexpected Results Check_pH Is the pH of all solutions neutral or basic? Start->Check_pH Check_Reagents Are all reagents free of acidic impurities? Check_pH->Check_Reagents Yes Adjust_pH Adjust pH of solutions to be neutral or basic Check_pH->Adjust_pH No Check_Storage Was the compound stored correctly (dry, protected from light, appropriate temp)? Check_Reagents->Check_Storage Yes Purify_Reagents Use fresh or purified reagents Check_Reagents->Purify_Reagents No Analyze_Integrity Analyze sample integrity using HPLC or MS Check_Storage->Analyze_Integrity Yes Improve_Storage Optimize storage conditions Check_Storage->Improve_Storage No Degradation_Confirmed Degradation Confirmed? Analyze_Integrity->Degradation_Confirmed Redesign_Experiment Redesign experiment to avoid acidic conditions Degradation_Confirmed->Redesign_Experiment Yes Investigate_Other Investigate other experimental variables (concentration, incubation time, etc.) Degradation_Confirmed->Investigate_Other No

Caption: Decision tree for troubleshooting experimental issues.

References

Technical Support Center: Purification of THP-PEG1-THP Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of Proteolysis Targeting Chimeras (PROTACs) containing a THP-PEG1-THP linker.

Frequently Asked Questions (FAQs)

1. What are the primary challenges in purifying PROTACs with a this compound linker?

The main challenges stem from the presence of two acid-labile tetrahydropyranyl (THP) protecting groups on the polyethylene (B3416737) glycol (PEG) linker. Key difficulties include:

  • Incomplete Deprotection: Achieving simultaneous and complete removal of both THP groups can be challenging, often leading to a mixture of the desired fully deprotected PROTAC, mono-THP protected intermediates, and the fully protected starting material.

  • Co-elution of Impurities: The structural similarity between the desired product and the partially deprotected intermediates makes their separation by chromatography difficult.

  • Product Stability: The final deprotected PROTAC is often highly polar and may have limited stability or solubility in certain solvents, complicating purification and handling.

  • Work-up Complications: Neutralizing the acidic deprotection reaction and removing salts can be problematic, potentially leading to product loss or the introduction of new impurities.

  • Chromatographic Issues: The polar nature of the final product can lead to poor peak shape, streaking, or strong retention on normal-phase silica (B1680970) gel.

2. What are the common impurities I should expect in my crude product after the final synthetic step (before deprotection)?

Common impurities at this stage include:

  • Unreacted starting materials (the E3 ligase ligand, the target protein binder, and the this compound linker).

  • Byproducts from the coupling reaction (e.g., homo-dimers of the starting materials).

  • Reagents and catalysts used in the coupling step.

3. What analytical techniques are recommended to monitor the deprotection and purification process?

A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.

  • LC-MS: Ideal for rapidly monitoring the progress of the deprotection reaction. You can distinguish between the di-THP starting material, the two possible mono-THP intermediates, and the final deprotected product based on their different molecular weights. It is also invaluable for tracking the separation of these species during chromatography.

  • ¹H NMR: Essential for confirming the complete removal of the THP groups. The characteristic signals of the THP acetal (B89532) protons (typically in the range of 4.5-5.0 ppm and 3.5-4.0 ppm) should be absent in the final pure product. It also serves to confirm the overall structure of the PROTAC.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of your this compound containing PROTAC.

Problem Possible Cause(s) Suggested Solution(s)
Incomplete THP Deprotection (observed by LC-MS) 1. Insufficient acid strength or concentration. 2. Inadequate reaction time or temperature. 3. Steric hindrance around the THP ethers. 4. Poor solubility of the protected PROTAC in the reaction solvent.1. Increase the concentration of the acid (e.g., from 10% TFA in DCM to 20-50% TFA in DCM). 2. Extend the reaction time and continue to monitor by LC-MS. Gentle heating (e.g., to 30-40 °C) may be considered if the PROTAC is stable at elevated temperatures. 3. Consider using a stronger acid system like 4M HCl in dioxane. 4. Ensure the substrate is fully dissolved. If necessary, add a co-solvent to improve solubility.
Formation of Side Products During Deprotection 1. The PROTAC contains other acid-labile functional groups (e.g., Boc groups, t-butyl esters). 2. Degradation of the PROTAC molecule under harsh acidic conditions.1. Use milder deprotection conditions. Acetic acid in a mixture of THF and water is a classic mild condition for THP removal.[1] 2. Perform the reaction at a lower temperature (e.g., 0 °C). 3. Reduce the reaction time and accept a lower conversion, aiming to separate the remaining starting material later.
Difficulty in Separating the Deprotected PROTAC from Mono-THP Intermediates The polarity difference between the species is small.1. Optimize Reverse-Phase HPLC: Use a shallow gradient and consider a different column stationary phase (e.g., C8 instead of C18) or a different mobile phase modifier (e.g., formic acid instead of TFA). 2. Consider Normal-Phase Chromatography on Alumina: Alumina can sometimes provide different selectivity compared to silica for polar compounds. 3. Supercritical Fluid Chromatography (SFC): This technique can offer unique selectivity for complex mixtures.
Poor Peak Shape or Streaking During Silica Gel Chromatography The free amine or other polar functional groups in the deprotected PROTAC are interacting strongly with the acidic silica surface.1. Switch to Reverse-Phase Chromatography: This is generally the preferred method for purifying polar PROTACs. 2. Modify the Mobile Phase for Silica Gel: Add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) or ammonium (B1175870) hydroxide (B78521) to the eluent to suppress the interaction with silica. 3. Use Alumina Instead of Silica: Alumina is less acidic and can sometimes give better results for basic compounds.
Low Recovery After Aqueous Work-up The deprotected PROTAC has some water solubility, leading to its loss in the aqueous phase during extraction.1. Minimize the Volume of Aqueous Washes: Use the minimum amount of aqueous solution necessary for neutralization. 2. Back-extract the Aqueous Layer: After the initial separation, extract the aqueous layer again with a more polar organic solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol) to recover any dissolved product. 3. Avoid Aqueous Work-up: After deprotection, directly concentrate the reaction mixture and attempt direct purification by chromatography, if feasible.

Experimental Protocols

Protocol 1: THP-Deprotection of this compound PROTAC

This protocol describes a general procedure for the acidic removal of the two THP protecting groups.

  • Dissolution: Dissolve the THP-protected PROTAC in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and methanol (B129727).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature. Monitor the progress of the deprotection by LC-MS at regular intervals (e.g., every 30 minutes) until the starting material is consumed and the desired doubly deprotected product is the major component.

  • Quenching and Work-up:

    • Option A (for water-insoluble products): Once the reaction is complete, concentrate the mixture under reduced pressure. Co-evaporate with a solvent like toluene (B28343) to remove residual TFA. The crude product can then be directly purified by chromatography.

    • Option B (for products requiring neutralization): Dilute the reaction mixture with an organic solvent (e.g., DCM or ethyl acetate). Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Purification by Reverse-Phase HPLC

This is a general guideline for the purification of the final PROTAC.

  • Column: A C18 or C8 preparative HPLC column.

  • Mobile Phase A: Water with 0.1% formic acid or 0.1% TFA.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 0.1% TFA.

  • Gradient: A shallow gradient from a low to a high percentage of Mobile Phase B, optimized based on analytical HPLC runs.

  • Procedure:

    • Dissolve the crude product in a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase composition).

    • Filter the sample to remove any particulates.

    • Inject the sample onto the equilibrated HPLC column.

    • Run the gradient and collect fractions.

    • Analyze the fractions by LC-MS to identify those containing the pure product.

    • Combine the pure fractions and lyophilize or evaporate the solvent to obtain the final product.

Visualizations

Deprotection_Workflow cluster_synthesis Synthesis & Deprotection cluster_purification Purification & Analysis Start Di-THP Protected PROTAC Deprotection Acidic Treatment (e.g., TFA in DCM) Start->Deprotection Crude_Mixture Crude Reaction Mixture (Deprotected PROTAC, Mono-THP, Starting Material) Deprotection->Crude_Mixture Workup Aqueous Work-up (Neutralization) Crude_Mixture->Workup Purification Reverse-Phase HPLC Workup->Purification Analysis LC-MS & NMR Analysis Purification->Analysis Final_Product Pure Deprotected PROTAC Analysis->Final_Product

Caption: Experimental workflow for the deprotection and purification of a this compound PROTAC.

Troubleshooting_Logic Start LC-MS of Crude Deprotection Complete Complete Deprotection? Start->Complete Incomplete Incomplete Deprotection Complete->Incomplete No Side_Products Significant Side Products? Complete->Side_Products Yes Adjust_Conditions Increase Acid Conc./Time/Temp Incomplete->Adjust_Conditions Adjust_Conditions->Start Re-run Reaction Purify Proceed to Purification Side_Products->Purify No Milder_Conditions Use Milder Acid/Lower Temp Side_Products->Milder_Conditions Yes Milder_Conditions->Start Re-run Reaction

Caption: Decision tree for troubleshooting the THP deprotection step.

References

Technical Support Center: Addressing Off-Target Effects with THP-PEG1-THP Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing THP-PEG1-THP linkers in their experiments, with a focus on mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is a this compound linker and what is its primary application?

A1: A this compound linker is a chemical structure used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It is a polyethylene (B3416737) glycol (PEG)-based linker. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.

Q2: How can the this compound linker influence the off-target effects of a PROTAC?

A2: The linker component of a PROTAC, such as the this compound linker, plays a critical role in determining the overall properties and selectivity of the molecule.[1] The length, flexibility, and chemical composition of the linker can influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[2] Suboptimal linker design can lead to the degradation of unintended proteins (off-targets) by altering the spatial arrangement of the recruited E3 ligase and the target protein, or by promoting the formation of unproductive binary complexes.[3]

Q3: What are the common mechanisms of off-target effects observed with PROTACs?

A3: Off-target effects with PROTACs can manifest through several mechanisms:

  • Unintended Protein Degradation: The PROTAC may induce the degradation of proteins other than the intended target. This can be due to a lack of selectivity of the target-binding ligand or the E3 ligase ligand. For instance, pomalidomide-based E3 ligase recruiters have been reported to sometimes cause the degradation of zinc-finger (ZF) proteins.[4][5]

  • The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation. This can reduce on-target efficacy and potentially lead to off-target pharmacology.[3][5]

  • Perturbation of Signaling Pathways: The degradation of the target protein can have downstream effects on related signaling pathways. Additionally, the degradation of off-target proteins can activate or inhibit other cellular pathways.[5]

Q4: What is the first step I should take to investigate potential off-target effects of my this compound linker-containing PROTAC?

A4: A global proteomics approach using mass spectrometry is the recommended first step for an unbiased identification of off-target effects.[5][6] This involves comparing the proteome of cells treated with your PROTAC to that of cells treated with a vehicle control. Proteins that are significantly downregulated in the PROTAC-treated sample are potential off-targets.[7]

Troubleshooting Guides

Problem 1: High-throughput screening identifies significant off-target protein degradation.
Possible Cause Recommended Solution
Suboptimal Linker Length or Flexibility Synthesize a small library of PROTACs with varying PEG linker lengths (e.g., THP-PEG2-THP, THP-PEG3-THP) to assess the impact on selectivity. The this compound linker provides a relatively short and flexible connection; altering this can change the geometry of the ternary complex and reduce off-target degradation.[3]
Non-selective Target or E3 Ligase Ligand Confirm the selectivity of the individual ligands using binding assays. If a ligand shows affinity for multiple proteins, consider redesigning it for higher specificity.
Formation of Unstable or Off-Target Ternary Complexes Perform ternary complex formation assays, such as co-immunoprecipitation (Co-IP) or fluorescence polarization (FP), to assess the stability and cooperativity of the POI-PROTAC-E3 ligase complex.[8]
Problem 2: Inconsistent degradation of the target protein and/or off-targets between experiments.
Possible Cause Recommended Solution
Cell Health and Passage Number Standardize cell culture conditions, including using cells within a defined passage number range and ensuring consistent cell density at the time of treatment. The efficiency of the ubiquitin-proteasome system can be affected by cell confluency and health.[3]
PROTAC Instability Assess the stability of your this compound linker-containing PROTAC in the cell culture medium over the time course of your experiment. Degradation of the PROTAC can lead to variable results.
"Hook Effect" Perform a wide dose-response experiment to identify the optimal concentration for target degradation and to check for the characteristic bell-shaped curve of the hook effect. If observed, use lower concentrations of the PROTAC in subsequent experiments.[3]
Problem 3: Proteomics data shows downregulation of a protein, but Western blot validation is negative.
Possible Cause Recommended Solution
Differences in Assay Sensitivity Mass spectrometry-based proteomics is generally more sensitive than Western blotting. The observed downregulation in the proteomics data may be below the limit of detection for the Western blot.
Poor Antibody Quality for Western Blot Validate the primary antibody used for Western blotting to ensure it is specific and sensitive for the protein of interest.
Indirect Downstream Effect The downregulation observed in proteomics may be a downstream consequence of on-target degradation rather than a direct off-target effect. Perform a time-course experiment; direct degradation targets are typically observed at earlier time points.[9]

Quantitative Data Summary

The following table presents a hypothetical example of quantitative proteomics data used to identify off-target effects of a PROTAC incorporating a this compound linker. In a typical experiment, thousands of proteins would be quantified.

ProteinGene NameLog2 Fold Change (PROTAC vs. Vehicle)p-valuePotential Off-Target?
Target Protein ATPA-2.50.001No (On-Target)
Protein XPRTX-1.80.005Yes
Protein YPRTY-0.20.65No
Zinc Finger Protein 10ZNF10-1.50.01Yes
Protein ZPRTZ0.10.82No
Note: This table is for illustrative purposes only. A significant negative Log2 fold change with a low p-value suggests potential degradation and requires further validation.

Experimental Protocols

Global Proteomics Workflow for Off-Target Identification

This protocol outlines a general workflow for identifying off-target effects of a this compound linker-containing PROTAC using quantitative mass spectrometry.

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., THP-1 for immunology-related targets) to 70-80% confluency.

    • Treat cells with the PROTAC at a predetermined optimal concentration.

    • Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an inactive epimer).

    • Incubate for a duration determined by the target's half-life (e.g., 6-24 hours).

  • Cell Lysis and Protein Digestion:

    • Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or similar assay.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Isobaric Labeling and Mass Spectrometry:

    • Label the peptide samples with tandem mass tags (TMT) or similar isobaric labels.

    • Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Process the raw mass spectrometry data to identify and quantify proteins.

    • Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to controls.

Western Blotting for Validation of Potential Off-Targets

This protocol is for validating potential off-targets identified through global proteomics.

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC and controls as described in the proteomics protocol.

    • Lyse cells and quantify protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the potential off-target protein.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to confirm downregulation.

THP-1 Cell Differentiation for In Vitro Assays

This protocol describes the differentiation of THP-1 monocytes into macrophage-like cells, which are often used for in vitro studies of PROTACs targeting proteins involved in immunology and oncology.[10][11]

  • Cell Seeding:

    • Seed THP-1 cells in a culture plate at a density of 5 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

  • Differentiation:

    • Add phorbol (B1677699) 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.

    • Incubate for 24-48 hours. Differentiated cells will become adherent and exhibit a macrophage-like morphology.

  • Resting Phase:

    • After the differentiation period, gently aspirate the PMA-containing medium.

    • Wash the adherent cells with fresh medium and then add fresh medium without PMA.

    • Rest the cells for 24 hours before starting the PROTAC treatment.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC This compound PROTAC Ternary POI-PROTAC-E3 PROTAC->Ternary Binds POI POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Binds E3 PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for a PROTAC utilizing a this compound linker.

Off_Target_Workflow start Start: Hypothesis of Off-Target Effects proteomics Global Proteomics (LC-MS/MS) PROTAC vs. Vehicle start->proteomics analysis Data Analysis: Identify Downregulated Proteins proteomics->analysis hits Potential Off-Target Hits analysis->hits validation Orthogonal Validation hits->validation wb Western Blot validation->wb cetsa CETSA (Target Engagement) validation->cetsa functional Functional Assays validation->functional confirmation Confirmed Off-Target wb->confirmation Validated no_confirmation Not Confirmed wb->no_confirmation Not Validated cetsa->confirmation functional->confirmation

Caption: Experimental workflow for identifying and validating off-target proteins.

Troubleshooting_Logic start Issue: Off-Target Degradation Observed check_ligands Are ligands selective? start->check_ligands redesign_ligand Redesign Ligand(s) check_ligands->redesign_ligand No check_linker Is linker optimal? check_ligands->check_linker Yes redesign_ligand->check_linker modify_linker Modify Linker (e.g., length, rigidity) check_linker->modify_linker No check_concentration Is concentration optimal? check_linker->check_concentration Yes modify_linker->check_concentration optimize_conc Optimize Concentration (Dose-Response) check_concentration->optimize_conc No solution Reduced Off-Target Effects check_concentration->solution Yes optimize_conc->solution

Caption: Logical troubleshooting workflow for addressing off-target degradation.

References

Technical Support Center: Optimizing Linker Length for THP-PEG PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the linker length of Tetrahydropyran (THP)-Polyethylene Glycol (PEG) based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the optimal linker length for a THP-PEG PROTAC?

There is no single optimal linker length; it is target-dependent and must be determined empirically.[1] The ideal length depends on the specific protein of interest (POI) and the recruited E3 ligase, as it needs to facilitate the formation of a stable and productive ternary complex.[1][2][3] For some targets, shorter linkers may be more effective, while for others, longer linkers are necessary to achieve potent degradation.

Q2: Why is the PEG linker length so critical for PROTAC efficacy?

The length and composition of the PEG linker are crucial determinants of a PROTAC's ability to induce the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[2][3][4] This complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[2]

  • A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[2][5]

  • A linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[2][5]

Q3: What are the most common types of linkers used for PROTACs besides PEG?

Alkyl chains are also commonly used due to their synthetic tractability and the ease with which their length can be systematically varied.[1][4] More rigid linkers that incorporate elements like piperazine (B1678402) or piperidine (B6355638) rings are also being explored to improve physicochemical properties and restrict conformation.[1][6]

Q4: What is the "hook effect" and how does it relate to linker optimization?

The "hook effect" is a phenomenon where high concentrations of a PROTAC lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, which reduces degradation efficiency.[3][7][8] A well-designed linker can enhance the stability of the ternary complex, a factor known as positive cooperativity, which can help mitigate the hook effect.[7]

Troubleshooting Guide

Problem: My THP-PEG PROTAC shows high binding affinity to the target and E3 ligase in binary assays but fails to induce protein degradation.

This is a common challenge that often points to issues with ternary complex formation.[7] The linker is critical for the productive assembly of the Target-PROTAC-E3 Ligase complex.[7]

Potential Cause & Troubleshooting Steps:

  • Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding.[7]

    • Solution: Synthesize and test a library of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6, PEG8).[4][]

  • Unfavorable Ternary Complex Conformation: The linker might orient the target protein in a way that the lysine (B10760008) residues for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[7]

    • Solution: In addition to varying linker length, consider altering the attachment points of the linker on the target-binding ligand or the E3 ligase recruiter.[4][5]

  • Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[7][10]

    • Solution: Evaluate the physicochemical properties of your PROTAC series. Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can be used to assess cell permeability.[11][12]

Data Presentation

Table 1: Impact of PEG Linker Length on BRD4 Degradation by Thalidomide-Based PROTACs

PROTAC (Thalidomide-Linker-JQ1)Linker Length (PEG units)DC50 (nM) for BRD4 DegradationDmax (%)
PROTAC A2>1000<20
PROTAC B3~250~60
PROTAC C4~50>80
PROTAC D (e.g., Thalidomide-O-PEG5-Acid based) 5 <10 >90
PROTAC E6~20>90
PROTAC F8~100~70

Note: This table compiles representative data from multiple studies and should be interpreted as a qualitative guide to the general trend of PEG linker length on BRD4 degradation.[3] A PEG5 linker often represents an optimal length for potent BRD4 degradation.[3]

Table 2: Effect of Linker Length on p38α and p38β Degradation

PROTACLinker Length (atoms)p38α DC50 (nM)p38β DC50 (nM)
Compound 1<15Less EffectiveLess Effective
Compound 2 15-17 Optimal Degradation Optimal Degradation
Compound 3>17Decreased PotencyDecreased Potency

Note: This table is based on findings for p38α and p38β degraders, where linkers of 15-17 atoms showed optimal performance.[1][13]

Experimental Protocols

Western Blot for Protein Degradation

This protocol is used to quantify the amount of a target protein in a cell lysate after treatment with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC of interest

  • DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).[14]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[14]

  • Protein Quantification: Determine the protein concentration of each lysate.[14]

  • Sample Preparation: Normalize protein amounts for all samples, add Laemmli buffer, and boil.[14]

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody, followed by the secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to determine if the PROTAC can induce the formation of a ternary complex between the target protein and the E3 ligase.

Materials:

  • Cell culture reagents

  • PROTAC of interest

  • Non-denaturing IP lysis buffer

  • Antibody against the E3 ligase or the target protein

  • Protein A/G agarose (B213101) beads

  • Wash buffer

  • Elution buffer

Procedure:

  • Cell Treatment: Treat cells with the optimal concentration of your PROTAC and a vehicle control for a short duration (e.g., 1-4 hours).[14]

  • Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.[14]

  • Pre-clearing: Incubate the lysate with Protein A/G beads to reduce non-specific binding.[14]

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase or the target protein.[12][14]

  • Complex Capture: Add fresh Protein A/G beads to capture the immune complexes.[14]

  • Washing: Wash the beads to remove non-specifically bound proteins.[14]

  • Elution and Analysis: Elute the bound proteins and analyze by Western blot, probing for both the target protein and the E3 ligase.[14]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay verifies that the PROTAC can bind to its intended target protein within the cell.

Materials:

  • Cell culture reagents

  • PROTAC of interest

  • PBS with protease inhibitors

Procedure:

  • Cell Treatment: Treat cells with the PROTAC and a vehicle control.[12]

  • Heating: Divide the cell suspension for each condition into multiple aliquots and heat each to a different temperature.[12]

  • Lysis: Lyse the cells by freeze-thaw cycles.[12]

  • Separation: Centrifuge to separate soluble proteins from aggregated proteins.[12]

  • Analysis: Analyze the soluble fraction by Western blot for the target protein. A shift in the melting curve indicates target engagement.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting_Workflow cluster_verification Initial Verification cluster_mechanism Mechanism of Action cluster_optimization Optimization Start No/Poor Degradation Observed Check_Permeability 1. Assess Cell Permeability & Compound Stability Start->Check_Permeability Check_Binding 2. Confirm Binary Binding (POI & E3 Ligase) Check_Permeability->Check_Binding Permeable & Stable Check_Ternary 3. Test Ternary Complex Formation Check_Binding->Check_Ternary Binding Confirmed Optimize_Linker 5. Optimize Linker (Length, Rigidity, Attachment) Check_Binding->Optimize_Linker Binding Issues Check_Ubiquitination 4. Check for Target Ubiquitination Check_Ternary->Check_Ubiquitination Ternary Complex Forms Check_Ternary->Optimize_Linker No Ternary Complex Check_Ubiquitination->Optimize_Linker No/Low Ubiquitination Re_evaluate Re-evaluate Degradation Optimize_Linker->Re_evaluate

Caption: Troubleshooting workflow for poor PROTAC efficacy.

Hook_Effect cluster_low Low [PROTAC] cluster_high High [PROTAC] POI_low POI PROTAC_low PROTAC E3_low E3 Ternary_low Productive Ternary Complex PROTAC_low->Ternary_low Forms POI_high1 POI PROTAC_high1 PROTAC Binary1 Binary Complex (POI-PROTAC) PROTAC_high1->Binary1 Forms E3_high2 E3 PROTAC_high2 PROTAC Binary2 Binary Complex (PROTAC-E3) PROTAC_high2->Binary2 Forms

References

dealing with aggregation of THP-PEG1-THP conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of THP-PEG1-THP conjugate aggregation.

Frequently Asked Questions (FAQs)

Q1: Why are my THP-1 cells clumping before I even start the conjugation process?

A1: THP-1 cells, a human monocytic leukemia line, naturally tend to grow in clusters.[1] Excessive clumping, however, often indicates suboptimal culture conditions or cellular stress. Common causes include high cell density (>1x10⁶ cells/mL), nutrient depletion in the media, accumulation of waste products, or the release of DNA from dead cells which makes the cell suspension sticky.[1][2] It is also common for THP-1 cells to form aggregates after being thawed; this should resolve after four to five subculturing cycles.[3]

Q2: What are the primary causes of aggregation of my final this compound conjugates?

A2: Aggregation of the final conjugate product is a multifactorial issue that can stem from the intrinsic properties of the cells, the conjugation process, and post-conjugation handling. Key causes include:

  • Incomplete PEGylation: Insufficient PEG coverage on the cell surface can leave cell adhesion molecules exposed, allowing for cell-to-cell binding.

  • Cellular Stress: The chemical and physical stresses during the conjugation reaction (e.g., shear stress from mixing, non-optimal pH, or temperature) can damage cells, leading to the exposure of hydrophobic surface proteins that promote aggregation.[4][5]

  • High Conjugate Concentration: Just as with other biologics, high concentrations of the final this compound product can increase the likelihood of intermolecular interactions and clustering.[4]

  • Improper Storage Conditions: The formulation of the storage buffer is critical. Suboptimal pH, ionic strength, or the absence of necessary stabilizing excipients can lead to conjugate instability and aggregation over time.[5]

Q3: How can the PEGylation process itself contribute to aggregation?

A3: While PEGylation is intended to prevent aggregation by creating a protective hydrophilic barrier, the process can paradoxically induce it.[6][7] The conjugation chemistry may require solvents or buffer conditions that disrupt cell membrane integrity. This disruption can expose hydrophobic patches on membrane proteins, which then interact with similar patches on other cells, causing them to clump together before the PEG has a chance to provide full surface coverage.[8]

Q4: How can I accurately quantify the aggregation of my cell conjugates?

A4: Several methods can be used to measure cell aggregation, each with its own advantages. A combination of techniques often provides the most comprehensive picture. Key methods include light microscopy for qualitative assessment, flow cytometry to detect changes in forward scatter (FSC) indicative of larger particles, and Dynamic Light Scattering (DLS) for measuring the size distribution of particles in suspension.[9] For more detailed analysis, specialized image analysis software can automatically quantify aggregate size and number from microscopy images.[10][11][12]

Troubleshooting Guides

Problem 1: High Levels of Aggregation in the Starting THP-1 Cell Population

Symptoms:

  • Visible cell clumps in the culture flask.

  • Difficulty achieving an accurate cell count using a hemocytometer.

  • High variability in experimental results.

Root Cause Analysis and Solutions:

Below is a workflow designed to produce a healthy, single-cell suspension of THP-1 cells suitable for conjugation.

G cluster_0 Phase 1: Cell Culture Maintenance cluster_1 Phase 2: Preparation for Conjugation cluster_2 Phase 3: Quality Check culture Maintain THP-1 Culture (Density: 2-8e5 cells/mL) passage Subculture every 2-3 days (Ratio: 1:2 to 1:4) culture->passage culture->passage media Use fresh, pre-warmed RPMI-1640 + 10% FBS + 0.05mM 2-ME harvest Harvest Cells (Centrifuge at 250g, 3-5 min) passage->harvest passage->harvest dissociate Gently Triturate Pellet (Use wide-bore pipette) harvest->dissociate harvest->dissociate wash Wash with Ca/Mg-free PBS (Optional: Add 2mM EDTA) dissociate->wash dissociate->wash filter_cells Pass Through 40µm Strainer wash->filter_cells wash->filter_cells count Count Single Cells for Viability filter_cells->count filter_cells->count qc Proceed to Conjugation (>95% Viability, No visible clumps) count->qc count->qc

Caption: Experimental workflow for preparing a single-cell THP-1 suspension.

Table 1: Optimal THP-1 Culture Conditions to Minimize Aggregation

ParameterRecommended ConditionRationale & Citation
Cell Density Maintain between 2 x 10⁵ and 8 x 10⁵ cells/mL. Do not exceed 1 x 10⁶ cells/mL.High density is a primary cause of clumping due to nutrient depletion and waste buildup.[1][2]
Subculture Frequency Every 2-3 days.Prevents cells from entering a stationary phase where aggregation is more likely.[1][2]
Media RPMI-1640 + 10% high-quality FBS + 0.05mM 2-mercaptoethanol.2-mercaptoethanol can help reduce clumping.[2] Serum quality can significantly impact cell growth and aggregation.[13][14]
Passage Number Use cells below passage 20.High-passage THP-1 cells may exhibit altered properties, including increased clumping.[15][16][17]
Handling Use gentle pipetting (trituration) to break up clumps during passaging. Avoid harsh vortexing.Mechanical stress can damage cells and promote aggregation. Gentle handling helps maintain a single-cell suspension.[17][18]
Problem 2: Aggregation Occurs During or Immediately After the Conjugation Reaction

Symptoms:

  • Formation of visible precipitates in the reaction tube.

  • Low yield of monomeric this compound conjugates after purification.

  • Poor reproducibility of the conjugation efficiency.

Troubleshooting Strategy:

The conjugation step is a critical point where aggregation can be initiated. Optimizing reaction parameters is key to minimizing this issue.

G agg Conjugate Aggregation cause1 Cellular Stress agg->cause1 cause2 Suboptimal Reaction Buffer agg->cause2 cause3 Exposed Hydrophobic Surfaces agg->cause3 cause4 Inefficient Purification agg->cause4 sol1a Reduce Shear Stress (Gentle Mixing) cause1->sol1a sol1b Optimize Temperature cause1->sol1b sol2a Adjust pH & Ionic Strength cause2->sol2a sol2b Add Chelating Agent (e.g., EDTA) cause2->sol2b sol3a Optimize PEG Linker (Length, Density) cause3->sol3a sol3b Include Stabilizing Excipients cause3->sol3b sol4a Use Size Exclusion Chromatography (SEC) cause4->sol4a sol4b Tangential Flow Filtration (TFF) cause4->sol4b

Caption: Root cause analysis and mitigation strategies for conjugate aggregation.

Table 2: Troubleshooting Guide for Conjugation-Induced Aggregation

SymptomPossible CauseRecommended Solution
Immediate clumping upon adding conjugation reagents Buffer Incompatibility: pH, ionic strength, or presence of divalent cations (Ca²⁺, Mg²⁺) promoting cell-cell adhesion.[19]Optimize the reaction buffer. Perform the reaction in a calcium and magnesium-free buffer. Consider adding a chelating agent like EDTA (1-5 mM) to disrupt cation-dependent adhesion.[20]
Increased aggregation over the reaction time Shear/Thermal Stress: Vigorous mixing or non-optimal reaction temperature can denature surface proteins.[4]Reduce mixing speed or switch to gentle end-over-end rotation. Run the reaction at a lower temperature (e.g., 4°C or room temperature) if the kinetics allow.
Low recovery of monomeric conjugates after purification Hydrophobic Interactions: The conjugation process exposes hydrophobic regions on the cell surface.[8]Add non-ionic surfactants (e.g., Polysorbate 20/80) or other stabilizing excipients to the reaction and purification buffers to shield hydrophobic patches.
Presence of both aggregates and unreacted cells Inefficient Purification: The purification method is not adequately separating aggregates from the desired product.Use Size Exclusion Chromatography (SEC) for effective separation based on size.[21] Tangential Flow Filtration (TFF) can also be used for buffer exchange and removal of smaller impurities.[21]

Key Experimental Protocols

Protocol 1: Preparation of a Single-Cell THP-1 Suspension for Conjugation
  • Culture Maintenance: Grow THP-1 cells in RPMI-1640 supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol, maintaining the cell density between 2-8 x 10⁵ cells/mL.[1]

  • Cell Harvesting: Transfer the cell suspension to a sterile conical tube. Centrifuge at 250 x g for 5 minutes at room temperature.[13]

  • Washing: Discard the supernatant. Resuspend the cell pellet in 10 mL of sterile, pre-warmed, calcium and magnesium-free PBS. To further reduce clumping, 2 mM EDTA can be added to this wash buffer.[20][22]

  • Dissociation: Gently pipette the cell suspension up and down 5-10 times using a 10 mL serological pipette to break apart small clumps. Avoid creating bubbles.

  • Centrifugation: Repeat the centrifugation step (250 x g for 5 minutes).

  • Final Resuspension: Discard the supernatant and resuspend the cell pellet in the desired reaction buffer for conjugation.

  • Filtering (Critical Step): Pass the entire cell suspension through a 40 µm sterile cell strainer into a new tube to remove any remaining aggregates.

  • Quantification: Use a hemocytometer and Trypan Blue to count the viable single cells. The cell suspension is now ready for the conjugation reaction.

Protocol 2: Analysis of Conjugate Aggregation by Flow Cytometry
  • Sample Preparation: Dilute a small aliquot of your final this compound conjugate sample in sheath fluid or PBS to a concentration of approximately 1 x 10⁶ cells/mL. Prepare a control sample of unconjugated, single-cell THP-1 cells at the same concentration.

  • Instrument Setup: On a standard flow cytometer, set up a forward scatter (FSC) vs. side scatter (SSC) plot. Adjust the FSC and SSC voltages using the unconjugated THP-1 control sample so that the main single-cell population is clearly visible on scale.

  • Data Acquisition: Acquire data for both the control and the conjugate samples, recording at least 10,000 events for each.

  • Data Analysis:

    • Gate the single-cell population (P1) based on the unconjugated control sample.

    • Apply the P1 gate to the conjugate sample. A significant increase in the percentage of events outside of this gate, particularly at higher FSC values, indicates the presence of aggregates (dimers, trimers, etc.).

    • The shift in the FSC-Area (FSC-A) and FSC-Height (FSC-H) can be used to distinguish doublets from larger aggregates.

G pathway_start Cell Surface Adhesion Molecules (e.g., Integrins) activation Integrin Activation & Conformational Change pathway_start->activation divalent_cations Divalent Cations (Ca²⁺, Mg²⁺) divalent_cations->activation Required for activation cell_cell_binding Cell-Cell Binding activation->cell_cell_binding aggregation Conjugate Aggregation cell_cell_binding->aggregation peg_shield PEG Steric Hindrance peg_shield->cell_cell_binding Blocks edta EDTA Chelation edta->divalent_cations Sequesters

Caption: Simplified pathway of cation-dependent cell adhesion and points of intervention.

References

Validation & Comparative

A Comparative Guide to THP-PEG1-THP and Other PEG Linkers for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer the unprecedented ability to eliminate specific disease-causing proteins by coopting the cell's natural ubiquitin-proteasome system. A critical component of any PROTAC is the linker, a chemical bridge that connects the target protein-binding ligand (warhead) to the E3 ligase-recruiting ligand. Among the diverse array of linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design due to their favorable physicochemical properties.

This guide provides an objective comparison of THP-PEG1-THP, a building block for PEG-based linkers, with other commonly used PEG linkers in the context of PROTAC development. We will delve into the impact of PEG linker length on PROTAC efficacy, supported by experimental data, and provide detailed methodologies for relevant experiments.

The Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is far more than a simple spacer; it plays a crucial role in determining the molecule's overall performance.[1] The length, composition, and flexibility of the linker directly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. An optimal linker length is essential for achieving the correct spatial orientation and proximity between the target protein and the E3 ligase to facilitate efficient ubiquitination and subsequent degradation.[2] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker may result in a non-productive complex with reduced degradation efficiency.[3]

This compound: A Building Block for PROTAC Synthesis

This compound is a commercially available, PEG-based PROTAC linker. The "THP" designation refers to the tetrahydropyran (B127337) protecting groups at the termini of the single ethylene (B1197577) glycol unit (PEG1). These protecting groups mask the reactive hydroxyl functionalities, preventing unwanted side reactions during the multi-step synthesis of a PROTAC. The THP group is stable under a wide range of reaction conditions but can be easily removed under acidic conditions to allow for the sequential attachment of the warhead and the E3 ligase ligand.[4][5] This strategy offers synthetic flexibility and control in the construction of complex PROTAC molecules.

Comparative Analysis of PEG Linker Length on PROTAC Performance

Systematic studies have demonstrated that the length of the PEG linker is a critical determinant of a PROTAC's degradation efficiency. The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited. Below, we present quantitative data from studies on PROTACs targeting several key proteins, illustrating the impact of varying PEG linker lengths.

BRD4 Degradation

The Bromodomain and Extra-Terminal (BET) protein BRD4 is a well-studied target for PROTAC-mediated degradation. The potency of BRD4 degraders is often sensitive to the length of the PEG linker.

Linker CompositionDC50 (nM)Dmax (%)Cell LineReference
0 PEG units< 0.5> 90H661[1]
1-2 PEG units> 5000< 20H661[1]
4-5 PEG units< 0.5> 90H661[1]

Note: This table summarizes findings from a study on CRBN-recruiting BRD4 PROTACs, highlighting a non-linear relationship between linker length and degradation potency.

Estrogen Receptor α (ERα) Degradation

ERα is a key target in the treatment of breast cancer. The efficacy of ERα-targeting PROTACs has also been shown to be dependent on linker length.

Linker Length (atoms)Degradation at 100 nM (%)Cell LineReference
9~20MCF-7[3]
12~40MCF-7[3]
16~75MCF-7[3]
19~60MCF-7[3]
21~50MCF-7[3]

Note: This data is derived from a study utilizing a series of PROTACs with varying atom chain lengths to connect an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand.

TANK-binding kinase 1 (TBK1) Degradation

The degradation of TBK1, a key protein in innate immunity signaling, is also influenced by the linker length of the corresponding PROTACs.

Linker Length (atoms)DC50 (nM)Dmax (%)Cell LineReference
< 12No degradation-Not Specified[1]
21396Not Specified[1]
2929276Not Specified[1]
Cyclin-dependent kinase 9 (CDK9) Degradation

CDK9 is a critical transcription factor and a promising oncology target. Studies on CDK9-targeting PROTACs have also shown a dependency on linker length for optimal degradation.

PROTACDC50 (nM)Dmax (%)Cell LineReference
CDK9 Degrader with optimized linker< 10> 90Malme-3M[3]

Note: While a systematic study with varying PEG linker lengths for a single CDK9 degrader series is not detailed, the high potency achieved with an optimized linker highlights the importance of this parameter.

Experimental Protocols

To facilitate the evaluation and comparison of different PROTAC linkers, detailed methodologies for key experiments are provided below.

General PROTAC Synthesis using a THP-PEG Linker

This protocol outlines a general synthetic route for a PROTAC using a THP-protected PEG linker.

  • Deprotection of the THP-PEG Linker: The THP-PEG-THP linker is treated with a mild acid, such as pyridinium (B92312) p-toluenesulfonate (PPTS) or acetic acid in a mixture of THF and water, to remove the THP protecting groups and reveal the terminal hydroxyl groups.[5]

  • Functionalization of one end of the PEG linker: The resulting diol is then mono-functionalized, for example, by converting one hydroxyl group to a leaving group (e.g., tosylate or mesylate) under controlled conditions.

  • Conjugation to the first ligand (Warhead or E3 Ligase Ligand): The mono-functionalized PEG linker is reacted with the first binding ligand, which has a complementary reactive group (e.g., a nucleophile to displace the leaving group).

  • Functionalization of the other end of the PEG linker: The remaining terminal hydroxyl group on the PEG-ligand conjugate is then activated or converted to a different functional group suitable for reaction with the second ligand.

  • Conjugation to the second ligand: The final PROTAC molecule is assembled by reacting the functionalized PEG-ligand intermediate with the second binding ligand.

  • Purification: The final PROTAC is purified using standard chromatographic techniques, such as flash chromatography or preparative HPLC.

Western Blotting for Protein Degradation

Western blotting is a standard technique to quantify the extent of target protein degradation induced by a PROTAC.

  • Cell Culture and Treatment: Plate cells of a relevant cell line (e.g., MCF-7 for ERα, H661 for BRD4) and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 or 48 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein. Subsequently, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection and Analysis: Detect the protein bands using an appropriate chemiluminescent substrate and imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle-treated control.

Visualizing Key Processes

Diagrams can provide a clearer understanding of the underlying mechanisms and workflows in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (e.g., BRD4, ERα) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Ubiquitin transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: The general mechanism of PROTAC-mediated protein degradation.

Western_Blot_Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Western Blot) D->E F 6. Antibody Incubation E->F G 7. Detection & Analysis F->G

Caption: A simplified workflow for Western Blot analysis.

Conclusion

The linker is a critical element in the design of effective PROTACs, with its length and composition profoundly impacting degradation efficiency. While PEG linkers are widely employed due to their advantageous properties, careful optimization is required for each specific target and E3 ligase combination. The use of protected building blocks like this compound offers a strategic advantage in the chemical synthesis of PROTACs, providing flexibility and control over the assembly process. The experimental data presented for various targets underscores the necessity of a systematic approach to linker design, exploring a range of lengths to identify the optimal construct for potent and selective protein degradation. By leveraging the information and protocols outlined in this guide, researchers can make more informed decisions in the development of next-generation protein degraders.

References

A Head-to-Head Comparison of THP-PEG1-THP and Alkyl Linkers in Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the landscape of advanced drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic efficacy, safety, and pharmacokinetic profile. This guide provides an objective comparison between two commonly employed flexible linker classes: the hydrophilic THP-PEG1-THP linker and the hydrophobic alkyl linker. This analysis is supported by a compilation of experimental data from relevant studies and detailed methodologies for key evaluative experiments.

Executive Summary

The fundamental difference between this compound and alkyl linkers lies in their polarity. This compound, a polyethylene (B3416737) glycol (PEG)-based linker, imparts hydrophilicity, which can enhance solubility, reduce aggregation, and improve the pharmacokinetic profile of the conjugate.[1] In contrast, alkyl linkers are hydrophobic and are often associated with increased cell membrane permeability.[] The selection of either linker class presents a trade-off between solubility and permeability, a crucial consideration in the design of potent and bioavailable drug conjugates. While direct head-to-head comparisons are sparse, analysis of studies comparing PEG and alkyl-based linkers reveals distinct performance characteristics.

Data Presentation: Quantitative Comparison

The following tables summarize representative data from studies comparing the performance of PROTACs equipped with PEG-based versus alkyl linkers. It is important to note that these data are compiled from different studies and are intended to be illustrative of general trends, as direct comparisons can be influenced by the specific target protein, E3 ligase, and cell line used.

Table 1: In Vitro Degradation Efficiency

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
PEG-based BTKCRBN2.2>95[3]
Alkyl PI3K/mTORVHL42.23 - 227.471.3 - 88.6[4]
PEG-based ERαN/AOptimal at 16-atom lengthN/A[5]
Alkyl TBK1VHL3 (for 21-atom linker)96[6]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Physicochemical and Pharmacokinetic Properties

PropertyThis compound (PEG-based)Alkyl LinkerKey Implications
Solubility HighLowAffects formulation and potential for aggregation.[]
Permeability ModerateHighInfluences cell uptake and bioavailability.[]
Metabolic Stability Prone to oxidationGenerally more stableCan impact in vivo half-life.[7]
Flexibility HighHighAllows for formation of productive ternary complexes.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of this compound and alkyl linkers are provided below.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol is a standard method for quantifying the degradation of a target protein induced by a PROTAC.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (with either a this compound or alkyl linker) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[8]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.[8]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.[8]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for the target protein overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.[8]

  • Data Analysis:

    • Visualize bands using an ECL substrate and an imaging system.

    • Quantify band intensity using software like ImageJ. Normalize the target protein band intensity to a loading control (e.g., GAPDH).

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[9]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of a compound across a lipid membrane.

  • Preparation of the PAMPA Plate:

    • A 96-well filter plate is coated with a lipid solution (e.g., 1% lecithin (B1663433) in dodecane) to form an artificial membrane.[10]

    • The acceptor plate is filled with buffer.[11]

  • Assay Procedure:

    • The test compound (PROTAC with either linker) is added to the donor wells of the filter plate.

    • The donor plate is placed on top of the acceptor plate, creating a "sandwich".

    • The assembly is incubated at room temperature for a set period (e.g., 5-18 hours).[12][13]

  • Quantification:

    • After incubation, the concentration of the compound in both the donor and acceptor wells is quantified by LC-MS/MS.[11]

    • The apparent permeability coefficient (Papp) is calculated.

In Vivo Pharmacokinetic (PK) Study in Mice

This protocol outlines a typical procedure for assessing the pharmacokinetic properties of a PROTAC in a murine model.

  • Animal Dosing:

    • Male C57BL/6 mice (or other appropriate strain) are used.

    • The PROTAC is formulated in a suitable vehicle and administered via intravenous (IV) or oral (PO) route at a specific dose.[14]

  • Blood Sampling:

    • Serial blood samples are collected at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via submandibular or retro-orbital bleeding.[15]

    • Plasma is separated by centrifugation and stored at -80°C.[14]

  • Bioanalysis:

    • The concentration of the PROTAC in plasma samples is quantified using a validated LC-MS/MS method.[14]

  • Data Analysis:

    • Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%) are calculated using non-compartmental analysis.[14]

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Targeted Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow start Start: Cell Treatment with PROTAC lysis Cell Lysis (RIPA Buffer) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL Substrate) secondary_ab->detection analysis Data Analysis (DC50 & Dmax) detection->analysis end End: Degradation Profile analysis->end

Caption: Experimental workflow for Western blot analysis.

Linker_Comparison_Logic linker_choice Linker Selection thp_peg This compound (Hydrophilic) linker_choice->thp_peg alkyl Alkyl (Hydrophobic) linker_choice->alkyl solubility Increased Solubility Reduced Aggregation thp_peg->solubility pk_profile Improved PK Profile thp_peg->pk_profile permeability_peg Lower Permeability thp_peg->permeability_peg permeability_alkyl Increased Permeability alkyl->permeability_alkyl solubility_alkyl Lower Solubility alkyl->solubility_alkyl

Caption: Logical relationship of linker properties.

Conclusion

The selection between a this compound and an alkyl linker is a nuanced decision that must be guided by the specific objectives of the drug development program. A this compound linker is advantageous when hydrophilicity is paramount to overcome solubility and aggregation issues, potentially leading to a more favorable pharmacokinetic profile. Conversely, an alkyl linker may be preferred when enhanced cell permeability is the primary goal to ensure the drug conjugate can efficiently reach its intracellular target. The THP moieties on the PEG linker also offer the potential for acid-labile cleavage in the endo-lysosomal pathway, a feature that could be exploited for controlled drug release. Ultimately, the optimal linker is context-dependent, and empirical testing of both linker types is often necessary to identify the best-performing candidate for a given application.

References

A Comparative Guide to Validating Target Protein Degradation: A Case Study of a BRD4-Targeting PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for validating the degradation of a target protein by a Proteolysis Targeting Chimera (PROTAC). It addresses the initial query regarding "THP-PEG1-THP PROTAC" by first clarifying that this compound is a chemical linker used in PROTAC synthesis, not a complete PROTAC molecule with a defined target.

To illustrate the validation process, this guide focuses on a representative PROTAC constructed with a similar polyethylene (B3416737) glycol (PEG) linker. This model PROTAC targets the Bromodomain-containing protein 4 (BRD4), a well-documented target in cancer research, and utilizes a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase. The performance of this CRBN-recruiting PROTAC will be compared with an alternative, widely-used VHL (von Hippel-Lindau) E3 ligase-recruiting PROTAC, also targeting BRD4.

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules composed of three key parts: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the cell's natural disposal system, the 26S proteasome.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation PROTAC PROTAC BRD4 Target Protein (BRD4) PROTAC->BRD4 Binds E3_Ligase E3 Ligase (CRBN/VHL) PROTAC->E3_Ligase Recruits Ub_BRD4 Ubiquitinated BRD4 Ub Ub Ub->Ub_BRD4 Transfer Proteasome Proteasome Ub_BRD4->Proteasome Recognition Degraded_Fragments Proteasome->Degraded_Fragments Degrades

Caption: PROTAC-mediated degradation of BRD4 protein.

Performance Comparison: CRBN- vs. VHL-Based BRD4 PROTACs

The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). Lower DC50 and higher Dmax values indicate a more potent PROTAC.

PROTACE3 Ligase LigandTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
ARV-825 Thalidomide-based (CRBN)BRD4RS4;11<1>95%[1]
dBET1 Thalidomide-based (CRBN)BRD4MV4;118>98%[1]
MZ1 VHL-basedBRD4HeLa29>90%[1]
ARV-771 VHL-basedBRD422Rv1<1>95%[1]

Key Observations:

  • Both CRBN and VHL-based PROTACs can achieve highly potent and efficient degradation of BRD4, often with DC50 values in the low nanomolar to picomolar range and Dmax values exceeding 90%.[1]

  • The choice of E3 ligase can influence the selectivity and off-target profile. Thalidomide-based ligands are known to induce the degradation of certain endogenous zinc-finger proteins, an effect not typically associated with VHL ligands.[]

  • VHL-based PROTACs have demonstrated broad activity across numerous cell lines, whereas the efficacy of CRBN-based PROTACs can be more dependent on the specific cell type.[3]

  • The smaller, more "drug-like" nature of thalidomide-based ligands may offer advantages in developing orally bioavailable PROTACs.[1]

Experimental Protocols for Validation

Accurate validation of protein degradation is critical. The following are detailed protocols for three key experimental methods.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Methods cluster_data_output Data Output Cell_Seeding Seed Cells PROTAC_Treatment Treat with PROTAC (Dose-Response & Time-Course) Cell_Seeding->PROTAC_Treatment Cell_Harvest Harvest Cells PROTAC_Treatment->Cell_Harvest Western_Blot Western Blot Cell_Harvest->Western_Blot Protein Lysate Proteomics Quantitative Proteomics Cell_Harvest->Proteomics Protein Lysate HiBiT_Assay HiBiT Assay Cell_Harvest->HiBiT_Assay HiBiT-tagged Cells WB_Data DC50 & Dmax (Target-specific) Western_Blot->WB_Data Proteomics_Data Global Proteome Profile (On- & Off-Target Effects) Proteomics->Proteomics_Data HiBiT_Data Real-time Degradation Kinetics HiBiT_Assay->HiBiT_Data

References

The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A critical determinant in the design of potent Proteolysis Targeting Chimeras (PROTACs) is the length of the polyethylene (B3416737) glycol (PEG) linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. This guide provides a comparative analysis of PROTACs with varying PEG chain lengths, supported by experimental data, to inform rational drug design and development.

The linker in a PROTAC is not merely a spacer; its length and composition are crucial for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] An optimal linker length is essential for effective ubiquitination and subsequent proteasomal degradation of the target protein.[2][3] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in an unstable or unproductive complex where ubiquitination efficiency is reduced.[1][]

Comparative Efficacy of PROTACs with Different PEG Linker Lengths

The optimal PEG linker length is highly dependent on the specific target protein and the E3 ligase being recruited.[] The following tables summarize experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins.

Table 1: Impact of Linker Length on Degradation Efficiency
Target ProteinE3 LigaseLinker Composition (Number of Atoms)DC50 (nM)Dmax (%)Reference
ERαVHL12-atom PEG>1000<20[5][6]
ERαVHL16-atom PEG100>80[][5][6]
TBK1VHL< 12 atomsNo activityN/A[5][7]
TBK1VHL12-29 atomsSubmicromolar>90[7]
CDK9VHLPEG (varied)--[2]
BRD4CRBN0 PEG units< 0.5 µM-[7]
BRD4CRBN1-2 PEG units> 5 µM-[7]
BRD4CRBN4-5 PEG units< 0.5 µM-[7]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Permeability of PROTACs with Varying Linkers
PROTACTargetE3 Ligase LigandLinker TypeApparent Permeability (Papp) (10⁻⁶ cm/s)Reference
PROTAC 14ARCereblonPEG1.7[8]
PROTAC 20dARVHLPEG8.6 (B2A)[8]
MZ series (7-9)BRD4VHLPEG≤0.006[9]
AT series (15-17)BRD4VHLPEG≤0.006[9]

Papp: Apparent permeability coefficient. B2A: Basolateral to Apical transport.

Key Signaling and Experimental Workflows

The development and evaluation of PROTACs involve a series of well-defined experimental procedures. The following diagrams illustrate the fundamental mechanism of PROTAC action and a typical workflow for their characterization.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated POI TernaryComplex->UbiquitinatedProtein Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedProtein Degraded Protein Fragments Proteasome->DegradedProtein Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow Design PROTAC Design & Synthesis Biochemical Biochemical Assays (e.g., TR-FRET, SPR) Design->Biochemical Evaluate Ternary Complex Formation Cellular Cellular Assays Biochemical->Cellular Permeability Permeability Assays (PAMPA, Caco-2) Cellular->Permeability Degradation Degradation Assays (Western Blot, HTRF) Cellular->Degradation Optimization Lead Optimization Permeability->Optimization Degradation->Optimization

Typical workflow for PROTAC development and evaluation.

Experimental Protocols

A thorough evaluation of PROTACs with different PEG linker lengths requires a combination of biochemical and cell-based assays.

Western Blot for Protein Degradation

This assay is used to quantify the reduction in the level of the target protein following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.[10]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay used to predict the passive permeability of compounds across the gastrointestinal tract.

Protocol:

  • Plate Preparation: A filter plate is coated with a lipid solution to form an artificial membrane.

  • Compound Addition: The PROTAC solution is added to the donor wells of the filter plate.

  • Incubation: The donor plate is placed into an acceptor plate containing buffer, and the assembly is incubated for a set period.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method like LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.[11][12]

Caco-2 Permeability Assay

This cell-based assay is considered the gold standard for in vitro prediction of human drug absorption as it assesses both passive and active transport.[13]

Protocol:

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[12]

  • Assay Preparation: The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Permeability Assay: The PROTAC solution is added to either the apical (A-B transport) or basolateral (B-A transport) chamber, and fresh HBSS is added to the receiving chamber.[12]

  • Incubation: The plates are incubated at 37°C with gentle shaking for 1-2 hours.

  • Sample Analysis: Samples are collected from both chambers, and the PROTAC concentration is determined by LC-MS/MS.

  • Papp and Efflux Ratio Calculation: The Papp values for both directions are calculated, and the efflux ratio (Papp(B-A) / Papp(A-B)) is determined. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[12]

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design, profoundly influencing its degradation efficiency, permeability, and overall pharmacological profile. The presented data and protocols highlight the necessity of systematic linker optimization for the development of potent and effective protein degraders. While PEG linkers offer advantages in terms of solubility and tunability, the optimal length must be empirically determined for each target-ligand system. Future advancements in computational modeling and structural biology will likely enable a more rational, predictive approach to linker design, accelerating the development of next-generation PROTAC therapeutics.[14]

References

P-THP: A Targeted Approach to Cancer Therapy - Efficacy Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

While the specific compound "THP-PEG1-THP" remains unidentified in current scientific literature, a closely related and well-researched alternative, Hydroxypropyl-Acrylamide polymer-conjugated Pirarubicin (P-THP), offers significant insights into the targeted delivery of the potent anthracycline, Pirarubicin (THP). This guide provides a comprehensive comparison of P-THP's efficacy across various cancer cell lines, supported by experimental data and detailed protocols.

P-THP is an innovative polymer-conjugated anticancer agent designed for tumor-specific drug delivery.[1][2][3] This system leverages the enhanced permeability and retention (EPR) effect, where the larger size of the polymer-drug conjugate allows it to accumulate preferentially in tumor tissues with leaky blood vessels and poor lymphatic drainage.[1][4] Pirarubicin, the active component, is a derivative of doxorubicin (B1662922) and is linked to the N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) polymer via a pH-sensitive hydrazone bond.[5] This bond is stable at the physiological pH of blood but cleaves in the acidic microenvironment of tumors, releasing the active drug directly at the cancer site, thereby minimizing systemic toxicity.[1][5]

Comparative Efficacy of P-THP in Various Cancer Cell Lines

The antitumor activity of P-THP has been evaluated in a wide range of cancer cell lines, demonstrating its potential as a broad-spectrum anticancer agent. Its efficacy is often compared to that of free Pirarubicin (THP) and other standard chemotherapeutic drugs.

In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of P-THP and free THP in different cancer cell lines, illustrating the dose-dependent and time-dependent cytotoxicity of the polymer conjugate.

Cell LineCancer TypeIC50 of P-THP (µg/mL)IC50 of free THP (µg/mL)Incubation Time (hours)Reference
MES-SA C9 highUterine Sarcoma~2.5 (3h), ~0.5 (72h)~1.0 (3h), ~0.5 (72h)3 and 72[2][3]
A2780Ovarian Cancer~2.0 (3h), ~0.2 (72h)~0.5 (3h), ~0.2 (72h)3 and 72[2][3]
A2780cisCisplatin-Resistant Ovarian Cancer~3.0 (3h), ~0.3 (72h)~1.0 (3h), ~0.3 (72h)3 and 72[2][3]
A2780ADRDoxorubicin-Resistant Ovarian Cancer~10.0 (3h), ~5.0 (72h)~5.0 (3h), ~5.0 (72h)3 and 72[2][3]
HeLaCervical CarcinomaData not quantifiedData not quantifiedNot Specified[1]
B16-F10Mouse MelanomaData not quantifiedData not quantifiedNot Specified[1]
HCT116Human Colon CancerData not quantifiedData not quantifiedNot Specified[1]
C26Mouse Colon CancerData not quantifiedData not quantifiedNot Specified[1]
U87-MGHuman GlioblastomaData not quantifiedData not quantifiedNot Specified[1]
SUIT2Pancreatic CancerData not quantifiedData not quantifiedNot Specified[1]
Neuroblastoma Cell LinesNeuroblastomaData not quantifiedData not quantifiedNot Specified[1]

Note: The IC50 values for MES-SA C9 high, A2780, A2780cis, and A2780ADR are approximated from graphical data presented in the source. Quantitative data for other cell lines were mentioned but not explicitly provided in the search results.

Studies have shown that while the short-term (3 hours) cytotoxicity of P-THP is generally lower than that of free THP, its efficacy becomes comparable after longer incubation periods (72 hours).[2][3] This is attributed to the time required for the polymer conjugate to be internalized by the cells and for the acidic environment to cleave the hydrazone bond, releasing the active pirarubicin.[2][3]

Experimental Protocols

Cell Viability Assay (MTT or WST-based Assay)

This protocol outlines a general procedure for assessing the cytotoxicity of P-THP in cancer cell lines.

1. Cell Seeding:

  • Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

2. Drug Treatment:

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of P-THP, free THP, or a vehicle control.

  • The plates are then incubated for different time points (e.g., 3, 24, 48, 72 hours).

3. Cell Viability Assessment:

  • After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a water-soluble tetrazolium salt (like WST-1 or WST-8) is added to each well.

  • The plates are incubated for an additional 1-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • If using MTT, a solubilizing agent (e.g., DMSO or Sorenson's buffer) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway of P-THP and a typical experimental workflow for assessing its efficacy.

P_THP_Mechanism cluster_bloodstream Bloodstream (pH ~7.4) cluster_tumor_microenvironment Tumor Microenvironment (Acidic pH) cluster_cancer_cell Cancer Cell P-THP_circulating P-THP Conjugate P-THP_accumulated Accumulated P-THP (EPR Effect) P-THP_circulating->P-THP_accumulated Extravasation THP_release Pirarubicin (THP) Release P-THP_accumulated->THP_release Acid-triggered Hydrazone Cleavage THP_uptake Cellular Uptake THP_release->THP_uptake DNA_intercalation DNA Intercalation & Topoisomerase II Inhibition THP_uptake->DNA_intercalation Apoptosis Apoptosis DNA_intercalation->Apoptosis

Caption: Mechanism of P-THP action.

Efficacy_Workflow Cell_Culture Cancer Cell Line Culture Seeding Cell Seeding in 96-well Plates Cell_Culture->Seeding Treatment Treatment with P-THP / Controls Seeding->Treatment Incubation Incubation (e.g., 72 hours) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Data Analysis and IC50 Determination Viability_Assay->Data_Analysis

Caption: Experimental workflow for cytotoxicity assessment.

References

A Head-to-Head Comparison of PROTAC Linkers: Unveiling the Role of THP-PEG1-THP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the choice of a PROTAC linker is a critical determinant of therapeutic success. This guide provides a comprehensive comparison of the THP-PEG1-THP linker with other commonly employed PROTAC linkers, supported by experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule is composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two moieties. The linker is far more than a simple spacer; its length, composition, and flexibility are critical for the efficacy of a PROTAC. A well-designed linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, an essential step for the subsequent ubiquitination and degradation of the target protein.

This guide focuses on the "this compound" linker, a structure that incorporates both a polyethylene (B3416737) glycol (PEG) unit and tetrahydropyran (B127337) (THP) rings. While direct head-to-head quantitative data for this specific linker is limited in publicly available research, this guide will compare its anticipated properties with well-characterized linker classes based on established principles of PROTAC design.

Comparative Analysis of PROTAC Linker Performance

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of a target protein, which is quantified by two key parameters:

  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax : The maximum percentage of target protein degradation that can be achieved.

The following tables summarize representative data for commonly used linker types to provide a basis for comparison.

Linker TypeRepresentative StructureTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
PEG Linker PEG4BRD4VHLHeLa1.8>95[Fictionalized Data for Illustration]
Alkyl Linker C8 Alkyl ChainBTKCRBNRamos5.0~90[Fictionalized Data for Illustration]
Rigid Linker Piperazine-containingERRαVHLMCF70.9>98[Fictionalized Data for Illustration]

In-depth Look at this compound and Other Linker Classes

This compound: A Hybrid Approach

The "this compound" linker combines a short PEG chain with two terminal tetrahydropyran rings. This hybrid design is intended to leverage the advantageous properties of both flexible and rigid linkers.

  • PEG Component : The single ethylene (B1197577) glycol unit provides a degree of flexibility and hydrophilicity. PEG linkers are known to improve the solubility and cell permeability of PROTACs, which are often large molecules that can struggle to cross cell membranes.[1]

  • THP Component : The tetrahydropyran rings are cyclic ethers that introduce rigidity into the linker. Rigid linkers can help to pre-organize the PROTAC in a conformation that is favorable for binding to both the target protein and the E3 ligase, potentially reducing the entropic penalty of forming the ternary complex and leading to enhanced potency.[2][3]

While specific data is elusive, it is hypothesized that the this compound linker aims to strike a balance between the conformational flexibility needed to accommodate the formation of the ternary complex and the rigidity that can enhance binding affinity and improve pharmacokinetic properties.

Flexible Linkers: PEG and Alkyl Chains

Flexible linkers, primarily composed of PEG and alkyl chains, are the most common types used in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[3][4]

  • PEG Linkers : These are hydrophilic and can improve the solubility and drug-like properties of PROTACs. The length of the PEG chain is a critical parameter that needs to be optimized for each specific PROTAC system.[5][6]

  • Alkyl Linkers : These are more hydrophobic than PEG linkers and offer a high degree of conformational freedom. However, their increased hydrophobicity can sometimes negatively impact solubility.[2]

Rigid Linkers: Constraining for Potency

Rigid linkers incorporate cyclic structures such as piperidine, piperazine, or aromatic rings to restrict the conformational flexibility of the PROTAC.[3] This can lead to:

  • Enhanced Potency : By reducing the entropic cost of ternary complex formation, rigid linkers can lead to more potent PROTACs.[7]

  • Improved Selectivity : A more defined conformation can lead to more specific interactions with the target protein and E3 ligase, potentially improving selectivity.

  • Favorable Pharmacokinetics : The constrained conformation can sometimes lead to improved metabolic stability and better pharmacokinetic profiles.[2]

Experimental Protocols for Linker Evaluation

A systematic evaluation of different linkers is crucial for the development of an optimal PROTAC. The following are key experimental protocols used to assess and compare linker performance.

Western Blotting for Target Protein Degradation

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Seeding: Plate the desired cell line in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs containing different linkers for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Ternary Complex Formation Assays

These assays directly measure the ability of a PROTAC to bring together the target protein and the E3 ligase.

Methodology (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):

  • Reagents: Use a purified, tagged target protein (e.g., His-tagged) and a tagged E3 ligase (e.g., GST-tagged), along with corresponding FRET-labeled antibodies (e.g., anti-His-Europium and anti-GST-APC).

  • Assay Setup: In a microplate, combine the target protein, E3 ligase, and FRET-labeled antibodies with varying concentrations of the PROTAC.

  • Incubation: Incubate the mixture at room temperature to allow for complex formation.

  • FRET Measurement: Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates the formation of the ternary complex.

  • Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation (TC50).

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC action and evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Linker_Synthesis Linker Synthesis (e.g., this compound) Ligand_Coupling Coupling to POI and E3 Ligase Ligands Linker_Synthesis->Ligand_Coupling Purification Purification and Characterization Ligand_Coupling->Purification Cell_Treatment Cell Treatment with Varying Concentrations Purification->Cell_Treatment Western_Blot Western Blot for Target Degradation Cell_Treatment->Western_Blot Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., TR-FRET) Cell_Treatment->Ternary_Complex_Assay Data_Analysis Data Analysis (DC50, Dmax, TC50) Western_Blot->Data_Analysis Ternary_Complex_Assay->Data_Analysis

References

The Impact of Linker Composition on Ternary Complex Formation and Protein Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the field of targeted protein degradation. These heterobifunctional molecules induce the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding and E3 ligase-binding moieties plays a critical role in the efficiency and specificity of this process. This guide provides a comparative analysis of the performance of different linker types, with a focus on a hypothetical PROTAC, "THP-PEG1-THP," to illustrate the principles of linker optimization.

Understanding the Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but a crucial determinant of the stability and conformation of the ternary complex.[1][2][3] Its length, composition, and attachment points can significantly influence the proximity and orientation of the target protein and the E3 ligase, thereby affecting the rate and extent of protein degradation.[1][2] Key linker characteristics that impact performance include:

  • Length: The linker must be long enough to span the distance between the target protein and the E3 ligase, but an excessively long linker can lead to unfavorable conformational flexibility and reduced ternary complex stability.[1]

  • Composition: The chemical nature of the linker (e.g., polyethylene (B3416737) glycol (PEG), alkyl chains) affects its solubility, flexibility, and potential interactions with the surfaces of the target protein and E3 ligase.[2][3]

  • Flexibility: A flexible linker can allow for optimal orientation of the two proteins, while a more rigid linker may offer better control over the geometry of the ternary complex.[2]

Comparative Performance of Linkers in a Hypothetical THP-based PROTAC

To illustrate the impact of linker choice, we present a hypothetical case study of a PROTAC targeting a protein of interest (POI) with a "THP" ligand. We compare the performance of a PROTAC with a short PEG linker (this compound) to analogues with alkyl chain linkers of varying lengths.

Quantitative Data Summary
PROTACLinker CompositionLinker Length (atoms)Ternary Complex Affinity (KD, nM)Target Degradation (DC50, nM)
This compound PEG450100
THP-C3-THP Alkyl3150500
THP-C5-THP Alkyl575150
THP-C8-THP Alkyl8100250

This data is hypothetical and for illustrative purposes only.

The table above demonstrates that the PEG linker in this compound, despite its short length, can facilitate potent ternary complex formation and subsequent protein degradation. The hydrophilicity and flexibility of the PEG chain may contribute to favorable interactions within the ternary complex. In contrast, the performance of the alkyl linkers varies with length, with the C5 linker showing the best performance in this hypothetical series. This highlights the non-linear relationship between linker length and PROTAC efficacy and underscores the need for empirical optimization.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PROTAC performance. Below are protocols for key experiments used to evaluate ternary complex formation and protein degradation.

Ternary Complex Formation Assay (Proximity-Based Assay)

This assay measures the formation of the ternary complex in solution.

Principle: A proximity-based assay, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Surface Plasmon Resonance (SPR), is used to detect the interaction between the target protein and the E3 ligase in the presence of the PROTAC.

Protocol (Illustrative TR-FRET):

  • Reagents:

    • Purified, tagged target protein (e.g., His-tagged POI)

    • Purified, tagged E3 ligase complex (e.g., GST-tagged VHL-ElonginB-ElonginC)

    • Fluorescently labeled antibodies or binding partners for the tags (e.g., anti-His-Europium, anti-GST-Allophycocyanin)

    • PROTAC of interest

    • Assay buffer (e.g., PBS with 0.1% BSA)

  • Procedure:

    • Prepare a solution containing the tagged target protein and the tagged E3 ligase complex in the assay buffer.

    • Add a serial dilution of the PROTAC to the protein mixture in a microplate.

    • Incubate at room temperature for a specified time (e.g., 1 hour) to allow for complex formation.

    • Add the fluorescently labeled antibodies/binding partners.

    • Incubate for another specified time (e.g., 30 minutes).

    • Read the plate on a TR-FRET enabled plate reader.

    • Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the affinity of ternary complex formation (KD).

Western Blotting for Protein Degradation

This assay quantifies the reduction in the level of the target protein in cells treated with the PROTAC.

Principle: Cells are treated with the PROTAC, and the total amount of the target protein is measured by Western blotting.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., THP-1 cells) at a suitable density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the target protein is degraded).

Visualizing the Mechanism and Workflow

Diagrams are essential for understanding the complex processes involved in PROTAC-mediated protein degradation.

PROTAC_Mechanism POI Target Protein (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex binds PROTAC This compound (PROTAC) PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex binds UbiquitinatedPOI Ubiquitinated POI TernaryComplex->UbiquitinatedPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbiquitinatedPOI->Proteasome recruited to Degradation Degradation Products Proteasome->Degradation degrades

Caption: Mechanism of action of a PROTAC, inducing the formation of a ternary complex and subsequent protein degradation.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays TernaryComplexAssay Ternary Complex Formation Assay (e.g., TR-FRET) DegradationAssay Protein Degradation Assay (Western Blot, DC50) TernaryComplexAssay->DegradationAssay correlates with BiophysicalAnalysis Biophysical Analysis (e.g., SPR, ITC) CellTreatment Cell Treatment with PROTAC (e.g., THP-1 cells) CellTreatment->DegradationAssay UbiquitinationAssay Ubiquitination Assay CellTreatment->UbiquitinationAssay PROTAC_Synthesis PROTAC Synthesis (e.g., this compound) PROTAC_Synthesis->TernaryComplexAssay PROTAC_Synthesis->BiophysicalAnalysis PROTAC_Synthesis->CellTreatment

Caption: A typical experimental workflow for evaluating the performance of a novel PROTAC.

References

In Vivo Stability of THP-PEG1-THP and Other Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of the linker is a critical attribute of antibody-drug conjugates (ADCs) and other targeted drug delivery systems, directly impacting their therapeutic index. An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while efficiently cleaving to release the drug at the target site. This guide provides a comparative analysis of the in vivo stability of the acid-labile THP-PEG1-THP linker and other commonly used cleavable linkers, supported by experimental data from scientific literature.

Understanding the this compound Linker

The this compound linker is characterized by the presence of two tetrahydropyranyl (THP) groups, which form acetal (B89532) linkages. These acetals are susceptible to hydrolysis under acidic conditions. This pH-sensitivity is the basis for its classification as an acid-labile linker, designed to release its payload in the acidic environments of endosomes and lysosomes within target cells (pH 4.5-6.5), while remaining relatively stable in the bloodstream (pH ~7.4).[]

Comparative In Vivo Stability

Direct comparative in vivo stability data for the specific this compound linker is not extensively available in peer-reviewed literature. However, by examining data from linkers with similar acid-labile acetal structures and comparing them with other major classes of cleavable linkers, we can establish a representative performance overview.

Data Summary
Linker TypeRepresentative LinkerKey Stability FindingsIn Vivo ModelReference
Acid-Labile (Acetal) Cyclic AcetalExhibits excellent plasma stability and potent in vivo efficacy, comparable to commercially available ADCs like Kadcyla.Mouse Xenograft Model[2][3]
Acid-Labile (Silyl Ether) Novel Silyl EtherHalf-life of > 7 days in human plasma, showing significantly improved stability over traditional hydrazine (B178648) and carbonate linkers.Human Plasma (in vitro)[4]
Acid-Labile (Hydrazone) Phenylketone-derived HydrazoneLower stability with a reported half-life of approximately 2 days in human and mouse plasma.Human and Mouse Plasma (in vitro)[4]
Enzyme-Cleavable (Peptide) Valine-Citrulline (vc)Generally stable in human plasma but can be susceptible to premature cleavage by carboxylesterases in murine models, impacting preclinical evaluation.Mouse Models[5][6]
Enzyme-Cleavable (Peptide) Triglycyl Peptide (CX)Demonstrates high stability in mouse plasma, comparable to non-cleavable linkers, with a half-life of approximately 9.9 days.Mouse Pharmacokinetics Study[4]
Enzyme-Cleavable (Tandem) Glucuronide-DipeptideShows dramatically improved tolerability and stability in rat studies compared to standard vedotin (Val-Cit) linker.Rat Toxicity and Efficacy Studies[7]

Experimental Protocols

The in vivo stability of drug-linkers is typically assessed through pharmacokinetic studies in animal models. Below is a generalized experimental protocol for evaluating the stability of an ADC.

In Vivo Stability Assessment via Pharmacokinetic Analysis

Objective: To determine the concentration of total antibody, intact ADC, and released payload in plasma over time.

Methodology:

  • Animal Model: Healthy mice or rats are typically used. For efficacy studies, tumor-bearing xenograft models are employed.

  • Dosing: The ADC is administered intravenously (IV) as a single bolus dose.

  • Sample Collection: Blood samples are collected from the animals at predetermined time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours) post-injection. Plasma is isolated by centrifugation.

  • Quantification of Total Antibody: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of the antibody component of the ADC, regardless of whether the linker and payload are attached.

  • Quantification of Intact ADC:

    • Affinity-Capture LC-MS: The ADC is captured from the plasma using an antibody-specific reagent, followed by analysis using liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the intact, payload-conjugated antibody.

    • Payload-Specific ELISA: An ELISA can be designed to specifically detect the payload part of the intact ADC.[8]

  • Quantification of Released Payload:

    • LC-MS/MS: Plasma proteins are precipitated, and the supernatant containing the small molecule payload is analyzed by LC-MS/MS to quantify the concentration of the prematurely released drug.[8]

  • Data Analysis: The pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC), are calculated for the total antibody, intact ADC, and free payload.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vivo stability of an ADC.

experimental_workflow cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis animal_dosing ADC Administration (IV Bolus to Mice/Rats) blood_sampling Serial Blood Sampling animal_dosing->blood_sampling Time Points plasma_isolation Plasma Isolation blood_sampling->plasma_isolation total_ab_elisa Total Antibody ELISA plasma_isolation->total_ab_elisa Quantify Total Ab intact_adc_lcms Intact ADC LC-MS plasma_isolation->intact_adc_lcms Quantify Intact ADC free_payload_lcms Free Payload LC-MS/MS plasma_isolation->free_payload_lcms Quantify Free Payload pk_analysis Pharmacokinetic Modeling (t½, AUC, CL) total_ab_elisa->pk_analysis intact_adc_lcms->pk_analysis free_payload_lcms->pk_analysis stability_assessment Stability Assessment pk_analysis->stability_assessment

References

The Fulcrum of Function: Evaluating the Impact of THP-PEG1-THP Linker Rigidity in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the intricate dance of molecular components within a drug conjugate is paramount to its success. The linker, often perceived as a simple tether, plays a critical role in dictating the efficacy, stability, and pharmacokinetic profile of targeted therapies. This guide provides a comparative analysis of the THP-PEG1-THP linker, evaluating its rigidity and the subsequent effects on drug conjugate performance against other common linker classes.

The this compound linker is a bifunctional spacer utilized in the synthesis of complex drug molecules, particularly Proteolysis Targeting Chimeras (PROTACs). Its structure consists of a central, short polyethylene (B3416737) glycol (PEG) unit (PEG1) flanked by two tetrahydropyran (B127337) (THP) groups. The inherent chemical properties of this composition position it as a semi-rigid linker, a characteristic that significantly influences the spatial orientation and interaction of the linked moieties.

Understanding Linker Rigidity: A Spectrum of Functionality

Linkers in drug conjugates are broadly classified based on their flexibility, ranging from highly flexible to rigid. This property is not a binary switch but rather a continuum that can be fine-tuned to optimize biological activity.

  • Flexible Linkers: Typically composed of long alkyl chains or polyethylene glycol (PEG) chains, these linkers allow for a high degree of conformational freedom. This can be advantageous in facilitating the interaction between two binding domains that require significant movement to find their optimal binding pose. However, excessive flexibility can sometimes lead to off-target effects or reduced efficacy due to a less defined spatial arrangement.

  • Rigid Linkers: These linkers often incorporate cyclic structures (e.g., piperidine, aromatic rings) to restrict conformational movement.[1] This rigidity can pre-organize the attached molecules into a bioactive conformation, potentially increasing binding affinity and specificity.[1] However, a linker that is too rigid may prevent the necessary conformational adjustments for effective binding.

The this compound linker occupies a middle ground. The single PEG unit provides a degree of flexibility, while the bulky, cyclic THP groups at each end introduce steric hindrance and restrict free rotation, imparting a semi-rigid character.

Comparative Analysis of Linker Performance

The choice of linker has a profound impact on the performance of a drug conjugate. The following table summarizes the expected properties and performance of the this compound linker in comparison to archetypal flexible and rigid linkers.

Linker TypeRepresentative StructureKey CharacteristicsExpected Impact on Drug Conjugate Performance
Flexible (GGGGS)n PeptideHigh conformational freedom, hydrophilic.May facilitate ternary complex formation in PROTACs by allowing broad exploration of binding poses. Can improve solubility.[2]
Alkyl ChainHydrophobic, flexible.Can enhance membrane permeability.[] May be metabolically less stable.
Semi-Rigid This compound Combination of flexible PEG core and rigid THP ends. Balances conformational freedom with spatial constraint. May optimize the orientation of binding moieties for improved affinity and efficacy. The THP groups can influence solubility and metabolic stability.
Rigid Piperidine-basedRestricted rotation, defined spatial orientation.Can pre-organize ligands for optimal binding, potentially increasing potency.[1] May improve metabolic stability.[4]
Aromatic (e.g., Phenyl)Planar, rigid structure.Offers a well-defined distance and orientation between connected molecules.

Experimental Protocols for Evaluating Linker Rigidity

Several experimental and computational techniques can be employed to characterize and compare the rigidity of linkers like this compound.

Förster Resonance Energy Transfer (FRET)

FRET is a powerful technique to measure the distance between two fluorophores. By attaching a donor and acceptor fluorophore to the ends of a linker, the efficiency of energy transfer can provide information about the average end-to-end distance and the distribution of conformations.

Protocol Outline:

  • Synthesis: Synthesize the linker of interest (e.g., this compound) with terminal functional groups suitable for conjugation to a FRET pair of fluorescent dyes (e.g., Cy3 and Cy5).

  • Conjugation: Covalently attach the donor and acceptor dyes to the termini of the linker.

  • Spectroscopic Measurement: Excite the donor fluorophore and measure the emission spectra of both the donor and acceptor.

  • FRET Efficiency Calculation: The FRET efficiency (E) is calculated from the ratio of acceptor to donor fluorescence intensity.

  • Data Analysis: A higher and more narrowly distributed FRET efficiency suggests a more compact and rigid conformation, while a lower and broader distribution indicates greater flexibility and a larger average end-to-end distance.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed information about the conformation and dynamics of molecules in solution.

Protocol Outline:

  • Sample Preparation: Synthesize the linker and dissolve it in a suitable deuterated solvent.

  • NMR Data Acquisition: Acquire a suite of NMR experiments, including 1H-1H COSY, NOESY, and rotating-frame Overhauser effect spectroscopy (ROESY) to determine through-bond and through-space correlations between protons.

  • Structural Analysis: The presence of specific NOE cross-peaks can indicate a preferred conformation. The absence of such peaks suggests a high degree of flexibility.

  • Relaxation Studies: Measure T1 and T2 relaxation times to probe the motional freedom of different parts of the linker. Shorter relaxation times are indicative of greater flexibility.[7]

X-ray Crystallography

For drug conjugates that can be crystallized, X-ray crystallography provides a high-resolution snapshot of the linker's conformation in the solid state.

Protocol Outline:

  • Crystallization: Grow single crystals of the drug conjugate containing the linker of interest.

  • Data Collection: Expose the crystal to a beam of X-rays and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to determine the electron density map and build an atomic model of the molecule, including the linker.

  • Conformational Analysis: The resulting crystal structure reveals the precise bond angles, dihedral angles, and overall conformation of the linker within the context of the entire molecule.[8]

Computational Modeling

Molecular dynamics (MD) simulations can be used to model the conformational landscape of a linker and predict its flexibility.

Protocol Outline:

  • Model Building: Construct a 3D model of the linker or the entire drug conjugate.

  • Simulation Setup: Place the molecule in a simulated solvent box and apply a force field that describes the atomic interactions.

  • MD Simulation: Run the simulation for a sufficient length of time to allow the linker to explore its conformational space.

  • Trajectory Analysis: Analyze the simulation trajectory to determine the distribution of end-to-end distances, root-mean-square fluctuations (RMSF) of atoms, and the potential of mean force (PMF) along specific dihedral angles. Higher RMSF values indicate greater flexibility.[9]

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_analysis Biophysical & Computational Analysis cluster_evaluation Biological Evaluation synthesis Linker Synthesis (e.g., this compound) conjugation Conjugation to Probes/Moieties synthesis->conjugation md Molecular Dynamics (Conformational Landscape) synthesis->md fret FRET (End-to-end distance) conjugation->fret nmr NMR Spectroscopy (Conformation, Dynamics) conjugation->nmr xray X-ray Crystallography (Static Conformation) conjugation->xray binding Binding Assays (Affinity, Kinetics) fret->binding nmr->binding xray->binding md->binding cellular Cellular Assays (Efficacy, Stability) binding->cellular pk Pharmacokinetic Studies (In vivo performance) cellular->pk

Caption: Experimental workflow for evaluating linker rigidity.

linker_comparison Flexible Flexible Linkers (e.g., Alkyl, PEG) High conformational freedom Can adopt multiple conformations May improve solubility SemiRigid Semi-Rigid Linkers (e.g., this compound) Balanced flexibility and rigidity Constrained conformational space Potential for optimal orientation Rigid Rigid Linkers (e.g., Piperidine, Phenyl) Restricted movement Pre-organized conformation Can enhance binding affinity

Caption: Spectrum of linker rigidity and key characteristics.

signaling_pathway TargetProtein Target Protein TernaryComplex Ternary Complex (Target-PROTAC-E3) TargetProtein->TernaryComplex PROTAC PROTAC (with this compound Linker) PROTAC->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: Role of the linker in PROTAC-mediated protein degradation.

Conclusion

The this compound linker, with its inherent semi-rigid nature, offers a compelling option in the design of sophisticated drug conjugates. Its structure provides a balance between the conformational freedom of flexible linkers and the pre-organizing capabilities of rigid linkers. By carefully selecting and evaluating linkers using a combination of experimental and computational methods, researchers can rationally design more effective and safer targeted therapies. The continued exploration of novel linker chemistries, such as this compound, will undoubtedly pave the way for the next generation of precision medicines.

References

Evaluating Cross-Reactivity of PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] This is achieved through their bifunctional nature, with one end binding to the protein of interest (POI) and the other recruiting an E3 ubiquitin ligase.[2] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein.[3]

While this technology holds immense promise, a critical aspect of preclinical evaluation is the assessment of cross-reactivity, or "off-target" effects, where the PROTAC induces the degradation of unintended proteins.[4] Such off-target activity can lead to cellular toxicity and other adverse effects.[5] This guide provides a framework for assessing the cross-reactivity of PROTACs, with a focus on methodologies and data interpretation. Although specific experimental data for PROTACs containing a THP-PEG1-THP linker are not publicly available, the principles and protocols outlined here provide a robust strategy for evaluating any PROTAC, including those synthesized with this particular linker.

Key Methodologies for Cross-Reactivity Assessment

A comprehensive evaluation of PROTAC selectivity involves a multi-pronged approach, combining global unbiased techniques with targeted validation methods.

1. Mass Spectrometry-Based Quantitative Proteomics: This is the gold standard for unbiasedly assessing changes in the entire proteome following PROTAC treatment.[1] Techniques like Tandem Mass Tag (TMT) and Data Independent Acquisition (DIA) allow for the precise quantification of thousands of proteins, providing a global view of on-target and off-target degradation.[6] Proteins that show a significant and dose-dependent decrease in abundance are considered potential off-targets.[5]

2. Targeted Protein Degradation Assays: Once potential off-targets are identified through proteomics, their degradation needs to be validated using more traditional, targeted methods.

  • Western Blotting: A widely used and straightforward technique to confirm the degradation of specific proteins.[5]
  • In-Cell Westerns/ELISAs: Higher-throughput methods for quantifying specific protein levels in a plate-based format.[5]

3. Ternary Complex Formation Assays: The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[7] Assays that measure the formation of this complex can provide insights into the selectivity of a PROTAC.

  • Time-Resolved Fluorescence Energy Transfer (TR-FRET): This assay measures the proximity of the POI and the E3 ligase, with an increased FRET signal indicating ternary complex formation.[8]
  • Fluorescence Polarization (FP): Can be used to determine binary and ternary binding affinities.[9]

4. Cellular Thermal Shift Assay (CETSA): This method assesses the engagement of the PROTAC with its target and potential off-targets in a cellular environment. Ligand binding can stabilize a protein, leading to a higher melting temperature.[5]

Data Presentation for Comparative Analysis

Clear and concise presentation of quantitative data is crucial for comparing the selectivity of different PROTACs. The following tables provide examples of how to structure such data.

Note: The following data is illustrative and does not represent real experimental results for a this compound containing PROTAC.

Table 1: Global Proteomics Analysis of Hypothetical this compound-Target-X PROTAC vs. Alternative Degrader

ProteinLog2 Fold Change (this compound-Target-X PROTAC)p-valueLog2 Fold Change (Alternative Degrader)p-valueAnnotation
Target-X -3.5 <0.001 -3.2 <0.001 On-Target
Off-Target A-0.80.04-2.5<0.001Potential Off-Target
Off-Target B-0.50.15-0.60.12Not Significant
Off-Target C-2.1<0.01-0.90.03Potential Off-Target

Table 2: Targeted Validation of Potential Off-Targets by Western Blot

Protein% Degradation (this compound-Target-X PROTAC)% Degradation (Alternative Degrader)
Target-X 95% 92%
Off-Target A15%85%
Off-Target C75%20%

Table 3: Comparative Degradation Potency and Efficacy

CompoundTarget-X DC50 (nM)Target-X Dmax (%)Off-Target C DC50 (nM)Off-Target C Dmax (%)
This compound-Target-X PROTAC109550075
Alternative Degrader1592>100020

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable cross-reactivity studies.

Quantitative Proteomics Sample Preparation (TMT-based)
  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with the PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in a urea-based lysis buffer containing protease and phosphatase inhibitors.

  • Protein Digestion: Quantify protein concentration (e.g., BCA assay). Reduce, alkylate, and digest proteins into peptides using an appropriate enzyme (e.g., Trypsin).

  • Isobaric Labeling: Label the peptide samples from different treatment conditions with Tandem Mass Tags (TMT) according to the manufacturer's protocol.

  • LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify and quantify proteins across all samples. Perform statistical analysis to identify proteins with significant changes in abundance.[1]

Quantitative Western Blotting
  • Cell Treatment and Lysis: Treat cells as described for proteomics. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a housekeeping protein (e.g., GAPDH, β-actin). Subsequently, probe with the appropriate secondary antibodies.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize the target protein signal to the loading control.[1]

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
  • Reagents: Obtain purified, tagged versions of the target protein (e.g., His-tag) and the E3 ligase (e.g., GST-tag), along with corresponding FRET-pair antibodies (e.g., anti-His-Europium and anti-GST-Allophycocyanin).

  • Assay Setup: In a microplate, combine the purified proteins, FRET-pair antibodies, and serial dilutions of the PROTAC.

  • Incubation: Incubate the mixture at room temperature to allow for ternary complex formation.

  • FRET Measurement: Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates the formation of the ternary complex.

  • Data Analysis: Plot the FRET signal against the PROTAC concentration.[8]

Visualizations

Diagrams illustrating the underlying mechanisms and workflows can aid in understanding the process of evaluating PROTAC cross-reactivity.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation cluster_1 Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds Ternary->PROTAC Release & Recycle PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental_Workflow cluster_workflow Cross-Reactivity Assessment Workflow start PROTAC Treatment of Cell Lines proteomics Global Proteomics (LC-MS/MS) start->proteomics data_analysis Data Analysis: Identify Potential Off-Targets proteomics->data_analysis validation Targeted Validation data_analysis->validation western Western Blot validation->western Confirm Degradation icw In-Cell Western / ELISA validation->icw Confirm Degradation cetsa CETSA validation->cetsa Confirm Engagement ternary Ternary Complex Assays (TR-FRET) validation->ternary Confirm Interaction conclusion Selectivity Profile Established western->conclusion icw->conclusion cetsa->conclusion ternary->conclusion

Caption: Experimental workflow for assessing PROTAC selectivity.

References

A Head-to-Head Battle of Molecular Bridges: Benchmarking THP-PEG1-THP Against Commercially Available Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of targeted therapeutics, the linker connecting a targeting moiety to a potent payload is a critical determinant of both efficacy and safety. The ideal linker must remain steadfast in circulation to prevent premature drug release and its associated toxicities, yet efficiently cleave at the target site to unleash the therapeutic payload. This guide provides an objective comparison of the THP-PEG1-THP linker with other commercially available linkers, supported by a review of experimental data and methodologies relevant to researchers, scientists, and drug development professionals.

The Contenders: A Look at Linker Technologies

The landscape of linker technology is diverse, with each class possessing unique mechanisms of cleavage and stability profiles. Here, we compare the acid-labile this compound linker to prominent commercially available alternatives.

This compound is a novel linker leveraging a tetrahydropyranyl (THP) group as an acid-sensitive trigger. The inclusion of a short polyethylene (B3416737) glycol (PEG) chain is intended to enhance hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.[1][2] The THP ether is known to be stable under neutral or basic conditions but is readily cleaved under mild acidic conditions, making it a candidate for drug release in the acidic microenvironment of tumors or within endosomes and lysosomes of cancer cells.[3][4][5]

Commercially Available Linkers fall into several major categories:

  • Enzyme-Cleavable Linkers: These are among the most widely used linkers in approved antibody-drug conjugates (ADCs).[6] They typically incorporate a dipeptide sequence, such as valine-citrulline (Val-Cit) or glycine-glycine-phenylalanine-glycine (GGFG), that is recognized and cleaved by lysosomal proteases like cathepsins.[7][8]

  • Acid-Labile Linkers: This class, which includes hydrazone and carbonate linkers, relies on the lower pH of the tumor microenvironment or intracellular compartments to trigger hydrolysis and drug release.[9][]

  • Disulfide Linkers: These linkers are designed to be cleaved in the reducing environment of the cell, where high concentrations of glutathione (B108866) are present.[3][11]

  • Non-Cleavable Linkers: These linkers, such as those based on a stable thioether bond (e.g., SMCC), release the payload only after the complete degradation of the antibody component within the lysosome.[11]

Performance Showdown: A Data-Driven Comparison

While direct head-to-head comparative studies for this compound against all commercial linkers are not extensively available in the public domain, we can infer its performance based on the known characteristics of its components and compare it with published data for other linkers.

Table 1: Comparative Performance of Linker Technologies

Linker TypeCleavage MechanismPlasma Stability (Half-life)Cleavage EnvironmentBystander EffectKey AdvantagesPotential Disadvantages
This compound (Inferred) Acid HydrolysisPotentially High (>7 days)Acidic (pH 4.5-6.5)YesGood stability at physiological pH; PEG enhances solubility.Potential for premature release in acidic tumor microenvironments.
Valine-Citrulline (Val-Cit) Enzymatic (Cathepsins)~80 hours (human plasma)LysosomesYesWell-established; high intracellular cleavage efficiency.Susceptible to cleavage by other proteases (e.g., neutrophil elastase); instability in rodent plasma.[8][12]
Hydrazone Acid Hydrolysis~2 daysEndosomes/LysosomesYesEffective in acidic compartments.Limited stability in circulation can lead to off-target toxicity.[9]
Silyl (B83357) Ether (Novel Acid-Labile) Acid Hydrolysis>7 daysEndosomes/LysosomesYesEnhanced plasma stability compared to traditional acid-labile linkers.[9][13]Newer technology with less clinical data.
Disulfide Reduction (Glutathione)VariableCytosolYesExploits the high intracellular glutathione concentration.Potential for premature cleavage in the bloodstream.
SMCC (Non-Cleavable) Proteolytic DegradationHighLysosomesNoHigh plasma stability, leading to a better safety profile.[11]No bystander effect; payload released with linker and amino acid attached.

Visualizing the Pathways and Processes

To better understand the mechanisms of action and experimental workflows, the following diagrams have been generated.

experimental_workflow cluster_plasma Plasma Stability Assay cluster_lysosomal Lysosomal Stability Assay p_start ADC Incubation in Plasma (37°C) p_time Time Points (e.g., 0, 1, 3, 7 days) p_start->p_time p_process Sample Processing (e.g., Protein Precipitation) p_time->p_process p_analysis LC-MS/MS Analysis p_process->p_analysis p_end Quantify Free Payload & Intact ADC (DAR) p_analysis->p_end l_start ADC Incubation with Lysosomal Lysate (37°C, pH 4.5-5.0) l_time Time Points (e.g., 0, 6, 24 hours) l_start->l_time l_process Reaction Quenching & Sample Processing l_time->l_process l_analysis LC-MS/MS Analysis l_process->l_analysis l_end Quantify Released Payload l_analysis->l_end

In Vitro Stability Assay Workflow

adc_mechanism cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) (Stable Linker) Receptor Antigen Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Endosome Endosome (pH 5.5-6.2) Internalization->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Acidic pH or Enzymes Payload Payload Release Cleavage->Payload Death Cell Death (Apoptosis) Payload->Death

General ADC Internalization and Payload Release Pathway

Under the Microscope: Experimental Protocols

The rigorous evaluation of linker stability is paramount. Below are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the linker and the rate of premature payload release in a physiological environment.[11]

Methodology:

  • Preparation: The test ADC is incubated in plasma (human, mouse, or other relevant species) at a concentration of approximately 1 mg/mL at 37°C.

  • Time Points: Aliquots are collected at multiple time points over a period of several days (e.g., 0, 24, 48, 72, 168 hours).

  • Sample Processing: To analyze the free payload, proteins in the plasma samples are precipitated using an organic solvent like acetonitrile. The sample is then centrifuged, and the supernatant containing the small molecule payload is collected. To analyze the intact ADC, it can be isolated using immunoaffinity capture methods.

  • Analysis: The concentration of the released payload in the supernatant or the drug-to-antibody ratio (DAR) of the intact ADC is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Interpretation: A stable linker will result in a minimal increase in the free payload concentration and a minimal decrease in the DAR over time. The half-life of the ADC in plasma can be calculated from these measurements.

Acid-Mediated Cleavage Assay

Objective: To evaluate the cleavage kinetics of an acid-labile linker like this compound under conditions mimicking the endosomal and lysosomal compartments.

Methodology:

  • Buffer Preparation: Prepare buffers at various pH levels, for example, pH 7.4 (physiological), pH 6.0 (early endosome), and pH 5.0 (late endosome/lysosome).

  • Incubation: The test ADC is incubated in each of the prepared buffers at 37°C.

  • Time Points: Samples are taken at various intervals to monitor the kinetics of payload release.

  • Analysis: The amount of cleaved payload is quantified by LC-MS/MS.

  • Data Interpretation: An effective acid-labile linker will show minimal cleavage at pH 7.4 and progressively faster cleavage as the pH decreases.

Conclusion: Selecting the Right Tool for the Job

The choice of a linker is a critical decision in the design of targeted therapies, with a profound impact on the therapeutic index. The this compound linker, with its acid-labile cleavage mechanism and the inclusion of a PEG spacer, represents a promising strategy for achieving both stability in circulation and efficient payload release in the acidic environments characteristic of tumors.

While direct comparative data is still emerging, the inferred properties of this compound suggest it could offer enhanced plasma stability over traditional acid-labile linkers like hydrazones, potentially rivaling that of novel silyl ether-based linkers. Its performance relative to enzyme-cleavable linkers like Val-Cit will depend on the specific tumor biology and the relative importance of plasma stability versus the speed of intracellular cleavage.

Ultimately, the optimal linker is application-dependent. For tumors with a pronounced acidic microenvironment or for payloads that are most effective when released in endosomes, an acid-labile linker such as this compound may be advantageous. For therapies where intracellular lysosomal delivery is paramount, enzyme-cleavable linkers remain a robust choice. The continued development and rigorous benchmarking of novel linkers like this compound are essential for advancing the next generation of targeted therapeutics.

References

Structural Analysis of Protein-PROTAC Complexes: A Comparative Guide Featuring a BRD4-Targeting PROTAC with a PEG-Based Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker plays a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the POI.

While the specific structural and quantitative data for PROTACs utilizing the THP-PEG1-THP linker are not extensively available in published literature, this guide provides a comprehensive comparative analysis of a well-characterized PROTAC, MZ1 , which employs a polyethylene (B3416737) glycol (PEG)-based linker. MZ1 targets the Bromodomain and Extra-Terminal (BET) family protein BRD4 for degradation by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] The structural and functional data presented for MZ1 serve as a representative example for understanding the principles of structural analysis of protein-PROTAC complexes involving PEG-based linkers.

This guide will delve into the quantitative performance of MZ1 in comparison to other notable BRD4-targeting PROTACs, provide detailed experimental protocols for their characterization, and visualize the relevant biological pathways and experimental workflows.

Quantitative Data Presentation

The efficacy of PROTACs is determined by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). Binding affinities of the PROTAC to the target protein and the E3 ligase, as well as the cooperativity of ternary complex formation, are also critical determinants of PROTAC efficiency.

Table 1: Comparative Performance of BRD4-Targeting PROTACs

PROTACE3 Ligase RecruitedLinker TypeTarget ProteinDC50DmaxBinding Affinity (Kd) to BRD4Binding Affinity (Kd) to E3 LigaseTernary Complex Cooperativity (α)
MZ1 VHLPEGBRD42-20 nM (cell line dependent)[3]>90%Kd (BRD4BD2) = 67 ± 8 nM[4]Kd (VHL) = 4.4 ± 1.0 nM (in complex with BRD4)[4]7 (with BRD4BD2)[1]
dBET1 Cereblon (CRBN)Alkyl/EtherBRD4~100 nM (MV4-11 cells)[5][6]>85%[5]IC50 = 20 nM[6]Not explicitly statedNot explicitly stated
ARV-771 VHLPEG-likeBRD4<5 nM (22Rv1 cells)[7]Not explicitly statedKd (BRD4(1)) = 9.6 nM, Kd (BRD4(2)) = 7.6 nM[8]Not explicitly statedNot explicitly stated

Structural Insights from X-ray Crystallography

The crystal structure of the ternary complex of BRD4's second bromodomain (BRD4BD2), MZ1, and the VHL-ElonginB-ElonginC (VCB) complex provides invaluable atomic-level insights into the interactions that drive selective protein degradation.

Table 2: Structural Details of the BRD4BD2-MZ1-VHL Ternary Complex (PDB ID: 5T35) [9]

ParameterDetails
Resolution 2.70 Å
Method X-Ray Diffraction
Key Interactions - The JQ1 moiety of MZ1 binds to the acetyl-lysine binding pocket of BRD4BD2.[1] - The VHL ligand portion of MZ1 binds to the VHL protein.[1] - The PEG linker of MZ1 makes specific contacts with both BRD4BD2 and VHL, contributing to the stability and cooperativity of the ternary complex.[1][10] - Induced protein-protein interactions are observed between BRD4BD2 and VHL.[1]
Significance The structure reveals a high degree of pre-organization and cooperativity, explaining the high efficiency and selectivity of MZ1 for BRD4. It also provides a blueprint for the rational design of new and improved PROTACs.[1]

Experimental Protocols

The characterization of PROTACs involves a series of biophysical and cell-based assays to determine their binding, degradation, and functional effects.

Ternary Complex Formation Assay: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to measure the thermodynamic parameters of binding interactions, including the formation of the ternary complex.[11]

  • Objective: To determine the binding affinities (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the binary (PROTAC-protein) and ternary (protein-PROTAC-E3 ligase) interactions.

  • Materials:

    • Purified recombinant target protein (e.g., BRD4BD2)

    • Purified recombinant E3 ligase complex (e.g., VCB)

    • PROTAC of interest (e.g., MZ1)

    • ITC instrument and cells

    • Dialysis buffer

  • Protocol:

    • Sample Preparation: Dialyze the purified proteins against the same buffer to minimize buffer mismatch effects. Prepare a stock solution of the PROTAC in the same buffer, ensuring the final DMSO concentration is low and consistent across all samples.

    • Binary Titration (PROTAC into Protein):

      • Fill the ITC cell with the target protein or E3 ligase solution (e.g., 10-20 µM).

      • Load the syringe with the PROTAC solution (e.g., 100-200 µM).

      • Perform a series of injections of the PROTAC into the protein solution while monitoring the heat change.

    • Ternary Titration (E3 Ligase into PROTAC-Target Complex):

      • Pre-incubate the target protein with a saturating concentration of the PROTAC.

      • Fill the ITC cell with this pre-formed binary complex.

      • Load the syringe with the E3 ligase solution.

      • Perform the titration to measure the binding of the E3 ligase to the binary complex.

    • Data Analysis: Analyze the resulting thermograms to calculate the binding parameters. A higher affinity of the E3 ligase for the PROTAC-target binary complex compared to the PROTAC alone indicates positive cooperativity.[4][11]

Protein Degradation Assay: Western Blotting

Western blotting is a standard method to quantify the reduction in the levels of a target protein in cells treated with a PROTAC.[12][13]

  • Objective: To determine the DC50 and Dmax of a PROTAC in a cellular context.

  • Materials:

    • Cell line expressing the target protein (e.g., HeLa, MV4-11)

    • PROTAC of interest

    • Cell lysis buffer

    • Primary antibodies against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate and imaging system

  • Protocol:

    • Cell Treatment: Seed cells in multi-well plates and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

    • Cell Lysis: Lyse the cells and quantify the total protein concentration.

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and incubate with primary antibodies overnight.

    • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using a chemiluminescent substrate.

    • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.[12]

Visualizations

Signaling Pathway

The following diagram illustrates the signaling pathway affected by the degradation of BRD4. BRD4 is a key transcriptional co-activator, and its degradation leads to the downregulation of oncogenes like c-MYC.[5]

BRD4_Signaling_Pathway BRD4 Signaling Pathway BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb activates Degradation Proteasomal Degradation BRD4->Degradation Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates Transcription_Elongation Transcription Elongation RNA_Pol_II->Transcription_Elongation initiates Oncogenes Oncogenes (e.g., c-MYC) Transcription_Elongation->Oncogenes leads to expression of Cell_Proliferation Cell Proliferation & Survival Oncogenes->Cell_Proliferation promotes PROTAC BRD4 PROTAC (e.g., MZ1) PROTAC->BRD4 targets for PROTAC_Characterization_Workflow PROTAC Characterization Workflow cluster_biophysical Biophysical Characterization cluster_cellular Cellular Characterization ITC Isothermal Titration Calorimetry (ITC) (Binding Affinity) Crystallography X-ray Crystallography / Cryo-EM (Structure) ITC->Crystallography SPR Surface Plasmon Resonance (SPR) (Kinetics) SPR->Crystallography Western_Blot Western Blot (Degradation) Crystallography->Western_Blot Viability_Assay Cell Viability Assay (Functional Effect) Western_Blot->Viability_Assay Proteomics Proteomics (Selectivity) Western_Blot->Proteomics In_Vivo_Studies In Vivo Studies Viability_Assay->In_Vivo_Studies Proteomics->In_Vivo_Studies PROTAC_Synthesis PROTAC Synthesis PROTAC_Synthesis->ITC PROTAC_Synthesis->SPR PROTAC_Synthesis->Western_Blot

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for THP-PEG1-THP

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides comprehensive, step-by-step procedures for the proper disposal of THP-PEG1-THP, a PEGylated compound containing a tert-butyl hydroperoxide group. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to mitigate risks to both personnel and the environment.

This compound's composite nature, combining a polyethylene (B3416737) glycol (PEG) linker with a reactive tert-butyl hydroperoxide (TBHP) moiety, necessitates a disposal plan that addresses the hazards of organic peroxides. TBHP is a flammable, reactive, and toxic substance requiring disposal as hazardous waste.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles or a face shield, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile). All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.[3][4]

Key Chemical Incompatibilities:

  • Acids: Avoid contact with acids.

  • Bases: Segregate from bases.[5]

  • Reducing Agents: Reacts violently with reducing materials.[6]

  • Combustible Materials: Keep away from flammable and combustible materials.[1][5]

  • Metals: Avoid contact with metallic compounds, especially active metals like sodium, potassium, and magnesium.[5][6]

  • Sulfur Compounds: Reacts violently with sulfur compounds.[6]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for this compound and any contaminated materials (e.g., pipette tips, absorbent pads).

    • The container must be labeled with "Hazardous Waste," "Organic Peroxide," and a full list of its contents.[3]

    • Never mix this compound waste with incompatible materials.[2]

  • Container Management:

    • Use containers compatible with organic peroxides. The original container is often a suitable choice.[7]

    • Ensure the waste container is tightly sealed to prevent leaks or spills.[7]

    • Do not overfill containers; it is recommended to fill them to no more than 75% capacity to allow for potential gas expansion.[7]

    • Store waste containers in a designated, cool, well-ventilated, and secure area away from heat and sources of ignition.[2][8]

  • Spill Management:

    • In the event of a spill, immediately evacuate personnel not wearing appropriate PPE from the area.[1]

    • Remove all sources of ignition (e.g., open flames, sparks).[1][9]

    • Absorb the spill with a non-combustible, inert material such as dry lime, sand, or soda ash.[1]

    • Collect all contaminated materials using spark-proof tools and place them in the designated hazardous waste container.[6]

    • Ventilate and wash the affected area after cleanup is complete.[1]

  • Disposal of Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent (e.g., the solvent used to dissolve the compound).

    • The first rinsate must be collected and disposed of as hazardous waste.[7]

    • After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste, in accordance with institutional guidelines.[7]

  • Final Disposal:

    • This compound waste is considered hazardous.[1] It must be disposed of through a licensed chemical waste disposal service or your institution's Environmental Health and Safety (EHS) office.[6][7]

    • Do not discharge to sewer systems or release into the environment.[6][10] Methods for final disposal may include controlled incineration with flue gas scrubbing or removal to a chemical destruction plant.[6]

Quantitative Hazard and Exposure Data

The primary hazards associated with the tert-butyl hydroperoxide component of this compound are summarized below.

Hazard ClassificationDescriptionSource(s)
Flammability Flammable liquid. Above 43°C, explosive vapor/air mixtures may form.[1][6]
Reactivity Reacts violently with combustible and reducing materials, metallic compounds, and sulfur compounds. May explode if exposed to heat, shock, or organic material.[1][6]
Toxicity Corrosive to the eyes, skin, and respiratory tract. Harmful if swallowed.[6]
Environmental Hazard Toxic to aquatic life with long-lasting effects.[8]

Experimental Protocols

Spill Neutralization and Cleanup Protocol:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area. Remove all potential ignition sources.[1][9]

  • Don PPE: Put on appropriate personal protective equipment, including safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves. For large spills, a chemical protection suit with a self-contained breathing apparatus may be necessary.[6]

  • Containment: If the spill is large, dike the area to prevent it from spreading.[9]

  • Absorption: Cover the spill with a non-combustible, inert absorbent material such as dry lime, sand, or soda ash.[1]

  • Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, labeled hazardous waste container.[9]

  • Decontamination: Ventilate the area and decontaminate the affected surfaces.[1]

  • Disposal: Seal the waste container and arrange for its disposal through your institution's EHS office or a licensed hazardous waste contractor.[7]

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making and procedural workflows for the safe disposal of this compound.

cluster_handling Initial Handling and Waste Generation cluster_segregation Waste Segregation and Storage cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_gen Generate this compound Waste (e.g., used material, contaminated items) fume_hood->waste_gen segregate Segregate into Designated Hazardous Waste Container waste_gen->segregate label_container Label Container: 'Hazardous Waste', 'Organic Peroxide' segregate->label_container store Store in a Cool, Well-Ventilated, Secure Area label_container->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs disposal Professional Hazardous Waste Disposal (e.g., Incineration) contact_ehs->disposal end End: Safe Disposal Complete disposal->end

Caption: Workflow for routine disposal of this compound waste.

spill Spill Occurs evacuate Evacuate Area & Remove Ignition Sources spill->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe absorb Absorb with Inert Material (Sand, Lime, etc.) don_ppe->absorb collect Collect with Non-Sparking Tools absorb->collect place_in_container Place in Labeled Hazardous Waste Container collect->place_in_container decontaminate Decontaminate Spill Area place_in_container->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose end End: Spill Managed dispose->end

Caption: Emergency procedure for this compound spills.

References

Personal protective equipment for handling THP-PEG1-THP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

THP-PEG1-THP is a diether compound. Ethers as a class can pose several hazards, including flammability and the formation of explosive peroxides upon storage and exposure to air.[1] The tetrahydropyran (B127337) (THP) group, a cyclic ether, is flammable and can cause skin, eye, and respiratory irritation.[2][3] Polyethylene (B3416737) glycol (PEG) is generally considered to have low toxicity and is biocompatible.[4][5] However, some PEGylated compounds can be harmful if swallowed and may be toxic to aquatic life.[6]

A thorough risk assessment should be conducted before any handling of this compound.

Hazard ClassAssociated RiskPrimary ConstituentMitigation Measure
Flammability Highly flammable liquid and vapor. Vapors may form explosive mixtures with air.[2]Tetrahydropyran (THP)Handle away from heat, sparks, open flames, and other ignition sources.[7] Use non-sparking tools and ground all equipment.[7]
Peroxide Formation Ethers can form explosive peroxides upon exposure to air and light, especially during storage.[1]Ether LinkagesStore in a tightly closed, air-tight container in a cool, dark place. Test for peroxides before use, especially if the container has been opened previously.
Health Hazards Causes skin and serious eye irritation.[2][8] May cause respiratory irritation if inhaled.[2][3] Harmful if swallowed.[6]Tetrahydropyran (THP) / PEGylated CompoundWear appropriate Personal Protective Equipment (PPE). Handle in a well-ventilated area, preferably a chemical fume hood.[9]
Environmental Hazards Some PEG derivatives are very toxic to aquatic life with long-lasting effects.[6]PEGylated CompoundDo not release into the environment.[10] Dispose of as hazardous chemical waste through an approved facility.[9]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure and ensure personal safety. All PPE should be inspected prior to use.[7]

PPE CategorySpecificationPurpose
Eye & Face Protection Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7][9] A face shield may be required for splash hazards.Protects against chemical splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use.[7]Prevents direct skin contact with the chemical.
Body Protection A flame-resistant lab coat.[7] For larger quantities or increased risk of splashing, chemical-resistant coveralls or an apron should be worn.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if handled in a properly functioning chemical fume hood. For spills or poor ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11]Prevents inhalation of potentially harmful vapors.

Safe Handling Protocol

This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.

3.1. Preparation

  • Area Preparation : Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Verify that the fume hood has adequate airflow.

  • Safety Equipment : Locate the nearest safety shower, eyewash station, and fire extinguisher before beginning work.

  • PPE : Don all required PPE as specified in the table above.

  • Peroxide Check : If the container has been previously opened, test the material for the presence of peroxides using peroxide test strips. Do not proceed if peroxides are present at a dangerous level.

3.2. Handling and Dispensing

  • Grounding : When transferring the chemical, ground and bond the container and receiving equipment to prevent static discharge.[7]

  • Dispensing : Use only non-sparking tools for transfers.[7] Slowly dispense the required amount to minimize splashing and vapor generation.

  • Container Sealing : Keep the container tightly closed when not in use to prevent vapor release and peroxide formation.[7]

3.3. Post-Handling

  • Decontamination : Clean the work area thoroughly after use.

  • Hand Washing : Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[8]

  • Storage : Store the chemical in its original, tightly sealed container in a cool, dry, dark, and well-ventilated area away from incompatible materials like strong oxidizing agents.[12]

Spill and Emergency Procedures

  • Small Spills :

    • Evacuate non-essential personnel.

    • Ensure adequate ventilation and eliminate all ignition sources.

    • Absorb the spill with a non-combustible absorbent material (e.g., diatomite, universal binders).[9]

    • Collect the contaminated material into a designated, labeled hazardous waste container.

  • Large Spills :

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) office.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact : Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : Do not mix this compound waste with other waste streams unless directed by your EHS office. Designate a specific, clearly labeled waste container for this chemical and any contaminated materials (e.g., gloves, absorbent pads, empty containers).[9]

  • Container Management : Use a compatible, leak-proof container for waste collection. Keep the container tightly sealed and store it in a designated hazardous waste accumulation area.[9]

  • Empty Containers : Thoroughly rinse empty containers with a suitable solvent (e.g., acetone (B3395972) or ethanol). The first rinsate must be collected and disposed of as hazardous waste.[9] After rinsing, deface the label on the empty container before disposing of it as regular solid waste.[9]

  • Final Disposal : All chemical waste must be disposed of through your institution's EHS office or a licensed chemical waste disposal service.[9] Never pour chemical waste down the drain or dispose of it in the regular trash.[13]

Safe Handling and Disposal Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase risk_assessment 1. Conduct Risk Assessment ppe_selection 2. Select & Inspect Appropriate PPE risk_assessment->ppe_selection safety_check 3. Verify Safety Equipment (Fume Hood, Eyewash) ppe_selection->safety_check peroxide_test 4. Test for Peroxides (if previously opened) safety_check->peroxide_test dispense 5. Dispense Chemical in Fume Hood peroxide_test->dispense storage 6. Securely Store After Use dispense->storage spill Spill or Exposure? dispense->spill segregate 7. Segregate Waste (Chemical & Contaminated PPE) storage->segregate collect 8. Collect in Labeled Hazardous Waste Container segregate->collect dispose 9. Arrange Pickup via EHS Office collect->dispose spill->storage NO emergency Follow Emergency Procedures spill->emergency YES

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.